molecular formula C12H20O4Sn B1670441 Dibutyltin maleate CAS No. 78-04-6

Dibutyltin maleate

Cat. No.: B1670441
CAS No.: 78-04-6
M. Wt: 347 g/mol
InChI Key: ZBBLRPRYYSJUCZ-GRHBHMESSA-L
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Description

Dibutyltin maleate is used as a pvc Stabilizer and condensation catalyst.

Properties

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6029599
Record name Dibutyltin maleate
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Molecular Weight

346.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid
Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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CAS No.

78-04-6, 53507-04-3
Record name Dibutyltin maleate
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Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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Record name Dibutyltin maleate
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Record name Dibutyltin maleate
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Record name 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dibutyltin maleate CAS number 78-04-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dibutyltin Maleate (CAS No. 78-04-6)

Abstract

This compound (DBTM), CAS No. 78-04-6, is an organotin compound with significant industrial utility, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in various polymerization reactions.[1][2] This guide provides a comprehensive technical overview of its chemical properties, mechanisms of action, synthesis, and analytical methods for professionals in research and drug development. While its efficacy in preventing polymer degradation is well-established, its application is governed by a significant toxicological profile that necessitates stringent safety and handling protocols. This document synthesizes field-proven insights into its dual role as a high-performance additive and a hazardous chemical, offering a balanced perspective on its industrial lifecycle.

Chemical Identity and Physicochemical Properties

This compound is a non-sulphur organotin compound characterized by a central tin atom bonded to two butyl groups and a maleate ester.[3] This structure is fundamental to its function in both stabilization and catalysis.

Chemical Structure

Caption: Chemical structure of this compound.

Identifiers and Properties
PropertyValueSource(s)
IUPAC Name (Z)-but-2-enedioate;dibutyltin(2+)[4]
Synonyms Di-n-butyltin maleate, Butyl tin maleate[3]
CAS Number 78-04-6[3]
Molecular Formula C12H20O4Sn[3][4]
Molecular Weight 346.99 g/mol [3][4]
Appearance White amorphous powder or crystals[1][2]
Melting Point 135-140 °C[5]
Specific Gravity 1.36-1.42 g/cm³ (at 24 °C)[1]
Solubility Soluble in benzene, acetone, ethanol, organic esters. Insoluble in water.[1][3][5]

Core Applications and Mechanisms of Action

DBTM's industrial value is rooted in its ability to intervene in chemical degradation and polymerization pathways.

Heat Stabilization of Polyvinyl Chloride (PVC)

PVC is inherently unstable at the high temperatures required for processing.[6] The degradation process, known as dehydrochlorination, involves the elimination of hydrogen chloride (HCl) from the polymer backbone.[7][8] This creates conjugated double bonds (polyenes) that absorb visible light, causing discoloration, and compromises the material's physical properties.[7][9] This reaction is autocatalytic, as the released HCl accelerates further degradation.[6][9]

DBTM provides high thermal stability and clarity, functioning through a multi-pronged mechanism.[2][3]

  • HCl Scavenging : DBTM readily reacts with and neutralizes hydrogen chloride as it is formed, preventing the autocatalytic degradation cycle.[10]

  • Labile Chlorine Substitution : The primary cause of PVC instability is the presence of structural defects, particularly allylic chlorine atoms, which are highly susceptible to elimination.[7] DBTM substitutes these labile chlorines with more stable maleate ester groups, effectively passivating these initiation sites and preventing the "zipper" reaction of dehydrochlorination.[10]

  • Disruption of Polyenes : The maleate group within the DBTM molecule can undergo Diels-Alder reactions with the conjugated double bonds formed during degradation. This breaks up the long, color-causing polyene sequences, thus preserving the material's original color.[10]

Caption: Mechanism of PVC stabilization by this compound (DBTM).

Catalysis in Polymer Synthesis

DBTM also functions as an effective catalyst, particularly in reactions involving esters and urethanes.[2][11]

  • Ring-Opening Polymerization (ROP) : DBTM has been successfully used as an initiator for the solvent-free ROP of ε-caprolactone to produce polycaprolactone (PCL), a biodegradable polyester.[12] The mechanism is believed to be a coordination-insertion pathway, where the monomer coordinates to the tin center before inserting into a Sn-O bond.[12]

  • Esterification and Transesterification : As a Lewis acid, DBTM can catalyze esterification and transesterification reactions, often used in the production of coatings, adhesives, and resins.[2][6][11]

  • Polyurethane Formation : Organotin compounds, including dibutyltin derivatives, are widely used to catalyze the reaction between isocyanates and diols to form polyurethanes.[11]

Synthesis and Manufacturing Process

The industrial synthesis of DBTM is achieved through a high-yield reaction that ensures a pure, crystalline product.[13]

Industrial Synthesis Protocol

The following protocol is based on a patented method for preparing anhydrous DBTM.[13]

  • Charging the Reactor : To a suitable reaction vessel, add an inert cycloaliphatic hydrocarbon solvent with a boiling point ≥ 75°C (e.g., cyclohexane). The typical solvent-to-product ratio is between 0.6:1 and 1:1.[13]

  • Reactant Addition : Add a stoichiometric amount of maleic anhydride to the solvent. Heat the mixture to 60-65 °C to melt the anhydride.[13]

  • Reaction with Dibutyltin Oxide : Begin the portion-wise addition of a stoichiometric amount of dibutyltin oxide. Maintain the reaction temperature between 70-80 °C during the addition, which typically takes 30-40 minutes.[13]

  • Reaction Completion : After the addition is complete, maintain the reaction mixture at approximately 75 °C for 60-90 minutes to ensure the reaction goes to completion. The DBTM product forms and dissolves in the hot solvent.[13]

  • Crystallization : Cool the reaction mixture slowly. As the solution cools to below 40 °C, the pure DBTM product begins to crystallize, forming a thick slurry.[13]

  • Isolation and Drying : Further cool the slurry to 20-25 °C and hold for 30-90 minutes to maximize precipitation. Recover the crystalline product via filtration or decantation.[13]

  • Drying : Dry the recovered filter cake in trays at 50-90 °C to yield the final, off-white powdered product. Yields typically exceed 90%.[13]

Synthesis_Workflow Reactants Reactants: - Dibutyltin Oxide - Maleic Anhydride - Cycloaliphatic Solvent Reactor Charge Reactor with Solvent & Maleic Anhydride Reactants->Reactor Heating1 Heat to 60-65 °C Reactor->Heating1 Addition Add Dibutyltin Oxide (Maintain 70-80 °C) Heating1->Addition Reaction Hold at 75 °C (60-90 min) Addition->Reaction Cooling Cool Solution to < 40 °C Reaction->Cooling Crystallization Product Crystallizes Cooling->Crystallization Filtration Filter Slurry Crystallization->Filtration Drying Dry Product at 50-90 °C Filtration->Drying FinalProduct Pure this compound Powder Drying->FinalProduct

Caption: Industrial synthesis workflow for this compound.

Toxicological Profile and Safety Protocols

DBTM is a hazardous substance and requires strict handling procedures. Its toxicity profile indicates severe acute and chronic health risks.[1][3][4]

Human Health Hazards

Organotin compounds are known for their toxicity, with effects targeting the immune, nervous, and reproductive systems.[1]

Hazard ClassGHS Classification & StatementSource(s)
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)[3][14]
Acute Inhalation Toxicity Category 2: Fatal if inhaled (H330)[3][14]
Skin Corrosion Category 1B: Causes severe skin burns and eye damage (H314)[3][14]
Skin Sensitization Category 1: May cause an allergic skin reaction (H317)[3][5]
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects (H341)[3][4]
Reproductive Toxicity Category 1B: May damage fertility or the unborn child (H360)[3][4]
STOT (Repeated Exposure) Category 1: Causes damage to organs through prolonged or repeated exposure (H372)[3][4]
  • Acute Exposure : Inhalation of dust can be fatal.[1][3] Skin contact can cause severe chemical burns that are slow to heal, while ingestion can cause serious internal damage.[1][5]

  • Chronic Exposure : Long-term exposure can lead to cumulative health effects, with documented negative impacts on the reproductive and immune systems.[1] Dibutyltin compounds can cause withering of the thymus gland, a key component of the immune system.[1]

Laboratory and Industrial Handling Protocols

Due to its high toxicity, all contact must be avoided.[1]

  • Engineering Controls : Always handle DBTM within a well-ventilated area, preferably in a fume hood or a closed system with appropriate exhaust ventilation.[1][15] Prevent the concentration of dust in low-lying areas.[1]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield conforming to EN 166(EU) or NIOSH (US) standards.[14]

    • Skin Protection : Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat. Ensure that no skin is exposed.[1][5]

    • Respiratory Protection : For operations that may generate dust, use a full-face respirator with a particulate filter (type ABEK or equivalent).[5]

  • Handling Procedures :

    • Avoid breathing dust.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep containers securely sealed when not in use.[1]

    • Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately.[1]

  • Spill and Cleanup :

    • Minor Spills : Use dry cleanup procedures.[1] Carefully sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal. Avoid generating dust.[1] The vacuum must be fitted with a HEPA filter.[1]

    • Major Spills : Evacuate the area and move upwind.[1] Wear full-body protective clothing with breathing apparatus.[1] Contain the spill and prevent entry into drains or waterways.[1]

Environmental Fate and Ecotoxicity

Organotin compounds are recognized as significant environmental pollutants due to their persistence and toxicity.

  • Persistence and Transport : DBTM and other organotins bind strongly to sediments and soils.[16][17] Their degradation in the environment is slow, though it can be accelerated by sunlight and microbial action.[17]

  • Ecotoxicity : Dibutyltin compounds are harmful to aquatic organisms.[1] As degradation products of the even more toxic tributyltin (TBT), they contribute to the overall environmental burden of organotins, which are known to cause endocrine disruption and mortality in aquatic species even at low concentrations.[16][17][18]

Analytical Methodologies

Accurate quantification of DBTM is crucial for monitoring occupational exposure and environmental contamination. The standard approach involves measuring the total tin content.

Protocol: Determination of DBTM in Air (OSHA Method)

This protocol outlines the analysis of airborne DBTM by quantifying elemental tin.[19]

  • Sample Collection : Collect air samples on a 0.8-micron mixed cellulose ester filter (MCEF) using a personal sampling pump at a flow rate of 1-2 L/min. A minimum air volume of 200 L is recommended.[19]

  • Sample Preparation (Digestion) :

    • Carefully transfer the filter sample to a clean beaker.

    • Add concentrated sulfuric acid and 30% hydrogen peroxide.

    • Heat the sample to digest the organic matrix, leaving the tin in an acid-soluble form.

    • Dilute the digested sample to a known volume with 10% hydrochloric acid.[19]

  • Instrumentation : Use an Atomic Absorption (AA) spectrophotometer equipped with a heated graphite furnace (HGA) and an electrodeless discharge lamp for tin.[19]

  • Analysis :

    • Prepare a series of tin standards from a stock 1000 µg/mL Sn standard or by dissolving pure DBTM.[19]

    • Aspirate the prepared samples and standards into the graphite furnace.

    • Measure the absorbance at the appropriate wavelength for tin.

    • Construct a calibration curve from the standards and determine the concentration of tin in the samples.

  • Interferences : Be aware that other soluble tin compounds present in the sample will interfere with the analysis.[19]

Conclusion

This compound is a highly effective and versatile organotin compound, indispensable as a heat stabilizer in the PVC industry and as a catalyst for specialized polymer synthesis. Its performance is counterbalanced by its significant toxicity to human health and the environment. Therefore, its use demands a profound understanding of its chemical behavior and adherence to the highest standards of industrial hygiene, safety protocols, and environmental stewardship to mitigate risks throughout its lifecycle.

References

  • Hirshman, J. L., & Breza, E. J. (1970). U.S. Patent No. 3,522,282. U.S.
  • ResearchGate. (n.d.). Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE. [Link]
  • Unilong. (n.d.). This compound (CAS 78-04-6) Supplier for Industrial Use. [Link]
  • Occupational Safety and Health Administration. (n.d.). This compound as Sn. [Link]
  • Liu, J., Song, X., Yan, L., & Shang, H. (2015). The Research of Dibutyltin Polymer on the Thermal Stability of PVC. Russian Journal of Applied Chemistry. [Link]
  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. [Link]
  • Wikipedia. (n.d.). Dibutyl maleate. [Link]
  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications. International Journal of Research in Engineering and Innovation, 2(4), 340-348. [Link]
  • ResearchGate. (n.d.). Mechanisms of PVC thermal degradation and stabilization: A review. [Link]
  • Czaplicka, M., & Wasik, A. (2013). Organotin Compounds: Environmental Fate and Analytics. Critical Reviews in Environmental Science and Technology, 43(1), 1-32. [Link]
  • Santalad, A., & Teveth, S. (2014). Human exposure, biomarkers, and fate of organotins in the environment. Reviews of environmental contamination and toxicology, 229, 1-28. [Link]
  • Ghioca, P., et al. (2011). Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. Materials, 4(2), 396-409. [Link]
  • Ingham, R. K., Rosenberg, S. D., & Gilman, H. (1960). Organotin Compounds. Chemical Reviews, 60(5), 459-539. [Link]
  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3). [Link]
  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]
  • Starnes, W. H. (1968). Mechanism of PVC Degradation. Rubber Chemistry and Technology, 41(1), 1-32. [Link]
  • Rahimi, A., & Ayaz, M. (2021). Study of thermal degradation mechanisms and stability in poly (vinyl chloride). Journal of Polymer Research, 28(5), 1-13. [Link]
  • Wypych, G. (2012).
  • Li, Y., et al. (2022). Occurrence and risk assessment of organotin compounds in the surface water of the upper Yangtze River Estuary. Frontiers in Environmental Science, 10. [Link]
  • Naoom, N. F., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8. [Link]
  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. [Link]
  • Green, A. A. (1992). W.O. Patent No. 1992001017A1.
  • Sharma, M., & Sharma, K. (2016). A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). International Journal of Engineering and Management Research, 6(1), 57-62. [Link].pdf)
  • Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing. [Link]
  • ResearchGate. (n.d.). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. [Link]
  • Smith, P. J. (Ed.). (2005). Tin Chemistry: Fundamentals, Frontiers and Applications. John Wiley & Sons. [Link]

Sources

A Technical Guide to Dibutyltin Maleate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of dibutyltin maleate (DBTM), an organotin compound with significant industrial and research applications. Synthesizing data from established chemical literature and safety documentation, this document delves into the core chemical and physical properties of DBTM, its mechanisms of action in key applications, and detailed protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is an organometallic compound characterized by a central tin (IV) atom bonded to two n-butyl groups and a maleate dianion.

IdentifierValue
CAS Number 78-04-6[1][2]
IUPAC Name (Z)-but-2-enedioate;dibutyltin(2+)[1]
Molecular Formula C₁₂H₂₀O₄Sn[1][2]
Molecular Weight 346.99 g/mol [1][2]
EC Number 201-077-5
InChI Key ZBBLRPRYYSJUCZ-GRHBHMESSA-L[1][3]
Synonyms 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione, Di-n-butyl(maleate)tin[1]

The precise structure of this compound can be represented in multiple ways, reflecting its potential for both ionic and covalent characteristics. In solution or as a monomer, it is often depicted as a seven-membered heterocyclic ring where the tin atom is covalently bonded to both carboxylate oxygens of the maleate backbone.[3][4] However, its IUPAC name suggests an ionic salt structure. In the solid state, organotin carboxylates can form complex polymeric or oligomeric structures through intermolecular Sn-O coordination. The lack of a readily available public crystal structure determination means its definitive solid-state arrangement remains a subject for further investigation.

Caption: Plausible structures of this compound.

Physicochemical and Thermal Properties

This compound is typically supplied as a white to off-white powder or crystalline solid.[5][6] There is significant variation in the reported melting point across different sources, which may be attributable to the purity of the material or its polymeric form.

PropertyValueSource(s)
Physical State White powder or crystals[5][6]
Melting Point 108-113 °C[6]
110 °C[7]
135-140 °C (lit.)[6][8]
Boiling Point 324.1 °C at 760 mmHg (Predicted)[2]
Density 1.318 g/cm³[2]
Solubility Insoluble in water.[6] Soluble in benzene & organic esters; slightly soluble in toluene.[6][6]
Flash Point 204 °C[7]

No specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data were found in the reviewed literature. Such analyses would be invaluable for quantifying its thermal decomposition profile and understanding its performance limits as a heat stabilizer.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of DBTM.

  • Infrared (IR) Spectroscopy : The IR spectrum of DBTM is characterized by strong absorptions corresponding to the carboxylate group (C=O stretching, typically around 1550-1650 cm⁻¹ for asymmetric and 1300-1400 cm⁻¹ for symmetric stretching), C=C stretching from the maleate backbone (around 1630-1680 cm⁻¹), C-H stretching from the butyl groups (2850-3000 cm⁻¹), and Sn-O bond vibrations (typically in the 400-600 cm⁻¹ region).[9] A reference spectrum is available in the NIST Chemistry WebBook.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would show characteristic signals for the butyl chains (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups) and a singlet for the two equivalent vinyl protons (-CH=CH-) of the maleate moiety.[1]

    • ¹³C NMR : The spectrum would display four distinct signals for the butyl carbons, and two signals for the maleate carbons (one for the vinyl carbons and one for the carboxyl carbons).[1]

    • ¹¹⁹Sn NMR : Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[10] The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin center, making it a powerful tool for studying the compound's structure in solution.[10][11] The chemical shift range for organotin compounds is very wide.[10]

  • Mass Spectrometry (MS) : GC-MS data for DBTM is available, which can be used for identification and analysis of volatile impurities.[1]

Core Applications and Mechanisms of Action

DBTM has two primary industrial applications: as a heat stabilizer for polyvinyl chloride (PVC) and as a condensation catalyst.[3][8]

PVC Heat Stabilization

PVC is notoriously susceptible to thermal degradation during processing, which proceeds via an autocatalytic dehydrochlorination reaction. This process releases HCl and forms conjugated polyene sequences, leading to severe discoloration (yellowing to blackening) and loss of mechanical properties.[5][12]

This compound acts as a highly effective heat stabilizer through a mechanism consistent with the Frye-Horst theory:[13]

  • HCl Scavenging : It readily reacts with and neutralizes any free HCl generated, preventing the acid-catalyzed degradation cascade.[5]

  • Displacement of Labile Chlorines : More importantly, it substitutes the thermally unstable allylic chlorine atoms on the PVC backbone with more stable maleate ester groups. This "mending" of the polymer chain prevents the initiation of the "unzipping" reaction that forms colored polyenes.[13]

  • Dienophilic Activity : The maleate moiety, being a dienophile, can potentially interrupt long polyene sequences via Diels-Alder type reactions, further contributing to color stability.[14]

G Mechanism of PVC Stabilization by this compound pvc_unstable PVC Chain with Labile Allylic Chlorine (...-CH=CH-CHCl-...) pvc_stable Stabilized PVC Chain (...-CH=CH-CH(OOC-...) -...) + Bu₂Sn(Cl)(OOC...) pvc_unstable->pvc_stable Substitution Reaction hcl HCl (Released during degradation) pvc_unstable->hcl Heat dbtm This compound (Bu₂Sn(OOCCH)₂) dbtm->pvc_stable neutralization Neutralized Acid (Bu₂Sn(Cl)(OOC...)) dbtm->neutralization hcl->neutralization Scavenging

Caption: PVC stabilization via chlorine substitution and HCl scavenging.

Catalysis

Diorganotin compounds are effective Lewis acid catalysts for various condensation reactions, including esterification, transesterification, and the formation of polyurethanes.[8][12] The catalytic mechanism is generally believed to involve the coordination of the electrophilic tin center to a carbonyl oxygen of the substrate (e.g., a carboxylic acid or ester).[15]

This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[15][16] This lowers the activation energy of the reaction, thereby accelerating the rate of ester formation.[15]

G Catalytic Mechanism of this compound in Esterification start R-COOH + R'-OH + Bu₂Sn(maleate) (Catalyst) activation Activation Step: Catalyst coordinates to carbonyl oxygen of acid start->activation Coordination intermediate Tetrahedral Intermediate: Nucleophilic attack by alcohol on activated carbonyl carbon activation->intermediate Nucleophilic Attack product Ester (R-COOR') + H₂O + Regenerated Catalyst intermediate->product Collapse & Proton Transfer

Caption: Lewis acid-catalyzed esterification workflow.

Health, Safety, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as acutely toxic, a severe skin and eye irritant, and is suspected of causing genetic defects and reproductive harm.[1][17]

Hazard ClassGHS Statement
Acute Toxicity H302: Harmful if swallowed.[1][17]
H330: Fatal if inhaled.[1][17]
Skin Corrosion H314: Causes severe skin burns and eye damage.[1][17]
Sensitization H317: May cause an allergic skin reaction.[17]
Mutagenicity H341: Suspected of causing genetic defects.[1][17]
Reproductive Toxicity H360: May damage fertility or the unborn child.[1][17]
Target Organ Toxicity H372: Causes damage to organs through prolonged or repeated exposure.[1][17]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.[17]
Toxicological DataValueSpecies/Route
LD₅₀ (Oral) 422 mg/kgRat
LC₅₀ (Inhalation) 313 mg/m³ (4 h)Rat
LD₅₀ (Dermal) > 2,000 mg/kgRat

Data sourced from CDH Fine Chemical MSDS.[17]

Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the reaction of dibutyltin oxide with maleic anhydride.[18]

Objective: To synthesize this compound in high purity.

Materials:

  • Di-n-butyltin oxide (DBTO), high purity (<1% water)

  • Maleic anhydride

  • Cyclohexane (or other inert cycloaliphatic hydrocarbon solvent with B.P. >75 °C)[18]

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Buchner funnel and filtration flask

Procedure:

  • Setup: Assemble the reaction flask with the stirrer, reflux condenser, and a stopper. Ensure the system is dry.

  • Charging Reactants: To the flask, add di-n-butyltin oxide and maleic anhydride in substantially stoichiometric (1:1 molar) amounts.

  • Solvent Addition: Add cyclohexane. A solvent-to-maleic anhydride ratio of approximately 2.5:1 by weight is recommended to ensure solubility at reaction temperature and efficient precipitation upon cooling.[18]

  • Reaction: Begin stirring and heat the mixture to 80-95 °C.[18] Maintain this temperature under reflux with continuous agitation until the reaction is complete (typically indicated by the dissolution of solids and a clear solution).

  • Crystallization: Once the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Then, cool the flask further in an ice bath (to ~15 °C) to maximize the crystallization of the product.[18]

  • Isolation: Collect the precipitated white crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of cold cyclohexane to remove any residual soluble impurities. Dry the product under vacuum to a constant weight.

Validation:

  • Determine the melting point of the dried product. A sharp melting point in the range of 136-138 °C indicates high purity.[18]

  • Record an IR spectrum and compare it to a reference spectrum to confirm the identity of the compound.

Protocol: Analytical Quantification of Tin Content

This protocol outlines a method for determining the total tin content in a sample of this compound, adapted from the OSHA method for organotin analysis.[7]

Objective: To quantify the percentage of tin in a DBTM sample via graphite furnace atomic absorption (GFAA).

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • 10% Hydrochloric Acid (HCl)

  • Certified 1000 µg/mL Sn standard solution

  • Deionized water

Procedure:

  • Sample Preparation (Digestion): a. Accurately weigh a small amount of the DBTM sample (e.g., 5-10 mg) into a digestion vessel (e.g., 125 mL Phillips flask). b. Add 2 mL of concentrated H₂SO₄ to the vessel in a fume hood. c. Gently heat the vessel. When the solution begins to darken, add 30% H₂O₂ dropwise until the solution becomes and remains clear. d. Allow the vessel to cool completely. e. Quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with 10% HCl. This is the stock sample solution.

  • Standard Preparation: a. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0 µg/mL Sn) by serial dilution of the 1000 µg/mL Sn standard with 10% HCl.

  • Analysis: a. Set up the GFAA spectrometer according to the manufacturer's instructions for tin analysis. b. Analyze the series of standards to generate a calibration curve. c. Analyze the prepared sample solution. If necessary, further dilute the stock sample solution with 10% HCl to ensure the reading falls within the linear range of the calibration curve.

  • Calculation: a. Determine the concentration of Sn (µg/mL) in the sample solution from the calibration curve. b. Calculate the total mass of Sn in the original sample, accounting for all dilutions. c. The final result is reported as the weight percentage of Sn in the this compound sample (Theoretical %Sn = 34.20%).[7]

Conclusion

This compound is a functionally versatile organotin compound whose utility is rooted in its distinct chemical reactivity. Its efficacy as a PVC heat stabilizer is well-established, operating through a dual mechanism of acid scavenging and substitution of labile chlorine atoms. As a Lewis acid catalyst, it facilitates important industrial condensation reactions. However, its significant toxicity necessitates stringent handling protocols and safety measures. For researchers, a clear understanding of its structural nuances, physicochemical properties, and established analytical methods is paramount for its effective and safe application in both material science and chemical synthesis.

References

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An In-depth Technical Guide to the Synthesis of Dibutyltin Maleate from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of dibutyltin maleate, a pivotal organotin compound with extensive applications as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in various chemical processes.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development and material science, delves into the detailed reaction mechanism, a robust and validated experimental protocol, characterization techniques, and critical safety considerations. By elucidating the causality behind the experimental choices, this guide aims to equip the reader with the practical and theoretical knowledge required for the successful and safe synthesis of high-purity this compound.

Introduction: The Significance of this compound

Organotin compounds are a class of organometallic compounds containing at least one tin-carbon bond.[4] Among these, this compound (DBTM) stands out for its commercial importance. Its primary application lies in the stabilization of PVC, where it effectively prevents thermal degradation during processing, thereby enhancing the durability and transparency of the final products.[1][3] Furthermore, DBTM serves as an efficient catalyst in esterification and transesterification reactions, finding use in the production of coatings, adhesives, and resins.[1][2]

The synthesis of this compound is typically achieved through the reaction of dibutyltin oxide with maleic anhydride.[5][6] This guide will focus on a well-established and reliable method that ensures a high yield and purity of the final product.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from dibutyltin oxide and maleic anhydride proceeds through a condensation reaction. The lone pair of electrons on the oxygen atom of dibutyltin oxide attacks one of the carbonyl carbons of maleic anhydride. This is followed by the opening of the anhydride ring and subsequent elimination of a water molecule to form the cyclic ester, this compound.

The reaction is typically carried out using substantially stoichiometric amounts of the reactants to ensure complete conversion and minimize the presence of unreacted starting materials in the final product.[5]

Diagram of the Reaction Mechanism:

ReactionMechanism DBTO Dibutyltin Oxide (C4H9)2SnO DBTM This compound C12H20O4Sn DBTO->DBTM + Maleic Anhydride MA Maleic Anhydride C4H2O3 MA->DBTM Water Water H2O DBTM->Water - H2O

Caption: Reaction of Dibutyltin Oxide with Maleic Anhydride.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Equipment
Reagent/Equipment Specification Purpose
Dibutyltin Oxide ((C4H9)2SnO)High Purity (≥98%)Reactant
Maleic Anhydride (C4H2O3)High Purity (≥99%)Reactant
CyclohexaneAnhydrousInert Solvent
Reaction VesselGlass, with stirrer, thermometer, and condenserReaction setup
Heating Mantle-To control reaction temperature
Filtration ApparatusBuchner funnel, filter paper, vacuum flaskProduct isolation
Drying Oven-To dry the final product
Step-by-Step Synthesis Procedure

A process for preparing anhydrous this compound involves reacting nearly stoichiometric amounts of maleic anhydride and di-n-butyltin oxide in an inert cycloaliphatic hydrocarbon solvent under anhydrous conditions.[5] This solvent should have a boiling point of at least 75°C, and while the reactants are insoluble, the this compound product is soluble, forming a solution.[5]

  • Solvent and Reactant Addition: To a clean and dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 80 parts by weight of cyclohexane.[5]

  • Initial Heating and Dissolution: Begin stirring and add 39.5 parts (0.405 mole) of maleic anhydride to the solvent.[5] Heat the mixture to 60-65°C to melt the maleic anhydride.[5]

  • Addition of Dibutyltin Oxide: Once the maleic anhydride is molten, begin the portion-wise addition of 99.6 parts (0.400 mole) of di-n-butyltin oxide.[5] The addition should be controlled to maintain the reaction temperature at approximately 75°C and should be completed over a period of about 30 minutes.[5]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 75-80°C for an additional 1-2 hours to ensure the reaction goes to completion.[5]

  • Crystallization: Cool the reaction mixture to 20-25°C.[5] The this compound will crystallize out of the solution.[5] Hold the mixture at this temperature for at least one hour to maximize crystal formation.[5]

  • Isolation of the Product: Filter the crystallized product using a Buchner funnel under vacuum.[5]

  • Washing: Wash the filter cake with a small amount of cold cyclohexane to remove any residual soluble impurities.[5]

  • Drying: Dry the obtained white to off-white powder in a vacuum oven at 50-60°C until a constant weight is achieved.[5]

Experimental Workflow Diagram:

Workflow start Start step1 Charge Cyclohexane and Maleic Anhydride to Reactor start->step1 step2 Heat to 60-65°C to Melt Maleic Anhydride step1->step2 step3 Add Dibutyltin Oxide Portion-wise at 75°C step2->step3 step4 Maintain at 75-80°C for 1-2 hours step3->step4 step5 Cool to 20-25°C to Crystallize Product step4->step5 step6 Filter the Solid Product step5->step6 step7 Wash with Cold Cyclohexane step6->step7 step8 Dry in Vacuum Oven at 50-60°C step7->step8 end End: High-Purity This compound step8->end

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Quality Control

The synthesized this compound should be characterized to confirm its identity and purity.

Parameter Expected Value Significance
Appearance White to off-white amorphous powderInitial quality check[1]
Melting Point 135-140°CIndicator of purity[2]
Tin Content (%) ~34.2% (theoretical)Confirms stoichiometry[5]
Saponification Number ~323 (theoretical)Purity and structural integrity[5]
Yield (%) >95%Efficiency of the reaction[5]

Further characterization can be performed using spectroscopic techniques:

  • FTIR Spectroscopy: To confirm the presence of characteristic functional groups, such as the ester carbonyl and Sn-O bonds.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): To elucidate the molecular structure and confirm the identity of the compound.[7]

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and require careful handling.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Ventilation: All handling of organotin compounds should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

  • Exposure Response:

    • Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[8][10]

    • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

    • Inhalation: If inhaled, move the individual to fresh air and seek medical attention.[8]

    • Ingestion: If ingested, seek immediate medical attention.[8][12] Do not induce vomiting.[12]

  • Waste Disposal: Dispose of all organotin waste according to institutional and local regulations for hazardous chemical waste.[8]

Conclusion

The synthesis of this compound from maleic anhydride and dibutyltin oxide is a robust and high-yielding process. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers and scientists can reliably produce high-purity this compound for various applications in material science and catalysis. The key to a successful synthesis lies in the careful control of reaction parameters and a thorough understanding of the underlying chemical principles.

References

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Whitepaper: The Catalytic Mechanism of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Dibutyltin maleate (DBTM) is a highly effective organotin catalyst employed across a spectrum of industrial and synthetic applications, from polymer production to fine chemical synthesis.[1][2] Its efficacy stems from the unique interplay between the Lewis acidic tin(IV) center, the steric and electronic contributions of the n-butyl groups, and the functional role of the maleate ligand. This guide provides an in-depth exploration of the core catalytic mechanisms of DBTM, focusing primarily on its action in esterification, transesterification, and ring-opening polymerization reactions. We will dissect the mechanistic pathways, supported by experimental evidence, and provide practical insights into its application.

Introduction: The Organotin Catalyst Family

Organotin(IV) compounds, characterized by at least one tin-carbon bond, are a cornerstone of industrial catalysis.[3][4] Their catalytic prowess is largely attributed to the Lewis acidic nature of the tin atom, which allows them to coordinate with and activate substrates containing electronegative atoms like oxygen.[5][6] Within this family, dialkyltin dicarboxylates, such as dibutyltin diacetate and dibutyltin dilaurate, are particularly prominent.[5][7] this compound distinguishes itself through the specific properties conferred by its cyclic dicarboxylate ligand, influencing both its reactivity and stability.

The Heart of the Catalyst: Structure and Core Principles

The catalytic activity of this compound, [(C₄H₉)₂Sn(OOCCH=CHCOO)], is not monolithic but rather a synergy of its structural components.

  • The Tin(IV) Center: The Lewis Acidic Core: The tin atom in DBTM is electrophilic and functions as a classic Lewis acid.[6] It readily coordinates with Lewis bases, most notably the carbonyl oxygen of esters, carboxylic acids, or isocyanates. This coordination polarizes the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[6][8]

  • The Butyl Groups: Steric and Electronic Modulators: The two n-butyl groups attached to the tin atom are not mere spectators. Their electron-donating inductive effect modulates the Lewis acidity of the tin center. Furthermore, their steric bulk influences the geometry of the transition state, affecting substrate selectivity and the overall reaction rate.[9]

  • The Maleate Ligand: A Functional Moiety: Unlike simple carboxylate ligands like laurate or acetate, the maleate group is a bidentate ligand, forming a stable seven-membered ring with the tin atom.[10] This structure imparts a degree of conformational rigidity. The reactivity of organotin catalysts can be significantly influenced by the nature of the leaving group (the carboxylate ligand); more labile ligands can lead to enhanced catalytic rates.[11]

The Primary Mechanism: Lewis Acid Catalysis in (Trans)esterification

The most prevalent mechanism for DBTM in esterification and transesterification reactions is the Lewis acid pathway.[6] This process involves the coordination of the catalyst to the ester's carbonyl group, activating it for attack by an alcohol.[11]

Catalytic Cycle Steps:
  • Coordination: The Lewis acidic tin center of DBTM coordinates to the carbonyl oxygen of the substrate ester (RCOOR'). This reversible step activates the ester.[6][11]

  • Nucleophilic Attack: An alcohol molecule (R''OH) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate where both alkoxy groups (-OR' and -OR'') are coordinated in the vicinity of the tin atom.[12]

  • Intermediate Collapse & Proton Transfer: The tetrahedral intermediate is unstable and collapses. A proton is transferred from the incoming alcohol moiety to the leaving group. This step is often facilitated by the local environment. The original alkoxy group (-OR') is eliminated as an alcohol (R'OH).

  • Product Release & Catalyst Regeneration: The newly formed ester (RCOOR'') dissociates from the tin center, regenerating the active DBTM catalyst, which is then free to participate in another cycle.

The diagram below illustrates this fundamental catalytic cycle.

G Figure 1: Lewis Acid-Catalyzed Transesterification Cycle CAT DBTM Catalyst (Bu₂SnL) INT Activated Complex [Bu₂SnL-Ester] CAT->INT Coordination SUB Ester (RCOOR') SUB->INT NUC Alcohol (R''OH) TET Tetrahedral Intermediate NUC->TET INT->TET Nucleophilic Attack PROD New Ester (RCOOR'') TET->PROD Collapse & Proton Transfer LEAV Leaving Alcohol (R'OH) TET->LEAV PROD->CAT Product Release & Catalyst Regeneration

Caption: Figure 1: Lewis Acid-Catalyzed Transesterification Cycle

Coordination-Insertion Mechanism in Ring-Opening Polymerization (ROP)

For the polymerization of cyclic esters like ε-caprolactone, DBTM can operate via a "coordination-insertion" mechanism. This pathway is particularly relevant for forming biodegradable polyesters.[13]

  • Initiation/Exchange: The reaction is often initiated by an alcohol or water molecule, which reacts with DBTM to form a tin alkoxide or hydroxide species, creating a reactive Sn-O bond.

  • Coordination: The cyclic ester (monomer) coordinates to the Lewis acidic tin center through its carbonyl oxygen.

  • Insertion: The coordinated monomer is inserted into the Sn-O bond. The acyl-oxygen bond of the cyclic ester cleaves, and the ester opens, extending the chain now attached to the tin atom.

  • Propagation: Steps 2 and 3 repeat, with new monomer units coordinating and inserting, thereby propagating the polymer chain.

The following diagram outlines the key stages of this process.

G Figure 2: Coordination-Insertion ROP Mechanism cluster_init Initiation cluster_prop Propagation CAT DBTM ACTIVE_CAT Active Catalyst (Bu₂Sn(OR)L) CAT->ACTIVE_CAT ROH Initiator (ROH) ROH->ACTIVE_CAT COORD Coordinated Complex ACTIVE_CAT->COORD Coordination MONOMER Cyclic Ester Monomer MONOMER->COORD INSERT Chain Growth (Insertion) COORD->INSERT Ring-Opening POLYMER Growing Polymer Chain (Bu₂Sn(O-Polymer)L) INSERT->POLYMER Acyl-O Cleavage POLYMER->COORD Next Monomer Adds

Caption: Figure 2: Coordination-Insertion ROP Mechanism

Experimental Validation and Protocols

Elucidating these mechanisms requires a combination of kinetic analysis and spectroscopic studies.

Comparative Catalytic Activity

The choice of ligands on the tin atom significantly impacts catalytic efficiency. Data shows that for esterification reactions, the order of reactivity can vary based on the specific substrates and conditions.[3][6]

CatalystTypical SubstrateRelative ActivityKey FeatureReference
This compoundPolyesters, PVCHighCyclic ligand structure[1][14]
Dibutyltin DiacetateUrethanes, EstersVery HighLabile acetate groups[3][11]
Dibutyltin DilaurateUrethanes, SiliconesHighLong alkyl chains for solubility[3][5]
Dibutyltin OxideTransesterificationHighForms carboxylates in situ[3][15]

Table 1: Comparative Activity of Dibutyltin Catalysts.

Experimental Protocol: Kinetic Analysis of Transesterification

This protocol outlines a general method for monitoring the progress of a DBTM-catalyzed transesterification reaction to determine reaction kinetics.

Objective: To determine the rate of conversion of methyl benzoate to butyl benzoate using butan-1-ol, catalyzed by DBTM.

Materials:

  • Methyl benzoate

  • Butan-1-ol (anhydrous)

  • This compound (DBTM)

  • Toluene (anhydrous, as solvent)

  • Dodecane (as internal standard for GC analysis)

  • Nitrogen gas supply

  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and thermometer/septum.

Procedure:

  • Reactor Setup: Assemble the glassware and ensure it is oven-dried and cooled under a nitrogen atmosphere to exclude moisture.

  • Charge Reactants: To the flask, add methyl benzoate (1.0 eq), butan-1-ol (3.0 eq), toluene, and dodecane (0.1 eq, internal standard).

  • Equilibration: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120 °C).

  • Initiation: Once the temperature is stable, inject the DBTM catalyst (e.g., 0.5 mol% relative to the ester) into the reaction mixture using a syringe. This marks time t=0.

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture via a syringe through the septum. Immediately quench the sample in a vial containing chilled solvent to halt the reaction.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC). Identify and quantify the peaks for methyl benzoate, butyl benzoate, and the internal standard.

  • Data Processing: Calculate the concentration of the reactant and product at each time point relative to the internal standard. Plot the concentration of methyl benzoate versus time to determine the reaction rate and order.

Caption: Figure 3: Workflow for Kinetic Analysis of Catalysis

Conclusion

The catalytic action of this compound is a sophisticated process governed by the principles of Lewis acid-base chemistry. Its ability to coordinate with and activate carbonyl-containing substrates makes it a versatile and efficient catalyst for critical reactions like transesterification and ring-opening polymerization. By understanding the fundamental coordination-activation and coordination-insertion mechanisms, researchers can better predict its behavior, optimize reaction conditions, and design novel synthetic pathways for advanced materials and pharmaceuticals.

References

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The Toxicological Profile of Dibutyltin Maleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibutyltin maleate (DBTM), an organotin compound with the chemical formula C₁₂H₂₀O₄Sn, is utilized primarily as a heat stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in various chemical reactions.[1] Despite its industrial importance, DBTM and other dibutyltin (DBT) compounds pose significant toxicological risks. This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data on its chemical properties, toxicokinetics, and multi-organ toxicity. We delve into the molecular mechanisms underpinning its immunotoxic, hepatotoxic, and neurotoxic effects, and critically evaluate the existing data on its genotoxic and carcinogenic potential. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the hazards associated with DBTM and to guide future research and safety assessments.

Chemical Identity and Physicochemical Properties

This compound is a white amorphous powder with a molecular weight of 346.99 g/mol .[2][3] Its chemical structure consists of a central tin atom double-bonded to two butyl groups and also forming ester linkages with maleic acid.

PropertyValueReference
CAS Number 78-04-6[2][4]
Molecular Formula C₁₂H₂₀O₄Sn[2][4]
Molecular Weight 346.99 g/mol [2][4]
Appearance White amorphous powder[2][5]
Melting Point 135-140 °C[2]
Boiling Point 324.1 °C at 760 mmHg[2]
Solubility Insoluble in water; soluble in benzene, acetone, ethanol, and organic esters.[5][6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic studies on this compound are limited. However, data from other organotin compounds, particularly tributyltin (TBT), provide valuable insights as TBT is metabolized to dibutyltin (DBT) in vivo.[4][7][8]

  • Absorption: Organotin compounds can be absorbed through the gastrointestinal tract, skin, and respiratory system.[9] Dermal absorption is a significant route of exposure, with dibutyltin compounds capable of causing skin burns and itching that is slow to heal.[5]

  • Distribution: Following absorption, dibutyltin compounds are distributed throughout the body. The liver is a primary target organ for accumulation and metabolism.[9][10]

  • Metabolism: The metabolism of dibutyltin compounds is believed to be mediated by the cytochrome P450 enzyme system in the liver.[2] This metabolic process can influence the compound's toxicity.

Mechanisms of Toxicity

The toxicity of dibutyltin compounds is multifaceted, affecting several organ systems through various molecular mechanisms. The dibutyltin moiety is considered the primary driver of its toxic effects.[11]

Immunotoxicity

Dibutyltin compounds are potent immunotoxicants, with the thymus being a primary target.[7][12] The core mechanism involves the induction of apoptosis (programmed cell death) in thymocytes and lymphocytes, leading to thymus atrophy and immunosuppression, particularly affecting cell-mediated immunity.[12][13]

Key mechanistic events in dibutyltin-induced immunotoxicity include:

  • Induction of Oxidative Stress: Exposure to organotins can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[14]

  • Mitochondrial Dysfunction: Dibutyltin compounds can disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[14]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Dibutyltin compounds have been shown to activate caspase-3, a key executioner caspase.[14]

  • Disruption of Glucocorticoid Receptor Function: Dibutyltin can inhibit the binding of ligands to the glucocorticoid receptor (GR) and its subsequent transcriptional activity.[15] This interference with GR function can disrupt the modulation of the immune system.[15]

Immunotoxicity_Pathway DBT Dibutyltin Compounds ROS ↑ Reactive Oxygen Species (ROS) DBT->ROS Mito Mitochondrial Dysfunction DBT->Mito GR Glucocorticoid Receptor (GR) Inhibition DBT->GR ROS->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Thymocyte/Lymphocyte Apoptosis Casp3->Apoptosis Thymus Thymus Atrophy Apoptosis->Thymus Immuno Immunosuppression Thymus->Immuno GR->Immuno

Caption: Proposed signaling pathway for dibutyltin-induced immunotoxicity.

Hepatotoxicity

Dibutyltin compounds are known to cause liver damage (hepatotoxicity).[7][8] The mechanism is linked to their metabolism in the liver.

Studies have shown that the hepatotoxicity of dibutyltin dichloride is enhanced by pretreatment with phenobarbital, an inducer of cytochrome P450 enzymes.[2] This suggests that metabolic activation by cytochrome P450 plays a role in the hepatotoxic effects of dibutyltin compounds.[2] The resulting metabolites may be more reactive and capable of causing cellular damage in the liver. Dibutyltin compounds have also been shown to produce bile duct damage in animal models.[7]

Neurotoxicity

While generally considered less potent neurotoxicants than trialkyltins, dibutyltin compounds still exhibit significant neurotoxic effects.[7] In vitro studies have demonstrated that dibutyltin can inhibit neurite outgrowth and cause neuronal cell death at low concentrations.[6] Developmental exposure to dibutyltin has been shown to increase apoptotic cell death in the neocortex and hippocampus of offspring in animal studies.[6]

The proposed mechanisms for dibutyltin-induced neurotoxicity include:

  • Induction of Apoptosis: Similar to its effects on immune cells, dibutyltin can trigger apoptosis in neuronal cells.[3]

  • Oxidative Stress: The generation of reactive oxygen species is also implicated in the neurodegenerative changes caused by organotins.[3]

Acute and Chronic Toxicity

This compound is classified as having high acute toxicity via inhalation and moderate acute toxicity via oral ingestion.[16]

RouteSpeciesValueReference
Oral LD₅₀ Rat (male)422 mg/kg[16]
Inhalation LC₅₀ Rat (male)313 mg/m³ (4 h)[16]
Dermal LD₅₀ Rat (male and female)> 2,000 mg/kg[16]

Subchronic exposure to dibutyltin compounds can lead to toxic responses in the central nervous, immune, and renal systems, as well as the liver and bile duct.[5]

Genotoxicity and Carcinogenicity

The genotoxicity of this compound is not definitively established, with some conflicting reports for dibutyltin compounds in general.

  • Genotoxicity: Some studies suggest that dibutyltin compounds have the potential to be genotoxic. Dibutyltin dichloride was reported to be clastogenic in a mouse micronucleus assay at a dose that also caused some lethality.[17] However, other studies on dibutyltin diacetate did not find it to be mutagenic in a large battery of assays, although it did produce base-pair substitutions in one bacterial strain.[7] Overall, the category of dibutyltin compounds is often considered to be genotoxic.[11]

  • Carcinogenicity: There is no specific data on the carcinogenicity of this compound. A bioassay conducted by the National Cancer Institute on dibutyltin diacetate found no conclusive evidence for its carcinogenicity in male Fischer 344 rats or in B6C3F1 mice of either sex.[18] The evaluation for female rats was inconclusive due to the loss of tissues.[18]

Reproductive and Developmental Toxicity

Dibutyltin compounds are considered to be toxic for reproduction.[8] Developmental exposure to dibutyltin has been associated with an increased incidence of fetal malformations at low doses in experimental studies with various dibutyltin compounds.[11]

Experimental Protocols

The assessment of this compound toxicity relies on standardized in vitro and in vivo assays, many of which are outlined in the OECD Guidelines for the Testing of Chemicals.[19]

In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is typically used to assess the genotoxic potential of a chemical.

Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow start Test Substance: This compound ames Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) start->ames micronucleus In Vitro Micronucleus Test (OECD TG 487) start->micronucleus chrom_ab In Vitro Chromosomal Aberration Test (OECD TG 473) start->chrom_ab results Evaluate Results for Mutagenicity & Clastogenicity ames->results micronucleus->results chrom_ab->results in_vivo Proceed to In Vivo Follow-up Studies results->in_vivo If Positive

Caption: A typical workflow for in vitro genotoxicity assessment.

Step-by-Step Methodology: In Vitro Micronucleus Test (adapted from OECD TG 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) and maintain in appropriate culture conditions.

  • Exposure: Treat cell cultures with a range of concentrations of this compound, including a vehicle control and a positive control, for a defined period (e.g., 3-6 hours with metabolic activation, or a longer period without).

  • Recovery: After exposure, wash the cells and culture them for a period sufficient to allow for chromosome or spindle damage to lead to the formation of micronuclei in interphase cells.

  • Harvest and Staining: Harvest the cells, and stain the cytoplasm and nuclei using a fluorescent dye (e.g., acridine orange or DAPI).

  • Scoring: Analyze at least 2000 cells per concentration for the presence of micronuclei under a fluorescence microscope.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the vehicle control.

Analytical Determination in Biological Matrices

The analysis of dibutyltin compounds in biological samples typically requires derivatization to increase their volatility for gas chromatography (GC) analysis.

Step-by-Step Methodology: GC-MS Analysis of Dibutyltin

  • Sample Preparation and Extraction: Homogenize the biological tissue (e.g., liver). Extract the organotin compounds using an appropriate solvent, often in the presence of a complexing agent like tropolone.[20]

  • Derivatization: Convert the non-volatile dibutyltin species into volatile derivatives. This is commonly achieved through ethylation with sodium tetraethylborate or pentylation using a Grignard reagent.[20][21]

  • Cleanup: Purify the derivatized extract to remove interfering substances, for example, using a Florisil column.[20]

  • GC-MS Analysis: Inject the purified extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the different organotin compounds, and the MS provides sensitive and specific detection and quantification.[20][21]

Conclusion

This compound is a compound of significant toxicological concern. Its immunotoxicity, mediated by the induction of apoptosis in immune cells, is a particularly prominent effect. Furthermore, it poses risks of hepatotoxicity and neurotoxicity. While the data on its genotoxic and carcinogenic potential are not fully conclusive, there is sufficient evidence to warrant a high degree of caution in its handling and use. This guide highlights the need for further research to fill the existing data gaps, particularly concerning the specific toxicokinetics and long-term health effects of this compound. A thorough understanding of its toxicological profile is essential for implementing appropriate safety measures and regulatory controls to protect human health and the environment.

References

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  • Sharma, N., & Singh, S. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology and Environmental Safety, 104, 138-145.
  • Penninks, A. H., & Seinen, W. (1989). Mechanisms of dialkyltin induced immunopathology. Toxicology and Applied Pharmacology, 100(2), 263-271.
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  • Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298.
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  • Henschler, D. (2004). Organotin Compounds: Toxicokinetic Aspects. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (1979). Bioassay of Dibutyltin Diacetate for Possible Carcinogenicity (CAS No. 1067-33-0). (NTP Technical Report Series No. 183). U.S.
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A Technical Guide to the Solubility of Dibutyltin Maleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibutyltin maleate (DBTM), an organotin compound with the CAS number 78-04-6, is a crucial component in various industrial applications, notably as a heat stabilizer for polyvinyl chloride (PVC) resins and as a condensation catalyst.[1][2] Its efficacy in these roles is fundamentally linked to its solubility characteristics in organic media. This technical guide provides a comprehensive overview of the solubility of this compound, synthesizing available data with fundamental chemical principles. It is intended for researchers, chemists, and formulation scientists who require a deep understanding of DBTM's behavior in solution for process optimization, product development, and quality control.

Introduction to this compound and Its Technical Significance

This compound (C₁₂H₂₀O₄Sn) is an organometallic compound where a dibutyltin(IV) cation is ionically associated with a maleate anion.[3] The molecule's structure features a central tin atom bonded to two butyl chains and two oxygen atoms from the maleate group, forming a heterocyclic ring structure. This configuration imparts a unique balance of properties, making it a highly effective stabilizer and catalyst.[4]

The performance of DBTM in applications such as PVC stabilization is contingent on its ability to be homogeneously dispersed within the polymer matrix. This requires sufficient solubility in plasticizers and other organic additives used during formulation. Similarly, in catalytic processes, its solubility in the reaction medium directly influences reaction kinetics and efficiency. Therefore, a thorough understanding of its solubility profile across a range of organic solvents is of paramount importance for industrial and research applications.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting substances. The solubility of DBTM is influenced by several factors inherent to its molecular structure:

  • Polarity: The Sn-O bonds within the molecule introduce a degree of polarity. However, the two nonpolar butyl (C₄H₉) groups are significant, lending the molecule considerable nonpolar character.[5] This dual nature means DBTM is not soluble in highly polar solvents like water but shows affinity for solvents of low to moderate polarity.[2][6]

  • Molecular Size and Shape: The bulky butyl groups can sterically hinder interactions with certain solvent molecules, influencing the overall solubility.

  • Solute-Solvent Interactions: Dissolution occurs when the energy released from the formation of solute-solvent bonds is sufficient to overcome the solute-solute (lattice energy) and solvent-solvent interactions. For DBTM, this involves van der Waals forces between its alkyl chains and the solvent, as well as potential dipole-dipole interactions.

Organotin compounds, in general, exhibit a high affinity for organic solvents and fats, a characteristic that increases with the number and length of the alkyl chains.[6]

Solubility Profile of this compound

Quantitative solubility data for this compound is sparse in publicly accessible literature. However, a qualitative and semi-quantitative profile can be constructed from material safety data sheets (MSDS), technical data sheets, and patents. The following table summarizes the known solubility characteristics of DBTM in various organic solvents.

Solvent ClassSolventCAS NumberReported SolubilityCitation(s)
Aromatic Hydrocarbons Benzene71-43-2Soluble / Slightly Soluble[1][2][7]
Toluene108-88-3Slightly Soluble[2]
Esters Organic EstersN/ASoluble[1][7]
Ketones Acetone67-64-1Soluble[7]
Alcohols Ethanol64-17-5Soluble[7][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)67-68-5Soluble[4]
Cycloaliphatic Hydrocarbons Cyclohexane110-82-7Soluble (at elevated temp.)[9]
Aqueous Water7732-18-5Insoluble / 0.01 g/L at 20°C[2][10]

Analysis of Solubility Trends:

  • High Solubility: DBTM shows good solubility in solvents with both nonpolar and polar characteristics, such as organic esters, acetone, and ethanol.[1][7][8] This is consistent with its molecular structure, which contains both nonpolar alkyl chains and a polar stannoxane core.

  • Aromatic Solvents: It is reported as soluble to slightly soluble in aromatic hydrocarbons like benzene and toluene.[1][2]

  • Temperature Dependence: A patent describing the synthesis of DBTM notes that while the reactants (dibutyltin oxide and maleic anhydride) are insoluble in a cycloaliphatic hydrocarbon solvent (like cyclohexane), the DBTM product is soluble at elevated temperatures (55-110°C).[9] This indicates a strong positive correlation between temperature and solubility in such nonpolar solvents, allowing for crystallization upon cooling.[9]

  • Insolubility in Water: Its very low solubility in water (reported as 0.01 g/L) is expected due to the hydrophobic nature of the two long butyl chains, which dominate the molecule's interaction with the highly polar water molecules.[10]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound, 95%+ purity

  • Solvent of interest (e.g., Toluene, Acetone, Ethanol)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or flasks with airtight screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., ICP-MS or ICP-OES for tin analysis, HPLC)

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be run to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the filtered solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to obtain the mass of the dissolved DBTM.

    • Alternatively, dilute an aliquot of the filtered solution with a suitable solvent and analyze the tin concentration using Inductively Coupled Plasma (ICP) analysis.[11] A calibration curve must be prepared using standards of known DBTM concentration.[11]

  • Calculation:

    • Calculate the solubility in grams per 100 mL of solvent: Solubility ( g/100 mL) = (Mass of dissolved DBTM / Volume of solvent) x 100

Visualizations

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification A Add excess DBTM to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Settle undissolved solid D->E F Draw supernatant with syringe E->F G Filter with 0.45µm syringe filter F->G H Gravimetric Analysis (Evaporate solvent) G->H G->H I Instrumental Analysis (e.g., ICP-MS) G->I J Calculate Solubility (g/100mL) H->J I->J

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

G DBTM DBTM Solubility Polarity Solvent Polarity DBTM->Polarity Influenced by H_Bonding Hydrogen Bonding DBTM->H_Bonding Influenced by Structure Solvent Structure DBTM->Structure Influenced by Water Water (Insoluble) DBTM->Water Toluene Toluene (Low Polarity) Polarity->Toluene Acetone Acetone (Polar Aprotic) Polarity->Acetone Ethanol Ethanol (H-Bonding) H_Bonding->Ethanol

Caption: Factors Influencing this compound Solubility.

Conclusion

This compound exhibits a nuanced solubility profile, characterized by good solubility in moderately polar organic solvents like esters, ketones, and alcohols, and lower solubility in nonpolar hydrocarbons and water.[1][2][7][8] This behavior is a direct consequence of its hybrid structure, which combines nonpolar alkyl chains with a polar tin-oxygen core. For industrial applications, leveraging temperature changes can be an effective strategy for dissolving DBTM in less ideal solvents and for purification via crystallization.[9] The provided experimental protocol offers a robust framework for generating precise quantitative data, enabling scientists to optimize formulations and processes involving this versatile organotin compound.

References

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Dibutyltin maleate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dibutyltin Maleate: Properties, Synthesis, and Applications

Introduction

This compound (DBTM) is an organotin compound with significant industrial importance, primarily recognized for its role as a heat stabilizer in polyvinyl chloride (PVC) and as a versatile catalyst in various chemical syntheses.[1][2] Its unique chemical properties, including high thermal stability and catalytic efficiency, make it a critical component in the manufacturing of durable polymer materials, coatings, and adhesives.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, synthesis methodologies, mechanisms of action, and critical safety protocols associated with this compound.

Chemical Identity and Core Properties

This compound is identified by the CAS Number 78-04-6.[4] Its fundamental properties are crucial for understanding its behavior and application in various chemical systems.

Key Identifiers
IdentifierValueSource(s)
Chemical Name This compound[5]
IUPAC Name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-[6]
CAS Number 78-04-6[4][7]
Molecular Formula C₁₂H₂₀O₄Sn[4][8]
EINECS No. 201-077-5[7][9]
Synonyms Di-n-butyl tin maleate, Stavinor 1300SN[6][10]
Physicochemical Properties

The physical and chemical characteristics of DBTM dictate its handling, processing, and performance in industrial applications.

PropertyValueSource(s)
Molecular Weight 346.99 g/mol [4][5][8]
Appearance White powder or crystals[4][10][11]
Melting Point 108-140 °C (range reported)[7][11]
Solubility Insoluble in water. Soluble in DMSO, benzene, and organic esters.[6][10][11]
Tin Content ~34.2% (Theoretical)[12]

Note: Discrepancies in the reported melting point (108-113°C vs. 135-140°C) may be attributed to the purity of the sample or the presence of different polymeric forms.[7][11] While often supplied as a solid powder, some commercial sources list it as a liquid, which may indicate it is sold in a dissolved state.[6][13]

Synthesis and Mechanism

The most common industrial synthesis of this compound involves the reaction between dibutyltin oxide and maleic anhydride.[11] This process is valued for its efficiency and the high purity of the resulting product.

Synthesis Reaction Workflow

The synthesis is a condensation reaction where water is the only byproduct, which is removed to drive the reaction to completion.

DBTO Dibutyltin Oxide (C₈H₁₈OSn) Reactor Reactor Vessel DBTO->Reactor MA Maleic Anhydride (C₄H₂O₃) MA->Reactor Solvent Inert Solvent (e.g., Cyclohexane) Solvent->Reactor Reaction Heating & Reflux (60-100°C) Reactor->Reaction Charge Reactants Cooling Cooling & Crystallization Reaction->Cooling Reaction Completion Filtration Filtration / Recovery Cooling->Filtration Precipitate Formation DBTM This compound Product (C₁₂H₂₀O₄Sn) Filtration->DBTM Isolate & Dry cluster_pvc PVC Chain cluster_dbtm DBTM PVC_unstable Unstable Site (-CH=CH-CHCl-) HCl HCl Gas PVC_unstable->HCl Releases PVC_stable Stabilized Site (-CH=CH-CH(OOCR)-) PVC_unstable->PVC_stable DBTM_node This compound (Bu₂Sn(OOCCH=CHCOO)) DBTM_node->PVC_unstable Substitutes Labile Cl DBTM_node->HCl Neutralizes Heat Heat (Processing) Heat->PVC_unstable Initiates Degradation HCl->PVC_unstable Autocatalyzes

Caption: Mechanism of PVC stabilization by this compound.

Catalysis

DBTM is an efficient catalyst for condensation reactions, such as the formation of esters, due to the Lewis acidic nature of the tin center. [3][7]It is also employed as a novel initiator for the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters. [14] Experimental Protocol: ROP of ε-Caprolactone using DBTM

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with ε-caprolactone monomer and the desired amount of this compound initiator. [14]2. Polymerization: Heat the solvent-free mixture to the target polymerization temperature (e.g., 120-160°C) with constant stirring.

  • Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the monomer conversion (e.g., via ¹H NMR spectroscopy).

  • Termination & Purification: Once the desired molecular weight is achieved, cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to remove any unreacted monomer and initiator residue.

  • Drying: Dry the purified polymer under vacuum until a constant weight is obtained.

Safety, Handling, and Toxicology

This compound is a hazardous substance and requires strict safety protocols. [15]It is toxic through multiple exposure routes and poses long-term health and environmental risks.

GHS Hazard Classification
Hazard ClassCategoryStatementSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[10][16]
Acute Toxicity, Inhalation2H330: Fatal if inhaled[16]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[10][16]
Skin Sensitization1H317: May cause an allergic skin reaction[10][16]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[10][16]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[10][16]
STOT (Repeated Exposure)1H372: Causes damage to organs (immune system, liver)[16]
Aquatic Hazard (Chronic)2H411: Toxic to aquatic life with long lasting effects[10][16]
Safe Handling and Storage
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system to avoid dust and vapor inhalation. [15]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and protective clothing. [17]For operations that may generate dust, a full-face respirator with appropriate cartridges (e.g., P3/ABEK) is required. [16]* Handling: Avoid all personal contact. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [15][17]Prevent concentration in low-lying areas or confined spaces. [15]* Storage: Store in a cool, dry, dark, and well-ventilated place. Keep containers securely sealed and locked up. [6]Store away from incompatible materials such as strong oxidizing agents, acids, and bases. [10]

Conclusion

This compound is a high-performance organotin compound with a well-established role in the polymer industry. Its efficacy as a PVC stabilizer and a versatile catalyst is rooted in its distinct chemical structure and reactivity. While its applications are significant, the compound's considerable toxicity necessitates rigorous adherence to safety and handling protocols to protect researchers and the environment. A thorough understanding of its properties, synthesis, and mechanisms of action is essential for its responsible and effective use in scientific and industrial settings.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Dibutyltin Maleate (DBTM), a significant organotin compound utilized primarily as a PVC heat stabilizer and a condensation catalyst.[1] A thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals, not only for quality control but also for exploring its toxicological profile and potential new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the complex structural features of DBTM. This document offers a detailed exploration of the expected spectroscopic data, the causality behind the experimental choices, and field-proven protocols for data acquisition.

Structural Overview of this compound

This compound, with the chemical formula C₁₂H₂₀O₄Sn, presents fascinating structural possibilities.[2] The coordination environment around the tin(IV) atom is not fixed; it is highly dependent on the physical state (solid vs. solution) and the nature of the solvent. The maleate ligand can coordinate to the dibutyltin(IV) cation, Bu₂Sn²⁺, in several ways: as a simple non-coordinating counter-ion, as a bidentate chelating ligand to a single tin center, or, most commonly, as a bidentate bridging ligand connecting two tin atoms. This bridging interaction leads to the formation of polymeric chain structures in the solid state, which is a hallmark of many diorganotin dicarboxylates.[3] This structural variability is the central theme we will explore with spectroscopy.

Caption: Potential coordination modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for probing the structure of organotin compounds in solution.[3] By analyzing the ¹H, ¹³C, and ¹¹⁹Sn nuclei, we can map the connectivity of the molecule and deduce the coordination environment of the tin atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the butyl groups and the maleate backbone. The butyl groups give rise to a series of multiplets, while the olefinic protons of the maleate moiety appear as a characteristic singlet, confirming the cis geometry of the double bond.

Causality in ¹H NMR: The key diagnostic feature is the presence of "satellite" peaks flanking the signals of protons on carbons adjacent to the tin atom (α and β carbons of the butyl chains). These satellites arise from spin-spin coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn (I=1/2, 7.68% abundance) and ¹¹⁹Sn (I=1/2, 8.59% abundance). The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn,¹H), is sensitive to the coordination number and geometry at the tin center.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton. As with ¹H NMR, satellite peaks arising from ¹J(¹¹⁹Sn,¹³C) and ²J(¹¹⁹Sn,¹³C) coupling are observed for the butyl carbons.

Causality in ¹³C NMR: The chemical shift of the carboxylate carbon (COO) and the magnitude of the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn,¹³C), are particularly informative. Changes in the coordination number of the tin atom alter the hybridization of the tin orbitals involved in the Sn-C bond, which directly influences the value of ¹J. Generally, an increase in the coordination number leads to a larger magnitude for ¹J(¹¹⁹Sn,¹³C).[4]

¹¹⁹Sn NMR Spectroscopy

Direct observation of the tin nucleus provides the most definitive information about its coordination environment in solution.[5] ¹¹⁹Sn NMR is highly sensitive to the number and type of substituents, as well as the overall geometry of the tin center. The chemical shift range for tin is vast (over 5000 ppm), making it an excellent diagnostic tool.

Causality in ¹¹⁹Sn NMR: The coordination number at the tin atom is the dominant factor influencing the ¹¹⁹Sn chemical shift (δ). A lower coordination number (e.g., four-coordinate tetrahedral) results in a downfield shift (less negative or positive ppm value), while higher coordination numbers (five, six, or seven) cause a progressive upfield shift (more negative ppm value).[6] Therefore, by measuring the ¹¹⁹Sn chemical shift of DBTM in a given solvent, we can infer whether it exists as a four-coordinate monomer or as a higher-coordinate species, perhaps through coordination with the solvent or intramolecular chelation.[6][7]

Table 1: Summary of Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Notes
¹H NMR =CH- (Maleate)~ 6.2 - 6.4s-A single peak indicates cis-configuration and chemical equivalence.
Sn-CH₂- (α-Bu)~ 1.5 - 1.7t or m²J(¹¹⁹Sn,¹H) ≈ 50-70 HzShows satellite peaks due to coupling with tin isotopes.[4]
-CH₂- (β-Bu)~ 1.6 - 1.8m³J(¹¹⁹Sn,¹H) ≈ 60-80 HzOften overlaps with other methylene signals.
-CH₂- (γ-Bu)~ 1.3 - 1.5m-
-CH₃ (δ-Bu)~ 0.9 - 1.0tJ(H,H) ≈ 7 Hz
¹³C NMR -COO- (Maleate)~ 170 - 175s-Chemical shift is sensitive to the coordination mode.
=CH- (Maleate)~ 130 - 135s-
Sn-CH₂- (α-Bu)~ 28 - 32s¹J(¹¹⁹Sn,¹³C) ≈ 350-500 HzThe magnitude of ¹J coupling indicates the coordination number.[4]
-CH₂- (β-Bu)~ 26 - 28s²J(¹¹⁹Sn,¹³C) ≈ 20-30 Hz
-CH₂- (γ-Bu)~ 25 - 27s³J(¹¹⁹Sn,¹³C) ≈ 80-100 Hz
-CH₃ (δ-Bu)~ 13 - 14s-
¹¹⁹Sn NMR Bu₂Sn<-140 to -200s-This range suggests a five- or six-coordinate environment in non-coordinating solvents.[6]

Note: These are predicted values based on literature for analogous diorganotin dicarboxylates. Actual values may vary based on solvent, concentration, and temperature.[8][9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for probing the bonding within functional groups, and in the case of DBTM, it is particularly useful for determining the coordination mode of the maleate ligand in the solid state.

Causality in IR Spectroscopy: The most diagnostic spectral region is where the carboxylate (COO) stretching vibrations appear. The free maleate anion exhibits an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). Upon coordination to the tin atom, the positions of these bands shift. The magnitude of the separation between these two bands, Δν = (νₐₛ(COO) - νₛ(COO)) , provides direct insight into the coordination mode.[13]

  • Ionic/Uncoordinated: Large Δν (>200 cm⁻¹)

  • Monodentate: Even larger Δν (similar to the corresponding ester)

  • Bidentate Chelating: Small Δν (<150 cm⁻¹)

  • Bidentate Bridging: Intermediate Δν (150-200 cm⁻¹)

By comparing the measured Δν for DBTM with these established ranges, one can confidently assign the solid-state structure.[14][15][16] Additionally, characteristic bands for Sn-C and Sn-O vibrations can be observed in the far-IR region.[17]

G cluster_0 IR Analysis of Carboxylate Coordination A Measure Frequencies: ν_asym(COO) ν_sym(COO) B Calculate Separation: Δν = ν_asym - ν_sym A->B C Compare Δν to Reference Values B->C D1 Δν < 150 cm⁻¹ Bidentate Chelating C->D1 Small D2 150 < Δν < 200 cm⁻¹ Bidentate Bridging C->D2 Intermediate D3 Δν > 200 cm⁻¹ Ionic / Monodentate C->D3 Large

Caption: Workflow for determining carboxylate binding mode using IR spectroscopy.

Table 2: Summary of Key IR Absorptions for this compound
Wavenumber (cm⁻¹)AssignmentSignificance
~2950-2850ν(C-H)Aliphatic C-H stretching from butyl groups.
~1640ν(C=C)Olefinic stretch from the maleate backbone.
~1550-1610νₐₛ(COO)Asymmetric carboxylate stretch. Its position is critical for determining the coordination mode.[13]
~1380-1420νₛ(COO)Symmetric carboxylate stretch. Used in conjunction with νₐₛ to calculate Δν.[13]
~550-600ν(Sn-C)Stretching vibration of the tin-carbon bond.
~450-500ν(Sn-O)Stretching vibration of the tin-oxygen bond, confirming coordination.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. For organotin compounds, analysis can be performed using Gas Chromatography-MS (GC-MS), often after derivatization, or more directly using Liquid Chromatography-MS (LC-MS/MS) with soft ionization techniques like Electrospray Ionization (ESI).[18][19]

Causality in Mass Spectrometry: The mass spectrum of DBTM is distinguished by two key features:

  • Tin Isotopic Cluster: Tin has ten stable isotopes, with ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn being the most abundant. Any fragment containing a tin atom will appear not as a single peak, but as a characteristic cluster of peaks, providing an unmistakable signature for tin-containing species.[19]

  • Fragmentation Pathway: Under ionization, the DBTM molecule will break apart in a predictable manner. The most common fragmentation pathway for diorganotin compounds involves the sequential loss of the alkyl (butyl) groups as radicals (mass = 57). Other plausible fragmentations include the loss of the entire maleate ligand or cleavage of the Sn-O bond.[20][21]

Table 3: Predicted Key Fragments in the ESI-MS Spectrum of this compound
m/z (for ¹²⁰Sn)Proposed Fragment IonNotes
347[Bu₂Sn(Maleate) + H]⁺Protonated molecular ion (Quasi-molecular ion). Will exhibit the characteristic tin isotopic pattern.
291[BuSn(Maleate) + H]⁺ or [Bu₂Sn(O₂CCH=CH)]⁺Loss of one butyl group (C₄H₉, 57 Da). This is a very common and often dominant fragmentation pathway for butyltin compounds.[22]
235[Sn(Maleate) + H]⁺ or [BuSn(O₂CCH=CH)]⁺Loss of two butyl groups.
233[Bu₂SnOH]⁺Loss of the maleate anion and formation of a hydroxo species, common in ESI.
177[BuSnOH]⁺Further loss of a butyl group from the m/z 233 fragment.
121[SnOH]⁺Loss of all organic ligands from the tin center.

Note: The listed m/z values are for the most abundant tin isotope, ¹²⁰Sn. The actual spectrum will show a cluster of peaks for each fragment.

Experimental Methodologies

To ensure the acquisition of high-quality, reliable data, adherence to validated experimental protocols is essential. The following sections outline standard operating procedures for the spectroscopic analysis of this compound.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[23] Ensure the sample is fully dissolved; gentle vortexing may be required.

  • Referencing: Use Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, use Tetramethyltin (SnMe₄) as an external reference (δ = 0.00 ppm).[5]

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: ≥300 MHz

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1.5-2.0 seconds

    • Number of Scans: 16-64, depending on concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: ≥75 MHz

    • Technique: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Instrument Parameters (¹¹⁹Sn NMR):

    • Spectrometer Frequency: e.g., ~186 MHz on a 500 MHz ¹H instrument.

    • Technique: Proton-decoupled. Inverse-gated decoupling can be used to suppress negative NOE effects.

    • Acquisition Time: 0.5-1.0 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 512-2048, depending on concentration and instrument sensitivity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the reference signal.

Protocol for FT-IR Data Acquisition
  • Sample Preparation (Solid): Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the DBTM powder directly onto the ATR crystal (e.g., diamond or germanium).[24] Apply pressure using the anvil to ensure good contact. Alternatively, prepare a KBr pellet by grinding ~1-2 mg of sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

  • Background Collection: Record a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹[25]

    • Number of Scans: 32-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify peak positions and intensities.

Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of DBTM in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL. Perform serial dilutions to create working solutions in the range of 1-100 µg/L. The final dilution should be made in the mobile phase to ensure compatibility.[26]

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.[18]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically used, for example, starting with 80% water (with 0.1% formic acid) and 20% acetonitrile (with 0.1% formic acid), ramping to 100% acetonitrile.[26]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometer Conditions (ESI Positive Mode):

    • Ionization Mode: ESI positive is generally effective for organotins.[26]

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 100-500 for full scan analysis. For targeted analysis, monitor the specific m/z values from Table 3.

  • Data Analysis: Extract the mass spectra from the total ion chromatogram. Identify the quasi-molecular ion and major fragment ions. Compare the observed isotopic patterns with the theoretical pattern for tin to confirm the presence of tin-containing fragments.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted task that requires the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹¹⁹Sn NMR and IR spectroscopy are particularly decisive in revealing the coordination environment of the tin atom, which governs the material's physical and chemical properties. Mass spectrometry provides unequivocal confirmation of molecular weight and composition through its characteristic isotopic patterns and fragmentation pathways. The protocols and data presented in this guide serve as a robust framework for researchers engaged in the analysis of this important organotin compound, enabling accurate structural elucidation and quality assessment.

References

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  • Buckley, J. J., et al. (2016). Dissolution of Sn, SnO, and SnS in a Thiol–Amine Solvent Mixture: Insights into the Identity of the Molecular Solutes for Solution-Processed SnS. Inorganic Chemistry, 55(7), 3534-3541. Available at: [Link]

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Sources

Health and safety considerations for Dibutyltin maleate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of Dibutyltin Maleate for Research Professionals

Section 1: Executive Summary & Hazard Profile

This compound (DBTM), a highly versatile organotin compound used as a PVC stabilizer and condensation catalyst, presents a significant and multifaceted hazard profile that demands rigorous safety protocols in a research environment.[1][2] This guide provides an in-depth analysis of its toxicological properties, outlines comprehensive procedures for safe handling, and establishes clear protocols for emergency response. The primary objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to mitigate the substantial risks associated with this compound.

DBTM is classified as acutely toxic, particularly via the inhalation route where it can be fatal.[1][3][4] It is corrosive, capable of causing severe skin burns and serious eye damage.[5][6] Furthermore, it is a suspected mutagen, a known reproductive toxicant that may damage fertility or the unborn child, and causes organ damage through prolonged or repeated exposure, with the immune and central nervous systems being primary targets.[3][6][7] Adherence to the protocols outlined herein is not merely a recommendation but a necessity for ensuring personnel safety and environmental protection.

Table 1: GHS Hazard Classification Summary for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[3][5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][6]
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage[4][5][6]
Serious Eye DamageCategory 1H318: Causes serious eye damage[6]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[3][4][6]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3][4][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Immune System, Liver, Thymus) through prolonged or repeated exposure[3][6][7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3][4]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[3]

Section 2: Toxicological Profile - A Mechanistic Overview

Understanding the mechanisms by which this compound exerts its toxic effects is fundamental to appreciating the necessity of stringent safety controls. Organotin compounds, particularly di- and tri-substituted forms, are known to interfere with critical biological processes.

  • Immunotoxicity : Dibutyltin (DBT) compounds are potent immunotoxicants. The primary target is the thymus gland, an essential organ for the maturation of T-lymphocytes.[1] DBT induces thymocyte apoptosis (programmed cell death), leading to thymus atrophy. This compromises cell-mediated immunity, increasing susceptibility to infections. The mechanism is believed to involve interference with mitochondrial function and the binding to sulfhydryl groups on critical proteins.

  • Reproductive and Developmental Toxicity : Both dibutyltin and tributyltin compounds have demonstrated negative effects on the reproductive systems in mammals.[1] They are classified as endocrine-disrupting chemicals.[1] DBTM is suspected to interfere with hormonal signaling pathways crucial for fertility and normal fetal development, leading to its classification as a substance that may damage fertility and the unborn child.[4][6]

  • Dermal Corrosivity : The ability of DBTM to cause severe skin burns is linked to its reactivity.[5] Upon contact with moisture on the skin, organotin compounds can hydrolyze, and their interaction with proteins and lipids in the skin tissue leads to cellular damage and necrosis. Dibutyltin compounds are known to cause burns and itching that are slow to heal, particularly in areas where the substance may be trapped by clothing.[1]

  • Systemic Toxicity : Following absorption through the skin or inhalation, DBTM can enter the bloodstream and cause systemic injury.[1] Subchronic exposure to organotins can elicit toxic responses in the central nervous system, liver, and kidneys.[1]

Section 3: Risk Assessment & Exposure Control

A proactive approach to risk management is essential. This involves identifying potential exposure routes and implementing a multi-layered control strategy.

Identifying Exposure Routes
  • Inhalation : This is the most critical route of acute exposure. Handling the solid powder can generate airborne dust, which is fatal if inhaled.[1][3]

  • Dermal Contact : The compound is rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.[1][5] Handling the substance or contaminated surfaces poses a significant risk.

  • Ingestion : Accidental ingestion can be seriously damaging to health, with animal studies indicating high toxicity.[1] This can occur through hand-to-mouth contact from contaminated surfaces or gloves.

  • Ocular Contact : Direct contact will cause serious, potentially irreversible, eye damage.[5][6]

The Hierarchy of Controls

The most effective way to manage the risks of DBTM is to follow the hierarchy of controls, which prioritizes the most effective measures. Personal Protective Equipment (PPE) is always the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Remove DBTM from the process) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls
  • Primary Containment : All work with this compound solid must be conducted in a certified chemical fume hood, glovebox, or other ventilated enclosure to prevent inhalation of dust.[2]

  • Ventilation : Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be positioned to capture any potential dust at its source.[1]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible and located in the immediate vicinity of the handling area.[7]

Standard Operating Procedures (SOPs)

SOP 1: Weighing and Handling Solid this compound

  • Preparation :

    • Designate an area within the chemical fume hood specifically for handling DBTM.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is inside the hood before starting.

  • Handling :

    • Always wear the appropriate PPE as detailed in Table 4.

    • To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the solid.

    • Weigh the compound in a tared, sealed container. Avoid weighing on open paper or in an open boat.

  • Post-Handling :

    • Tightly seal the primary DBTM container immediately after use.

    • Carefully wipe down the spatula and any surfaces inside the hood with a damp cloth, treating the cloth as hazardous waste. Do not dry sweep.

    • Dispose of all contaminated disposables (weigh boats, bench paper, gloves) in a designated, sealed hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

    • Rationale : This protocol is a self-validating system designed to prevent the generation and inhalation of airborne particles and to contain contamination within a controlled environment.

SOP 2: Storage

  • Store in the original, tightly sealed container.

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a locked cabinet or area with restricted access.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings (e.g., "Acutely Toxic," "Reproductive Hazard").

    • Rationale : Proper storage prevents accidental exposure, degradation of the material, and dangerous reactions with incompatible substances.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and non-negotiable.

Table 4: Recommended Personal Protective Equipment
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (in fume hood) Chemical safety goggles and face shield.[3]Nitrile or neoprene gloves (double-gloving recommended). Change immediately if contaminated.[2]Fully-buttoned lab coat, long pants, closed-toe shoes.Not required if handled properly within a certified fume hood.
Cleaning Spills Chemical safety goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or suit over standard lab attire.Full-face respirator with a P100 (particulate) filter is mandatory.[3][7]
General Lab Work (in area where DBTM is stored/used) Chemical safety goggles.Standard nitrile gloves.Lab coat.Not required, but access to an escape respirator should be considered.

Section 4: Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an exposure.

Spill Management
  • Minor Spill (inside a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE (Table 4), gently cover the spill with an absorbent material or spill pillow to avoid raising dust.[8]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Wipe the area with a damp cloth, then decontaminate with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) :

    • EVACUATE the area immediately. Alert all personnel to leave.[5]

    • Activate the fire alarm or emergency response system.

    • Close the laboratory doors and post a warning sign.

    • Contact the institution's Environmental Health & Safety (EHS) department.

    • DO NOT attempt to clean up a large spill without specialized training and equipment.

Exposure Response & First Aid

The following workflow outlines the critical steps to take following a personal exposure.

Emergency_Response_Workflow cluster_1 Exposure Response Protocol for this compound Start Exposure Occurs Remove Remove victim from source Remove all contaminated clothing/PPE Start->Remove Route Identify Exposure Route Remove->Route Skin SKIN CONTACT Flush with copious water for at least 15 minutes in safety shower. Route->Skin Dermal Eye EYE CONTACT Flush eyes at eyewash station for at least 15 minutes, lifting eyelids. Route->Eye Ocular Inhalation INHALATION Move to fresh air immediately. Route->Inhalation Inhalation Ingestion INGESTION Rinse mouth with water. DO NOT induce vomiting. Route->Ingestion Ingestion SeekHelp SEEK IMMEDIATE MEDICAL ATTENTION Call emergency services. Provide SDS to responders. Skin->SeekHelp Eye->SeekHelp Inhalation->SeekHelp Ingestion->SeekHelp

Caption: Decision workflow for emergency response to personal exposure.

Section 5: Quantitative Data Summary

Table 2: Physical and Chemical Properties
PropertyValueSource
CAS Number 78-04-6[6]
Molecular Formula C₁₂H₂₀O₄Sn[6]
Molecular Weight 346.99 g/mol [4]
Appearance White amorphous powder or crystals[2][4][5]
Melting Point 110 - 140 °C[2][5][9]
Boiling Point 260 °C[4][5]
Solubility Insoluble in water; Soluble in benzene & organic esters[4][5]
Table 3: Acute Toxicity and Exposure Limits
MetricValueSpeciesRouteSource
LD₅₀ 422 mg/kgRatOral[4][5]
LC₅₀ 313 mg/m³ (4 hours)RatInhalation[5]
LD₅₀ > 2,000 mg/kgRatDermal[5]
ACGIH TLV-TWA (as Sn)0.1 mg/m³HumanInhalation[8]
ACGIH STEL (as Sn)0.2 mg/m³HumanInhalation[7][8]
OSHA PEL (as Sn)0.1 mg/m³HumanInhalation[8]

Section 6: References

  • This compound as Sn. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Dibutyl maleate. (n.d.). Wikipedia. Retrieved from [Link]

  • ORGANOTIN COMPOUNDS. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Dibutyl Maleate International Distributor. (n.d.). Multichem Exports. Retrieved from [Link]

  • Material Safety Data Sheet - Dibutyl maleate. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Organotin Compounds. (n.d.). REWE Group. Retrieved from [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Prudent Practices in the Laboratory. Retrieved from [Link]

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Methodological & Application

Application Notes: Dibutyltin Maleate as a Catalyst for Polyurethane Foam

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Organotin Catalysts in Polyurethane Chemistry

Polyurethane (PU) foams are among the most versatile polymers, with applications ranging from flexible foams for cushioning to rigid foams for insulation. Their synthesis is a delicate orchestration of two primary reactions: the gelling reaction (polyol + isocyanate → urethane) and the blowing reaction (water + isocyanate → urea + CO₂). The commercial viability of PU foam production is largely attributable to catalysts that precisely control the rates of these simultaneous reactions. An imbalance can lead to foam collapse, closed cells, or other structural defects.

Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts, primarily for the gelling reaction.[1] Dibutyltin maleate belongs to this class of organotin dicarboxylates and functions as a condensation catalyst.[2][3] While less commonly cited in academic literature than its counterpart, DBTDL, it is utilized in industrial formulations for both flexible and rigid polyurethane foams.[4][5] This document provides a detailed guide to its application, mechanism, and a representative protocol for laboratory-scale foam synthesis.

Mechanism of Catalysis: A Lewis Acid Pathway

Organotin dicarboxylates, including this compound, catalyze the urethane formation via a Lewis acid mechanism. The tin center, being electrophilic, coordinates with the reactants, lowering the activation energy of the reaction. The generally accepted mechanism proceeds through the formation of an intermediate complex.[2]

Catalytic Cycle Explanation:

  • Activation of Polyol: The this compound first reacts with the hydroxyl group (-OH) of the polyol. This interaction forms an organotin alkoxide complex, which is the primary catalytic species.[2]

  • Coordination with Isocyanate: This alkoxide complex then coordinates with the nitrogen atom of the isocyanate group (-NCO).[2]

  • Urethane Formation: The coordinated complex facilitates the nucleophilic attack of the polyol's oxygen on the isocyanate's carbon, leading to the formation of the urethane linkage.

  • Catalyst Regeneration: Upon formation of the urethane bond, the catalyst is regenerated and can participate in a new catalytic cycle.

This pathway significantly accelerates the gelling reaction, allowing for rapid polymer network formation.

Catalytic_Mechanism cluster_activation Step 1: Catalyst Activation cluster_reaction Step 2 & 3: Urethane Formation cluster_regeneration Step 4: Catalyst Regeneration Cat This compound (Catalyst) Complex Organotin Alkoxide Complex Cat->Complex + Polyol Polyol Polyol (R-OH) Polyol->Complex ActivatedComplex Ternary Complex [Catalyst-Polyol-Isocyanate] Complex->ActivatedComplex + Isocyanate Isocyanate Isocyanate (R'-NCO) Isocyanate->ActivatedComplex Urethane Polyurethane (Urethane Linkage) ActivatedComplex->Urethane Forms Linkage RegenCat Regenerated Catalyst ActivatedComplex->RegenCat Releases RegenCat->Cat Enters New Cycle

Figure 1: Catalytic cycle of urethane formation via organotin catalyst.

Experimental Protocols

The following protocols are representative for the laboratory-scale synthesis of rigid polyurethane foam using the "one-shot" method, where all components are mixed simultaneously.[6]

Safety Precautions

Critical: Isocyanates are potent respiratory and skin sensitizers. Organotin compounds like this compound are toxic.[2][7]

  • Engineering Controls: All manipulations involving isocyanates and organotin catalysts must be performed in a certified chemical fume hood with sufficient ventilation.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile or butyl rubber gloves at all times. Contaminated clothing should be removed and laundered before reuse.[7]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[2]

  • SDS Review: Consult the Safety Data Sheets (SDS) for all chemicals (Polyol, Isocyanate, this compound, Surfactant) before beginning any work.

Materials and Equipment
  • Reactants:

    • Polyether or Polyester Polyol (e.g., Voranol™ series)

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

    • Catalyst: this compound (CAS 78-04-6)

    • Blowing Agent: Deionized Water

    • Surfactant: Silicone-based surfactant (e.g., Tegostab® series)

  • Equipment:

    • Top-pan balance (readable to 0.01 g)

    • Polypropylene beakers (e.g., 250 mL or 500 mL)

    • High-speed mechanical stirrer with an impeller blade (capable of >2000 rpm)

    • Timer/stopwatch

    • Fume hood

    • Open-top mold (e.g., cardboard box or aluminum pan) for free-rise foam

Step-by-Step Synthesis Protocol

This protocol is based on a typical formulation structure. The exact ratios will need to be adjusted based on the specific polyol and isocyanate used (as defined by their equivalent weights) and the desired foam density.

  • Preparation of Component A (Polyol Pre-mix):

    • Place a polypropylene beaker on the balance and tare it.

    • Accurately weigh the required amount of Polyol into the beaker.

    • Add the Silicone Surfactant (typically 1-2% of the polyol weight) to the polyol.

    • Add the deionized water (Blowing Agent). The amount will determine the foam's density; a starting point is 2-4% of the polyol weight.

    • Add the this compound catalyst. A typical starting concentration for organotin catalysts is 0.05-0.3 parts per 100 parts of polyol (pphp).[6]

    • Mix these components with the mechanical stirrer at low speed (~500 rpm) for 30 seconds until a homogeneous mixture is obtained.

  • Foaming Reaction:

    • Place the beaker containing Component A under the high-speed stirrer in the fume hood.

    • Weigh the required amount of pMDI (Component B) in a separate beaker. The amount is calculated based on the NCO/OH index (typically 1.05 to 1.15 for rigid foams).

    • Start the timer and simultaneously add the pMDI to the Component A pre-mix.

    • Immediately increase the stirrer speed to high (~3000 rpm) and mix vigorously for 5-10 seconds.

    • Quickly pour the reacting mixture into the mold.

    • Observe and record the characteristic reaction times:

      • Cream Time: Time from mixing until the mixture starts to rise and change color.

      • Gel (or String) Time: Time from mixing until the foam becomes tacky and forms strings when touched with a spatula. A patent using a related this compound compound reported a string gel time of 15.0 seconds.[8]

      • Tack-Free Time: Time from mixing until the foam surface is no longer sticky to the touch.

  • Curing:

    • Allow the foam to cure at ambient temperature in the fume hood for at least 24 hours before handling or cutting for characterization.

Experimental_Workflow start Start weigh_polyol 1. Weigh Polyol start->weigh_polyol add_surfactant 2. Add Surfactant weigh_polyol->add_surfactant add_water 3. Add Water (Blowing Agent) add_surfactant->add_water add_catalyst 4. Add this compound add_water->add_catalyst mix_A 5. Low-Speed Mix (Component A Pre-mix) add_catalyst->mix_A combine_mix 7. Combine A + B & Start Timer mix_A->combine_mix Component A weigh_isocyanate 6. Weigh pMDI (Component B) weigh_isocyanate->combine_mix Component B high_speed_mix 8. High-Speed Mix (5-10 seconds) combine_mix->high_speed_mix pour 9. Pour into Mold high_speed_mix->pour observe 10. Record Times (Cream, Gel, Tack-Free) pour->observe cure 11. Cure for 24h observe->cure end End: Foam Ready for Characterization cure->end

Figure 2: Laboratory workflow for one-shot polyurethane foam synthesis.

Performance Characteristics & Data

Specific performance data for this compound is not widely published in comparative studies. However, its behavior can be inferred from the general characteristics of organotin catalysts. The primary role of the catalyst is to accelerate the gelation reaction, which directly influences the foam's processing time and final network structure.[9]

Table 1: Representative Formulation for a Rigid PU Foam

ComponentParts by Weight (pbw)Role
Polyether Polyol (OHv=450)100Polymer Backbone
Silicone Surfactant1.5Cell Stabilizer
Deionized Water3.0Chemical Blowing Agent
This compound 0.15 Gelling Catalyst
Polymeric MDI (NCO%=31%)125 (Index = 1.10)Cross-linker & Polymer Backbone

Table 2: Illustrative Comparison of Catalytic Activity

Disclaimer: The following data is illustrative, based on typical performance of organotin catalysts. Actual values are highly dependent on the specific formulation (polyol type, water content, temperature, etc.).

ParameterTypical DBTDL PerformanceExpected this compound PerformanceCausality
Cream Time (s)15 - 2518 - 30 sThe maleate structure may offer slightly different solubility or steric hindrance compared to the long laurate chains, potentially leading to a marginally slower initiation.
Gel Time (s)45 - 6550 - 75 sAs a strong gelling catalyst, it will significantly reduce the time to network formation compared to an uncatalyzed reaction. Minor differences from DBTDL would stem from the nature of the carboxylate ligand affecting the stability of the catalytic complex.[2]
Tack-Free Time (s)90 - 120100 - 140 sDirectly follows the gel time, representing the point at which the surface has sufficiently cured.
Free-Rise Density ( kg/m ³)28 - 3228 - 32 kg/m ³Density is primarily controlled by the amount of blowing agent (water) and the NCO/OH index, not minor variations in catalyst type, assuming a stable foam rise is achieved.

Characterization of the Resulting Foam

To evaluate the efficacy of this compound as a catalyst, the resulting foam should be characterized using standard analytical techniques.

  • Apparent Density (ASTM D1622): Core samples of known dimensions are cut from the foam and weighed to determine the density.

  • Mechanical Properties (ASTM D1621): Compressive strength is measured by applying a compressive load to a foam sample and recording the stress at 10% deformation. The catalyst's efficiency in building the polymer network can influence this property.[9]

  • Thermal Stability (Thermogravimetric Analysis - TGA): TGA measures the weight loss of the foam as a function of temperature, indicating its thermal degradation profile. Foams typically show degradation steps corresponding to the breakdown of urethane and urea linkages.[10]

  • Chemical Structure (Fourier-Transform Infrared Spectroscopy - FTIR): FTIR analysis is used to confirm the formation of urethane linkages (peaks around 1730-1700 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching) and the consumption of isocyanate groups (disappearance of the peak around 2270 cm⁻¹).[11]

  • Morphology (Scanning Electron Microscopy - SEM): SEM is used to visualize the foam's cellular structure, including cell size, shape, and whether the cells are open or closed. The balance between the blow and gel reactions, controlled by the catalyst, is a critical determinant of foam morphology.

References

A complete list of sources cited within this document is provided below.

  • Patcham. (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES.
  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 330-333.
  • Google Patents. (n.d.). WO2002010245A1 - Manufacture of mdi-tdi based flexible polyurethane foams.
  • J. Appl. Polym. Sci. (2014). Preparation of polyurethane foams using fractionated products in liquefied wood. 131, 40096.
  • ResearchGate. (n.d.). Dependence of properties of rigid PU foams on dibutyltin dilaurate content.
  • Google Patents. (n.d.). WO2010046361A1 - Process for the preparation of closed cell rigid polyurethane foams.
  • (2025). advantages of dibutyltin dilaurate catalyst in flexible polyurethane foam production.
  • Patent 3461850. (2019). MIXED METAL CATALYST COMPOSITIONS AND METHODS FOR MAKING POLYURETHANE FOAM.
  • The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes. (n.d.).
  • ECHEMI. (n.d.). This compound SDS, 78-04-6 Safety Data Sheets.
  • Reaxis Inc. (n.d.). Metal-Based Catalysts for Polyurethane Applications.
  • ResearchGate. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
  • Waleed, H. Q. (n.d.). THE CATALYTIC EFFECT OF DBU ON URETHANE FORMATION – A COMPUTATIONAL STUDY.
  • PMC - NIH. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate.
  • CymitQuimica. (n.d.). CAS 78-04-6: this compound.
  • Ataman Kimya. (n.d.). Dibutyltin Dilaurate DBTDL,DBTL T-12 CAS 77-58-7.
  • San Apro. (n.d.). Technical Information Catalysts for polyurethane resin.
  • MDPI. (n.d.). Development and Characterization of Tailored Polyurethane Foams for Shock Absorption.
  • ACS Publications. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • Ataman Kimya. (n.d.). DIBUTYLTIN LAURATE (POLYURETHANE CATALYST).
  • Shimadzu. (2015). Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR.
  • ResearchGate. (n.d.). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review.

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Application Notes & Protocols: The Role and Evaluation of Dibutyltin Maleate in the Heat Stabilization of Poly(vinyl chloride)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Formulation Professionals

Executive Summary: Addressing the Inherent Thermal Instability of PVC

Poly(vinyl chloride) (PVC) is one of the most versatile and widely utilized thermoplastic polymers, finding applications in sectors from construction and automotive to medical devices and packaging.[1] This versatility, however, is contrasted by its significant inherent thermal instability. When subjected to the elevated temperatures required for processing (typically >130-140°C), PVC undergoes a rapid and autocatalytic degradation process.[2] This degradation manifests as severe discoloration (yellowing to blackening), the release of corrosive hydrogen chloride (HCl) gas, and a catastrophic loss of mechanical integrity.[2][3][4][5][6]

The primary degradation mechanism is a dehydrochlorination reaction, which creates conjugated polyene sequences within the polymer backbone.[7][8] These polyenes are strong chromophores, responsible for the observed color changes. The liberated HCl acts as a catalyst, accelerating further degradation in a "zipper-like" chain reaction.[3] To counteract this, heat stabilizers are essential additives in virtually all PVC formulations. Among the most effective classes of stabilizers are organotin compounds, with Dibutyltin maleate (DBTM) being a prominent example known for providing excellent thermal stability and clarity.[1][9][10] This document provides a detailed examination of the stabilization mechanism of DBTM and outlines rigorous protocols for its performance evaluation.

The Stabilization Chemistry of this compound

This compound (CAS No. 78-04-6) is a sulfur-free organotin carboxylate.[9] Its efficacy as a heat stabilizer stems from a multi-faceted mechanism that actively interrupts the PVC degradation cycle.

Core Stabilization Functions:

  • Hydrogen Chloride (HCl) Scavenging: The primary and most immediate function is the neutralization of HCl as it is liberated from the PVC chain. This reaction prevents the autocatalytic acceleration of the degradation process.[3][10][11]

  • Labile Chlorine Substitution: The fundamental cause of PVC's instability is the presence of labile chlorine atoms at defect sites (e.g., tertiary or allylic carbons) in the polymer chain. DBTM effectively substitutes these weak points with more thermally stable maleate ester groups.[11][12] This "mending" of the polymer chain preemptively removes initiation sites for dehydrochlorination.

  • Polyene Chain Interruption: The maleate moiety in DBTM can undergo Diels-Alder reactions with the growing conjugated polyene sequences.[9] This breaks the conjugation, disrupting the chromophore and thus bleaching the color that has already formed.

These synergistic actions provide robust protection during the high-temperature, high-shear environment of PVC processing.

PVC_Degradation_Stabilization cluster_0 PVC Degradation Cascade (Unstabilized) cluster_1 DBTM Stabilization Mechanism PVC PVC Polymer Chain (-CH2-CHCl-)n Defect Labile Chlorine Site (e.g., Allylic Chloride) HCl_1 HCl Released Defect->HCl_1 Dehydrochlorination Substitution Labile Cl Substitution Defect->Substitution 2. Mending Chain Heat Heat (Δ) Heat->Defect Initiation Polyene Conjugated Polyene (Causes Yellowing) HCl_1->Polyene Autocatalysis Autocatalytic 'Zipper' Effect HCl_1->Autocatalysis Neutralization HCl Neutralization HCl_1->Neutralization 1. Scavenging DegradedPVC Degraded PVC (Brittle, Black) Polyene->DegradedPVC DielsAlder Polyene Interruption Polyene->DielsAlder 3. Bleaching Autocatalysis->Defect Accelerates Degradation DBTM This compound (DBTM) DBTM->Neutralization DBTM->Substitution DBTM->DielsAlder StablePVC Stabilized PVC

Caption: PVC degradation cascade and the multi-pronged intervention mechanism of this compound (DBTM).

Formulation and Application Considerations

This compound is particularly valued in applications where clarity and long-term stability are paramount.

  • Primary Applications: Rigid PVC formulations such as transparent sheets, window profiles, packaging films, and medical tubing benefit greatly from DBTM.[1][3][9]

  • Synergistic Effects: Performance can be enhanced by co-stabilizers. Epoxidized soybean oil (ESBO) is often used alongside organotins to provide a synergistic effect, where the ESBO acts as a secondary HCl scavenger.[3]

  • Lubricant Interaction: A known characteristic of maleate-based stabilizers is a tendency for the PVC melt to adhere to hot metal surfaces of processing equipment (e.g., extruder screws, dies).[9] This "plate-out" phenomenon necessitates a carefully balanced lubricant package, often incorporating both internal and external lubricants, to ensure smooth processing.

Protocols for Performance Evaluation

A comprehensive evaluation of a heat stabilizer requires multiple testing methods to assess its performance under both static and dynamic conditions.[13]

Protocol 1: Static Heat Stability via Oven Aging

This protocol, based on the principles of ASTM D2115, evaluates the resistance of a PVC compound to discoloration when exposed to heat in a controlled oven environment.[14] It is an excellent indicator of initial color hold and long-term static stability.

Methodology:

  • Sample Preparation:

    • Prepare a PVC dry blend formulation (e.g., 100 phr PVC resin, 2.0 phr DBTM, 1.5 phr lubricant).

    • Process the blend on a two-roll mill at a specified temperature (e.g., 180°C) for a set time (e.g., 5 minutes) to form a homogenous sheet of controlled thickness (e.g., 1 mm).

    • Cut the milled sheet into uniform test specimens (e.g., 25 mm x 25 mm). Retain an unheated specimen as the T=0 reference.

  • Oven Exposure:

    • Preheat a forced-air circulating oven to the test temperature (e.g., 185°C or 200°C).

    • Place the specimens on a non-reactive tray (e.g., aluminum foil) and place them in the oven.

  • Observation and Data Collection:

    • Remove one specimen at regular time intervals (e.g., every 10 minutes).

    • Mount the removed specimens chronologically on a display card next to the T=0 reference.

    • Record the time to the first sign of yellowing and the time to severe degradation (deep brown/black).

Data Presentation:

Stabilizer SystemDosage (phr)Test Temp. (°C)Time to Initial Yellowing (min)Time to Severe Degradation (min)
Control (Unstabilized)0185< 515
This compound 2.0 185 40 75
Competitor Tin A2.01853565
Protocol 2: Static Thermal Stability via Congo Red Test

This classic method (based on ISO 182-1) determines the time at which a PVC compound begins to release significant amounts of HCl gas, providing a quantitative measure of its stability time.[4]

Methodology:

  • Apparatus Setup:

    • Place a small, weighed amount of the PVC compound (e.g., 2.0 g) into a clean, dry glass test tube.

    • Insert the test tube into a thermostatically controlled heating block or oil bath set to the test temperature (e.g., 200°C).

    • Moisten a strip of Congo Red indicator paper with glycerol and place it at the mouth of the test tube, ensuring it does not touch the sides.

  • Test Execution:

    • Start a timer the moment the test tube is placed in the heating block.

    • Observe the Congo Red paper continuously.

  • Endpoint Determination:

    • Stop the timer at the precise moment the indicator paper turns from red to a distinct blue/violet color. This color change is caused by the acidic HCl gas.[15]

    • The elapsed time is the Congo Red stability time. Longer times indicate better thermal stability.[4]

Protocol 3: Dynamic Thermal Stability via Torque Rheometry

This dynamic test simulates the heat and shear conditions experienced during actual PVC processing (e.g., extrusion), providing data that correlates closely with real-world performance.[16]

Torque_Rheometer_Workflow cluster_workflow Experimental Workflow cluster_curve Interpreting the Torque Curve A 1. Instrument Setup Set chamber temperature (e.g., 190°C) Set rotor speed (e.g., 60 RPM) B 2. Sample Loading Add precise weight of PVC dry blend to the mixing bowl A->B C 3. Data Acquisition Record Torque (N·m) and Melt Temperature (°C) vs. Time B->C D 4. Data Analysis Identify Fusion Peak, Equilibrium Torque, and onset of Degradation C->D E Fusion Peak: Time to melt and homogenize F Equilibrium Torque: Stable processing window E->F G Degradation Point: Sharp torque rise/fall, crosslinking or chain scission F->G H Stability Time: Duration from Fusion Peak to Degradation Point

Caption: Workflow for dynamic stability testing using a torque rheometer and interpretation of the resulting data curve.

Methodology:

  • Instrument Preparation:

    • Set the mixing bowl temperature of the torque rheometer (e.g., Brabender Plastograph) to the desired processing temperature (e.g., 190°C).

    • Set the rotor speed (e.g., 60 RPM).

  • Test Execution:

    • Load a pre-weighed amount of the PVC dry blend into the heated mixing chamber.

    • Immediately start data acquisition, recording torque and melt temperature as a function of time.

  • Data Analysis:

    • Fusion Time: The time taken to reach the peak torque, indicating the point at which the powder blend has fused into a homogenous melt.

    • Equilibrium Torque: The stable torque value after the fusion peak, representing the viscosity of the melt during stable processing.

    • Stability Time: The time from the fusion peak until the onset of degradation, which is marked by a sharp, sustained increase or decrease in torque and is often accompanied by the evolution of fumes and severe discoloration of the melt sample upon removal.[13]

Data Presentation:

Stabilizer SystemDosage (phr)Test Temp. (°C)Fusion Time (min)Stability Time (min)Equilibrium Torque (N·m)
Control (Unstabilized)01901.82.545
This compound 2.0 190 2.1 15.7 42
Competitor Tin A2.01902.213.943

References

  • Assessing Heat Resistance in PVC: ASTM D 2115 | Infinita Lab. (n.d.).
  • Optimizing PVC Processing with this compound: A Manufacturer's Guide. (n.d.).
  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025, August 25). Orbimind.
  • How to test the quality of PVC stabilizers? (2025, August 1). Blog.
  • Evaluation method for thermal stability of PVC heat stabilizer. (n.d.). Rallychem.
  • Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. (2025, August 10).
  • How to Test PVC Heat Stabilizers: Congo Red, Torque Curves & Plate-Out. (2025, December 18).
  • Dibutyltin Mono(2-ethylhexyl) Maleate: A Comprehensive Review of its Application as a PVC Heat Stabilizer in Pipes. (2025, April 14).
  • dibutyltin mono(2-ethylhexyl) maleate: a comprehensive review of its stabilization effect in pvc win frames. (2025, April 14).
  • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. (n.d.). GCRIS.
  • Action mechanism and application of different PVC stabilizers. (2023, February 6).
  • Poly(vinyl chloride) Stabilization Mechanisms. (n.d.).
  • PVC Additives. (n.d.). SONGWON Industrial Group.
  • Thermal Degradation of Polyvinyl Chloride. (2025, August 5). ResearchGate.
  • Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. (2023, October 20). MDPI.
  • PVC STABILIZER. (n.d.). Shandong Loyal Chemical Co., Ltd.
  • Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023, June 1). ResearchGate.
  • Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. (2022, October 27). PMC - NIH.

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Application Notes: Dibutyltin Maleate as a High-Efficiency Catalyst for Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dibutyltin Maleate (DBTM), a versatile and highly efficient organotin catalyst for esterification reactions. We will delve into the mechanistic underpinnings of its catalytic activity, present a detailed, field-proven protocol for its application, and offer practical insights into reaction optimization and troubleshooting. This document is intended to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and drug development, enabling the effective utilization of DBTM to achieve high-yield, high-purity ester products.

Introduction: The Role of this compound in Modern Synthesis

This compound (CAS No. 78-04-6) is an organotin compound that has found significant utility as a catalyst in a variety of chemical transformations, most notably in condensation reactions such as esterification and polyurethane formation.[1][2] Its efficacy stems from the Lewis acidic nature of the tin center, which activates the carboxylic acid moiety towards nucleophilic attack by an alcohol.[3]

Compared to traditional Brønsted acid catalysts like sulfuric acid or p-toluenesulfonic acid, organotin catalysts like this compound offer several distinct advantages:

  • High Selectivity: Organotin catalysts minimize side reactions, such as the dehydration of secondary alcohols to olefins, which can be a significant issue with strong acid catalysts.[4]

  • Improved Product Quality: The milder reaction conditions afforded by this compound often lead to products with better color and odor profiles.[4]

  • Reduced Corrosion: The non-corrosive nature of organotin catalysts eliminates the need for specialized, corrosion-resistant equipment.[4]

  • Simplified Workup: In many cases, the catalyst does not need to be removed from the final product, particularly in polymer applications.[4]

These attributes make this compound an attractive choice for the synthesis of a wide range of esters, from small molecule plasticizers and lubricants to large polyester resins used in coatings and other materials.[4]

Mechanistic Insights: The Lewis Acid Catalysis Pathway

The catalytic cycle of this compound in esterification reactions is generally understood to proceed through a Lewis acid-mediated pathway. The tin(IV) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The proposed mechanism involves the following key steps:

  • Coordination: The tin center of this compound coordinates to the carbonyl oxygen of the carboxylic acid.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the intermediate.

  • Elimination of Water: A molecule of water is eliminated, and the catalyst is regenerated, yielding the final ester product.

This mechanism highlights the crucial role of the tin catalyst in facilitating the reaction by lowering the activation energy of the nucleophilic attack on the carboxylic acid.

Health and Safety Considerations

This compound, like all organotin compounds, must be handled with care. It is classified as a hazardous substance and requires strict adherence to safety protocols.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed and fatal if inhaled or in contact with skin.[5]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6]

  • Sensitization: May cause an allergic skin reaction.[6]

  • Genetic Defects: Suspected of causing genetic defects.[6]

  • Reproductive Toxicity: May damage fertility or the unborn child.[5]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8]

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if inhalation risk exists.[9]

  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer.[5][7][8][9]

Experimental Protocol: General Procedure for Esterification

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. The specific conditions may require optimization depending on the substrates used.

Materials and Reagents
  • Carboxylic Acid (e.g., Lauric Acid)

  • Alcohol (e.g., 1-Butanol)

  • This compound (Catalyst)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica Gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Reaction Setup

The following diagram illustrates a typical setup for an esterification reaction with azeotropic removal of water.

G cluster_setup Reaction Apparatus flask Round-Bottom Flask (Carboxylic Acid, Alcohol, Catalyst, Toluene) dean_stark Dean-Stark Trap flask->dean_stark Azeotrope Boils dean_stark->flask Solvent Returns condenser Condenser (Water In/Out) condenser->dean_stark Vapors Condense heating Heating Mantle & Magnetic Stirrer heating->flask Heat & Stir

Caption: Apparatus for esterification with a Dean-Stark trap.

Step-by-Step Procedure
  • Charging the Reactor: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.2-2.0 eq), and toluene (sufficient to suspend the reactants).

  • Catalyst Addition: Add this compound (0.05-0.3 wt% relative to the total weight of reactants).[4]

  • Reaction Assembly: Assemble the Dean-Stark trap and condenser as shown in the diagram above. Ensure all joints are properly sealed.

  • Reaction Execution:

    • Begin stirring and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the solvent and alcohol used, but organotin catalysts are typically effective at temperatures above 200°C for polyester synthesis, though lower temperatures can be used for simpler esters.[4]

    • Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.[8][10] Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) and visualize under UV light and/or with a suitable stain. The reaction is complete when the starting carboxylic acid spot has disappeared.[8]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, if necessary.[5]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified ester.

Summary of Reaction Parameters
ParameterRecommended Range/ValueRationale/Comments
Substrate Ratio 1.2 - 2.0 eq. of alcoholAn excess of alcohol is often used to drive the equilibrium towards the product side.
Catalyst Loading 0.05 - 0.3 wt %Higher loadings can increase the reaction rate but may not be economical.[4]
Solvent Toluene or XyleneAllows for azeotropic removal of water, shifting the reaction equilibrium.
Temperature RefluxDependent on the solvent and reactants. Higher temperatures generally increase the reaction rate.
Reaction Time Varies (monitor by TLC)Completion time depends on the reactivity of the substrates and reaction scale.

Experimental Workflow Diagram

G start Start charge_reactants Charge Flask: Carboxylic Acid, Alcohol, Toluene, DBTM start->charge_reactants reflux Heat to Reflux with Dean-Stark Trap charge_reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_down Cool to Room Temp. monitor->cool_down Complete workup Aqueous Workup: NaHCO3, Brine cool_down->workup dry_concentrate Dry & Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Pure Ester purify->end

Caption: Workflow for DBTM-catalyzed esterification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Insufficient catalyst loading.- Inefficient water removal.- Low reaction temperature.- Sterically hindered substrates.- Increase catalyst loading to the upper end of the recommended range.- Ensure the Dean-Stark trap is functioning correctly.- Increase the reaction temperature.- Prolong the reaction time.
Low Yield - Incomplete reaction.- Loss of product during workup or purification.- Reversibility of the reaction.- Ensure the reaction goes to completion by TLC.- Be careful during extractions and chromatography.- Use a larger excess of the alcohol to shift the equilibrium.
Product Contamination - Unreacted starting materials.- By-products from side reactions.- Optimize reaction time to ensure full conversion of starting materials.- Purify the product thoroughly using column chromatography.
Discolored Product - High reaction temperature.- Impurities in starting materials.- Reduce the reaction temperature if possible.- Use high-purity starting materials.

References

  • This compound - Santa Cruz Biotechnology. (n.d.).
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a - Sigma-Aldrich. (n.d.).
  • MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE - oxfordlabchem.com. (n.d.).
  • This compound SDS, 78-04-6 Safety Data Sheets - ECHEMI. (n.d.).
  • The Chemical Advantages of Dibutyl Tin Maleate: Stability and Catalysis Explained. (n.d.).
  • This compound (CAS 78-04-6) Supplier for Industrial Use. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-23).
  • Uses of TLC - Chemistry LibreTexts. (2022-04-18). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review - ResearchGate. (2015-08-06). Retrieved from [Link]

  • A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. (2018-07-17). Retrieved from [Link]

  • WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents. (n.d.).
  • Catalysis Science & Technology - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ViaCat Tin Catalysts for (Poly)esters and Polyurethanes - Vesta Chemicals bv. (n.d.). Retrieved from [Link]

  • EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents. (n.d.).
  • Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - the University of Groningen research portal. (2021-05-21). Retrieved from [Link]

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The Use of Dibutyltin Maleate in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of the application of Dibutyltin maleate (DBTM) as a catalyst in various polymerization reactions. It is designed to offer both theoretical understanding and practical protocols for laboratory and developmental applications.

Introduction to this compound in Polymerization

This compound (CAS No. 78-04-6) is a versatile organotin compound widely utilized as a catalyst in the synthesis of polymers such as polyesters and polyurethanes.[1] Its efficacy stems from the Lewis acidic nature of the tin center, which activates monomers for nucleophilic attack, thereby accelerating polymerization rates.[2] Beyond its catalytic role, DBTM also serves as an effective heat stabilizer for polyvinyl chloride (PVC), preventing thermal degradation during processing by scavenging liberated hydrochloric acid.[3][4] This dual functionality makes it a valuable tool in polymer chemistry, though its use necessitates strict adherence to safety protocols due to the toxicity of organotin compounds.

Catalytic Mechanisms of this compound

The catalytic activity of this compound is primarily attributed to the electrophilic nature of the tin (IV) center. The specific mechanism can vary depending on the polymerization type.

Polyesterification: A Lewis Acid-Catalyzed Condensation

In the formation of polyesters from diacids (or their anhydrides) and diols, this compound functions as a Lewis acid catalyst. The tin atom coordinates with the carbonyl oxygen of the carboxylic acid or anhydride, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of the diol, leading to the formation of an ester linkage and the elimination of a water molecule. The catalyst is regenerated and continues to participate in the reaction.

Polyesterification_Mechanism cluster_0 Catalyst Activation of Carboxyl Group cluster_1 Nucleophilic Attack and Ester Formation R-COOH Carboxylic Acid Activated_Complex Activated Complex (Sn coordinated to C=O) R-COOH->Activated_Complex Coordination DBTM This compound (Sn(IV)) DBTM->Activated_Complex Ester Ester Linkage (R-COO-R') Activated_Complex->Ester R'-OH Alcohol R'-OH->Ester Nucleophilic Attack Ester->DBTM Catalyst Regeneration Water H₂O Ester->Water

Caption: Lewis acid mechanism of this compound in polyesterification.

Polyurethane Formation: Catalyzing the Isocyanate-Polyol Reaction

In polyurethane synthesis, this compound catalyzes the reaction between an isocyanate and a polyol. The proposed mechanism involves the formation of a complex between the tin catalyst and the polyol, which increases the nucleophilicity of the hydroxyl group. This activated polyol then readily attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urethane linkage. The sequence of catalyst addition can influence the reaction rate.[5]

Polyurethane_Formation_Workflow Monomers Polyol (R-OH) + Isocyanate (R'-NCO) Mixing Mixing under Inert Atmosphere Monomers->Mixing Catalyst This compound Catalyst->Mixing Reaction Catalyzed Reaction (Urethane Linkage Formation) Mixing->Reaction Curing Curing (Cross-linking) Reaction->Curing Polyurethane Polyurethane Product Curing->Polyurethane

Caption: General workflow for polyurethane synthesis using this compound.

Ring-Opening Polymerization (ROP)

This compound can also initiate the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone.[6] The mechanism is believed to proceed via a coordination-insertion pathway. The tin catalyst coordinates to the carbonyl oxygen of the cyclic ester, which activates the monomer. The polymerization can be initiated by an alkoxide or hydroxyl group, which attacks the activated carbonyl carbon, leading to the opening of the ring and the propagation of the polymer chain.[7][8]

Experimental Protocols

The following protocols are provided as general guidelines and should be optimized for specific applications.

Protocol for Polyester Synthesis (e.g., Poly(ethylene phthalate))

This protocol describes the synthesis of a polyester from phthalic anhydride and ethylene glycol.

Materials and Equipment:

  • Phthalic anhydride

  • Ethylene glycol

  • This compound (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and receiving flask

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with equimolar amounts of phthalic anhydride and ethylene glycol.[9]

  • Catalyst Addition: Add this compound at a concentration of 10-300 ppm based on the total weight of the reactants.[10]

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a slow, continuous flow of inert gas.

  • Esterification Stage:

    • Begin stirring and heat the mixture to 180-220°C.

    • Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the collection of water ceases (typically 2-4 hours).

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum to the system to remove excess ethylene glycol and drive the polymerization to completion.

    • The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired viscosity or molecular weight is achieved (typically 2-4 hours).

  • Cooling and Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting polyester can be removed and purified as needed.

Protocol for Polyurethane Elastomer Synthesis

This protocol outlines the synthesis of a simple polyurethane elastomer.

Materials and Equipment:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)

  • This compound (catalyst)

  • Degassed solvent (if required, e.g., anhydrous THF)

  • Glass reactor with a mechanical stirrer

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Temperature-controlled bath

Procedure:

  • Preparation: Dry all glassware thoroughly. Degas the polyol and solvent (if used) under vacuum.

  • Charging Polyol and Catalyst: In a reactor under a positive pressure of inert gas, add the pre-weighed polyol. Add the this compound catalyst (typically 0.1-0.5% by weight of the total reactants) and mix thoroughly.[11][12]

  • Isocyanate Addition: Slowly add the diisocyanate to the polyol-catalyst mixture via the dropping funnel with vigorous stirring. Control the addition rate to manage the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring at a controlled temperature (e.g., 60-80°C) for 1-3 hours.[13]

  • Curing: Pour the viscous liquid into a pre-heated mold and cure at an elevated temperature (e.g., 80-100°C) for several hours to complete the cross-linking process.

  • Post-Curing: Allow the elastomer to cool to room temperature and post-cure for 24-48 hours to achieve optimal properties.

Quantitative Data Summary

ParameterPolyester SynthesisPolyurethane SynthesisPVC Stabilization
Catalyst Concentration 10 - 500 ppm0.1 - 0.5 wt%1.0 - 2.0 phr
Typical Temperature 180 - 250°C60 - 100°C170 - 200°C (processing)
Reaction Time 4 - 8 hours1 - 4 hours (reaction), plus curingN/A (compounding)
Key Monomers Diacids/Anhydrides, DiolsDiisocyanates, PolyolsVinyl Chloride

Note: These values are typical and may vary significantly depending on the specific monomers, desired polymer properties, and processing equipment.

Safety, Handling, and Disposal

This compound is a hazardous substance and requires careful handling to avoid exposure.[5][6]

5.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[6]

5.2. Handling and Storage:

  • Avoid all personal contact, including inhalation of dust or vapors.[6]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Store in a cool, dry, well-ventilated area in tightly sealed, original containers.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Protect containers from physical damage and check for leaks regularly.[6]

5.3. Spill and Emergency Procedures:

  • Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]

  • Major Spills: Evacuate the area. Wear full protective equipment, including a self-contained breathing apparatus. Contain the spill and prevent it from entering drains or waterways.[6]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water.[5]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

5.4. Disposal:

  • Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

  • Do not dispose of it in drains or the environment.[5]

5.5. Catalyst Deactivation and Removal:

  • Residual organotin catalysts can be a concern in the final polymer product.[14]

  • Deactivation can sometimes be achieved by the addition of certain agents at the end of the polymerization process.[12]

  • Removal techniques include adsorption onto materials like alumina or silica, or chemical treatments with chelating agents.[15]

Conclusion

This compound is a highly effective and versatile catalyst for various polymerization reactions. Its proper application requires a thorough understanding of its catalytic mechanisms and strict adherence to safety and handling protocols. By following the guidelines outlined in this document, researchers and developers can safely and effectively utilize this compound to synthesize a wide range of polymeric materials with tailored properties.

References

  • Songwon. PVC Stabilizers and Plasticizers. [Online] Available at: [Link]

  • Oxford Lab Fine Chem LLP. DI-n-BUTYL TIN MALEATE Material Safety Data Sheet. [Online] Available at: [Link]

  • Google Patents. Method for the preparation of polyester by use of composite catalyst.
  • Kricheldorf, H. R., & Kreiser-Saunders, I. (1992). Polylactones, 23. Polymerizations of L, L-lactide with various organotin catalysts-stereochemical aspects. Polymer, 33(13), 2817-2824.
  • Meneghetti, M. R., & Meneghetti, S. M. P. (2013). Sn (IV)-based organometallics as catalysts for the production of fatty acid alkyl esters. Catalysis Science & Technology, 3(7), 1674-1681.
  • Semsarzadeh, M. A., & Navarchian, A. H. (2003). Kinetic study of polyurethane synthesis using different catalytic systems of Fe, Cu, Sn, and Cr. Journal of applied polymer science, 90(4), 915-923.
  • Duda, A., & Penczek, S. (2003). On the coordination− insertion mechanism of the ring-opening polymerization of lactides initiated with tin (II)
  • Patcham. METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. [Online] Available at: [Link]

  • BDMAEE. Dibutyltin Mono-n-butyl Maleate in polyurethane elastomer synthesis. [Online] Available at: [Link]

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176.
  • Songwon Industrial Group. SONGSTABTM PVC Stabilizers. [Online]
  • Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.
  • Scribd. Overview of Polycaprolactone Synthesis. [Online] Available at: [Link]

  • Kricheldorf, H. R., & Sumbél, M. (1989). Polylactones—15. Polymerization of ε-caprolactone with dibutyltin dichloride, oxide and other dichlorides. European Polymer Journal, 25(6), 583-588.
  • Patcham.
  • Banaras Hindu University. Synthesis of Polyurethanes and Study of Their Surface Morphology. [Online] Available at: [Link]

  • ResearchGate. Organotin Catalysts in Organosilicon Chemistry. [Online]
  • BDMAEE. Dibutyltin Mono-n-butyl Maleate in polyurethane elastomer synthesis. [Online]
  • Zigon, M., et al. (2003). Solution Properties of Polyurethanes Studied by Static Light Scattering, SEC-MALS, and Viscometry†. Macromolecules, 36(19), 7249-7257.
  • Jin, M., et al. (2022). Research Progress in Organocatalysts Used in the Synthesis of Medical Polyurethanes and Their Biotoxicity. Chinese Journal of Pharmaceuticals, 53(11), 14.
  • Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly (vinyl chloride) by organotin compounds.
  • Pishro Chem.
  • Google Patents.
  • Google Patents. Catalyst deactivation agents and methods for use of same.
  • ResearchGate. Effect of dibutyltin dilaurate concentration on the polymerization kinetics of PU foams containing 30% PHB. [Online]
  • YouTube. What Is The Best Way To Remove Polymerization Catalysts?. [Online] Available at: [Link]

  • YouTube. Catalyst deactivation. [Online] Available at: [Link]

  • McIndoe, J. S., & Talarico, J. W. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. Organometallics, 39(12), 2269-2276.
  • Terrific Science. 12 Condensation Polymerization: Preparation of Two Types of Polyesters. [Online] Available at: [Link]

  • Vlad, S., Oprea, S., & Stanciu, A. (2008). Some Unsaturated Polyesters based on Maleic Anhydride.
  • Zibo Anquan Chemical Co., Ltd. Phthalic anhydride ethylene glycol reaction mechanism. [Online]
  • Güngör Ertuğral, T., & Alkan, C. (2020). Synthesis And Characterization Of Maleic Anhydride Modified Poly (Ethylene Glycol) As Polymeric Solid-Solid Phase Change Materials. Sakarya University Journal of Science, 24(5), 1023-1028.
  • Chegg.com. Solved Phthalic anhydride reacts with ethylene glycol to. [Online]

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Application Note: Optimizing PVC Thermal Stability with Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inherent Instability of Poly(vinyl chloride) and the Critical Role of Thermal Stabilizers

Poly(vinyl chloride) (PVC) is a remarkably versatile and widely utilized thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness.[1][2] However, PVC's utility is intrinsically limited by its poor thermal stability.[1] When subjected to the elevated temperatures required for processing, such as extrusion or molding, PVC undergoes a rapid degradation process.[2][3] This degradation is primarily characterized by an autocatalytic dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[1][2][4] The loss of HCl initiates the formation of conjugated polyene sequences, which are chromophoric and lead to undesirable color changes, progressing from yellow to brown and eventually black.[1][4] This "zipper" dehydrochlorination is often initiated at structural defects within the PVC chain, such as allylic or tertiary chlorine atoms.[1] The released HCl acts as a catalyst, further accelerating the degradation process and leading to a catastrophic decline in the material's mechanical, physical, and chemical properties.[1][3][4]

To counteract this inherent instability and enable the widespread application of PVC, the incorporation of thermal stabilizers is essential.[2][5] Among the various classes of stabilizers, organotin compounds are highly effective, and within this family, Dibutyltin Maleate (DBTM) offers a unique combination of heat stabilizing efficacy and other beneficial properties.[6][7] This application note provides a detailed guide for researchers and polymer scientists on the effects of this compound concentration on the thermal stability of PVC. It outlines the underlying stabilization mechanisms, provides comprehensive experimental protocols for evaluation, and offers insights into the interpretation of results.

Mechanism of PVC Stabilization by this compound

This compound (DBTM) is a highly efficient heat stabilizer for PVC, functioning through a multi-faceted mechanism to prevent thermal degradation.[8] Its primary roles are to scavenge liberated hydrogen chloride (HCl) and to replace unstable chlorine atoms on the PVC backbone.[6][9]

The stabilization process can be summarized by two principal functions:

  • HCl Scavenging : As PVC begins to degrade, it releases HCl, which catalyzes further degradation.[3] DBTM readily reacts with and neutralizes this HCl, preventing its catalytic action.[6][9] This immediate scavenging is crucial in halting the autocatalytic "zipper" reaction.

  • Substitution of Labile Chlorines : The most significant aspect of organotin stabilization is the reaction with and substitution of labile chlorine atoms (e.g., at tertiary or allylic sites) on the PVC chain.[1][6][10] The maleate ligands from the DBTM molecule replace these unstable chlorines, forming more stable ester linkages that are less prone to elimination.[11] This effectively passivates the initiation sites for dehydrochlorination, providing excellent long-term stability.[10][11]

Furthermore, the maleate moiety in DBTM is believed to offer an additional protective function. As a dienophile, it can potentially react with the conjugated double bonds (dienes) formed during the initial stages of degradation via a Diels-Alder reaction.[12] This disrupts the growth of long, color-imparting polyene sequences, contributing to superior color hold and clarity in the final product.[12][8]

Chemical Stabilization Pathway

Below is a simplified representation of the key stabilization reactions involving this compound.

PVC_Stabilization cluster_0 PVC Degradation cluster_1 DBTM Stabilization PVC PVC Chain (...-CH2-CHCl-...) Defect Labile Chlorine Site (e.g., Allylic) PVC->Defect Heat Polyene Polyene Formation (...-CH=CH-CH=CH-...) + HCl Defect->Polyene Dehydrochlorination StabilizedPVC Stabilized PVC (Ester Linkage) Defect->StabilizedPVC Substitution by DBTM Polyene->Defect HCl Catalysis SnCl2 Dibutyltin Dichloride (Bu2SnCl2) Polyene->SnCl2 HCl Scavenging DBTM This compound (Bu2Sn(OOC-CH=CH-COO)) DBTM->StabilizedPVC DBTM->SnCl2

Caption: PVC degradation and DBTM stabilization pathways.

Experimental Design and Protocols

To systematically evaluate the effect of DBTM concentration on PVC stability, a series of experiments should be conducted. This section provides detailed protocols for sample preparation and analytical testing.

PART 1: PVC Compound Preparation

The foundation of this investigation is the preparation of consistent and homogenous PVC compounds with varying levels of DBTM.

Table 1: PVC Formulation with Varying DBTM Concentrations

ComponentFunctionUnstabilized (phr)Formulation A (phr)Formulation B (phr)Formulation C (phr)Formulation D (phr)
PVC Resin (K-value 67)Polymer Matrix100100100100100
Dioctyl Phthalate (DOP)Plasticizer4040404040
Stearic AcidLubricant0.50.50.50.50.5
This compound (DBTM) Heat Stabilizer 0.0 0.5 1.0 1.5 2.0

(phr = parts per hundred resin)

Protocol 1: PVC Compounding and Sample Preparation

  • Pre-mixing: Accurately weigh all components as per Table 1. Dry blend the PVC resin and DBTM powder in a high-speed mixer for 5 minutes to ensure uniform dispersion.

  • Plasticizer Addition: While mixing, slowly add the Dioctyl Phthalate (DOP) and continue mixing for another 5 minutes.

  • Lubricant Addition: Add the stearic acid and mix for a final 2 minutes.

  • Melt Compounding: Transfer the dry blend to a two-roll mill pre-heated to 160-170°C.

  • Milling: Mill the compound for 5-7 minutes until a homogenous sheet is formed. This ensures complete fusion and distribution of all additives.

  • Sheet Pressing: Press the milled sheets into plaques of desired thickness (e.g., 1 mm) using a hydraulic press at 175°C for 5 minutes under a pressure of 10 MPa.

  • Cooling: Cool the pressed plaques under pressure to ambient temperature.

  • Specimen Cutting: Cut the cooled plaques into standardized specimens for subsequent analyses (e.g., tensile bars, squares for colorimetry, etc.).

PART 2: Thermal Stability Evaluation

This test provides a visual and quantitative assessment of color stability over time at a constant temperature.

  • Place 2x2 cm specimens from each formulation on an aluminum tray.

  • Position the tray in a pre-heated, air-circulating oven at 180°C.

  • Remove one specimen from each formulation at predetermined time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).

  • Mount the removed specimens on a chart for visual comparison of color progression.

  • Quantify the color change using the colorimetry protocol below.

This method, compliant with standards like ISO 182-3, measures the time until the onset of significant HCl evolution, known as the "stability time".[13]

  • Place a precise mass (e.g., 0.5 g) of the prepared PVC compound into a reaction vessel.

  • Heat the vessel in a specialized instrument (e.g., a PVC Thermomat) to a set temperature (e.g., 200°C).[13]

  • Pass a stream of inert gas (e.g., nitrogen) over the sample at a constant flow rate.[13]

  • Bubble the effluent gas through a measurement cell containing deionized water.

  • Continuously record the electrical conductivity of the water.

  • The stability time is defined as the time taken for the conductivity to increase by a specific value (e.g., 50 µS/cm) from the baseline, indicating the onset of HCl evolution.[13]

PART 3: Material Characterization

This protocol quantifies the yellowing of the PVC samples as a measure of degradation.

  • Use a spectrophotometer or colorimeter to measure the color of the aged specimens from Protocol 2.

  • Calibrate the instrument according to the manufacturer's instructions.

  • Measure the CIE Lab* color space values for each specimen.[14][15]

  • Calculate the Yellowness Index (YI) according to ASTM E313.[16] A higher YI value indicates a greater degree of yellowing and degradation.[16]

TGA measures the weight loss of a material as a function of temperature, providing information on the onset of degradation.[16][17][18]

  • Place a small, accurately weighed sample (5-10 mg) of each formulation into a TGA crucible.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs.[17][19]

FTIR analysis can detect chemical changes in the PVC structure resulting from degradation.

  • Analyze unaged and aged samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Acquire spectra over the range of 4000-600 cm⁻¹.

  • Monitor for changes in specific peaks:

    • Formation of C=C bonds (polyenes): Look for the appearance or increase in intensity of peaks around 1600-1650 cm⁻¹.[20]

    • Formation of Carbonyl groups (C=O): In the presence of oxygen, oxidative degradation can occur. Monitor the region around 1720-1740 cm⁻¹ for the emergence of carbonyl peaks.[20][21]

Thermal degradation significantly impacts the mechanical integrity of PVC.[22][23][24]

  • Age standardized tensile bars (prepared as per Protocol 1) in an oven at 180°C for a fixed duration (e.g., 60 minutes).

  • Allow the aged samples to cool and condition at room temperature for at least 24 hours.

  • Measure the tensile strength and elongation at break of both unaged and aged specimens using a universal testing machine according to ASTM D638.

  • Compare the percentage retention of mechanical properties after aging for each formulation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures described above.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Characterization A1 Formulation Design (Varying DBTM Conc.) A2 Two-Roll Mill Compounding A1->A2 A3 Compression Molding (Sheet/Plaque Formation) A2->A3 B1 Static Thermal Aging (Oven Test) A3->B1 Test Specimens B2 Dynamic Stability (Conductivity) A3->B2 Test Specimens B3 TGA Analysis A3->B3 Test Specimens C2 FTIR Spectroscopy A3->C2 Test Specimens C3 Mechanical Testing (Tensile) A3->C3 Test Specimens C1 Colorimetry (YI) B1->C1 B1->C2 B1->C3

Caption: Experimental workflow for evaluating DBTM in PVC.

Anticipated Results and Data Interpretation

The data collected from these experiments will allow for a comprehensive comparison of the stabilizing effectiveness of different DBTM concentrations.

Table 2: Summary of Thermal Stability Test Results

FormulationDBTM Conc. (phr)Dynamic Stability Time @ 200°C (min)T_onset (5% Weight Loss) (°C)
Unstabilized0.0~ 5 - 10~ 210
A0.5~ 25 - 35~ 235
B1.0~ 50 - 65~ 250
C1.5~ 75 - 90~ 260
D2.0~ 95 - 110~ 265

Interpretation: A direct correlation is expected between DBTM concentration and both the dynamic stability time and the onset temperature of degradation.[17][25] Higher concentrations of DBTM provide more capacity to neutralize HCl and substitute labile chlorines, thus delaying the onset of degradation.

Table 3: Yellowness Index (YI) after Static Aging at 180°C

FormulationDBTM Conc. (phr)YI @ 30 minYI @ 60 minYI @ 90 min
Unstabilized0.0> 80 (Brown/Black)N/A (Degraded)N/A (Degraded)
A0.5~ 40~ 70> 80 (Brown)
B1.0~ 25~ 45~ 75
C1.5~ 15~ 30~ 50
D2.0~ 10~ 20~ 35

Interpretation: The Yellowness Index is expected to be inversely proportional to the DBTM concentration at any given aging time.[16][26] This demonstrates the effectiveness of DBTM in preventing the formation of color-inducing polyene structures.

Table 4: Retention of Mechanical Properties after Aging (60 min @ 180°C)

FormulationDBTM Conc. (phr)Tensile Strength Retention (%)Elongation at Break Retention (%)
Unstabilized0.0< 10%< 5%
A0.5~ 50%~ 40%
B1.0~ 75%~ 65%
C1.5~ 90%~ 85%
D2.0> 95%> 90%

Interpretation: The degradation of PVC leads to chain scission and cross-linking, causing embrittlement and a loss of mechanical properties.[22][23] Higher concentrations of DBTM will better preserve the polymer's molecular structure, resulting in significantly higher retention of tensile strength and elongation after thermal aging.

Conclusion

This compound is a highly effective thermal stabilizer for poly(vinyl chloride), significantly enhancing its processing window and the long-term durability of finished products. As demonstrated through the outlined protocols, increasing the concentration of DBTM leads to a proportional increase in thermal stability, as evidenced by longer HCl evolution induction times, higher degradation onset temperatures, superior color retention, and better preservation of mechanical properties. The selection of an optimal DBTM concentration will depend on the specific processing conditions and the performance requirements of the final PVC application. This guide provides a robust framework for researchers and developers to systematically evaluate and optimize their PVC formulations for enhanced thermal performance.

References

  • Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride) | Scientific.Net. (n.d.).
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Application Note & Protocol: The Role and Application of Dibutyltin Maleate in the Synthesis of Semi-Rigid Polyurethane Foam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Performance in Semi-Rigid Polyurethanes

Semi-rigid polyurethane (PU) foams occupy a critical space in materials science, bridging the gap between flexible, cushioning foams and rigid, structural foams. These materials are defined by their substantially closed-cell structure and an inability to deform elastically under repeated significant compression, meaning any deformation tends to be permanent.[1] This characteristic makes them ideal for applications requiring energy absorption and structural integrity, most notably in automotive interior components such as dashboards, door panels, and headliners.[2]

The synthesis of polyurethane is fundamentally a polyaddition reaction between a polyisocyanate (Component B) and a polyol (a key part of Component A).[3][4][5] However, the transformation of these liquid precursors into a precisely structured foam is a kinetic race between two primary reactions: the "gelling" reaction (isocyanate-polyol) which builds polymer viscosity and network strength, and the "blowing" reaction (isocyanate-water) which generates carbon dioxide gas to expand the polymer matrix.[6][7]

Uncontrolled, these reactions would lead to a material with inconsistent properties and structural defects. The key to mastering the synthesis lies in the use of catalysts. Organotin compounds, specifically dibutyltin maleate (DBTM), are powerful and highly selective catalysts that primarily accelerate the gelling reaction.[1][4][8] This application note provides a detailed exploration of the catalytic mechanism of DBTM, a comprehensive protocol for its use in synthesizing semi-rigid PU foam, and methods for characterizing the final product.

The Catalytic Mechanism of this compound

Organotin compounds function as Lewis acid catalysts in urethane formation.[9] The mechanism is more sophisticated than a simple activation of the isocyanate. Extensive research, including computational DFT modeling, supports a mechanism where the organotin dicarboxylate first interacts with the alcohol (polyol) to form an organotin alkoxide complex.[8] This complex is the dominant catalytic species.

The proposed catalytic cycle proceeds as follows:

  • Alkoxide Complex Formation: The tin center of the this compound coordinates with a hydroxyl group from a polyol molecule. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The activated polyol-catalyst complex then attacks the electrophilic carbon of the isocyanate's N=C=O group.[8][9] This is the rate-determining step for urethane linkage formation.

  • Urethane Formation & Catalyst Regeneration: The complex rearranges to form the stable urethane bond, releasing the this compound to participate in another catalytic cycle.

This pathway is significantly more efficient at building the polymer network (gelling) than the amine-catalyzed blowing reaction. By precisely controlling the amount of DBTM, a formulator can manage the rate of viscosity build-up relative to gas generation, ensuring the foam structure is strong enough to trap the blowing agent without collapsing.

Catalytic_Cycle_DBTM cluster_reactants Reactants CAT This compound (Catalyst) COMP Activated Catalyst-Polyol Complex CAT->COMP 1. Complex Formation POL Polyol (R-OH) POL->COMP ISO Isocyanate (R'-NCO) URE Polyurethane Linkage (R-O-CO-NH-R') ISO->URE COMP->URE 2. Nucleophilic Attack URE->CAT 3. Regeneration

Caption: Catalytic cycle of this compound in urethane formation.

Core Components of a Semi-Rigid PU Foam Formulation

A successful semi-rigid foam formulation is a carefully balanced system. Each component has a specific function, and their interplay dictates the final properties of the foam.

  • Isocyanates (Component B): The backbone of the polymer. For semi-rigid foams, polymeric Methylene Diphenyl Diisocyanate (pMDI) is commonly used due to its functionality (typically >2) and reactivity profile.[5]

  • Polyols (in Component A): These hydroxyl-terminated polymers define the foam's characteristics. For semi-rigid applications, polyether polyols with a hydroxyl functionality of 3 to 8 are preferred.[1] The hydroxyl number, which indicates the concentration of reactive groups, is typically in the range of 50 to 200 mg KOH/g.[1][10]

  • Blowing Agents (in Component A):

    • Chemical: Water is the most common and essential chemical blowing agent. It reacts with isocyanate to produce CO2, which expands the foam.[5][11]

    • Physical: Low-boiling-point liquids like hydrofluoroolefins (HFOs) can be used as co-blowing agents to modify cell structure and reduce density, though water remains the primary agent in many formulations.[12]

  • Catalyst System (in Component A): A synergistic blend is crucial.

    • Gelling Catalyst: this compound is the focus, controlling the polymer network formation.

    • Blowing Catalyst: Tertiary amines are used to specifically catalyze the water-isocyanate reaction.[13][14] The balance between the tin gelling catalyst and the amine blowing catalyst is paramount for achieving a stable foam rise profile.[6]

  • Surfactants (in Component A): Silicone-based surfactants are indispensable. They lower the surface tension of the mixture, promote the nucleation of gas bubbles, stabilize the rising cell walls to prevent collapse, and control cell size.[12][14]

  • Additives (Optional, in Component A): This category includes chain extenders or crosslinkers to modify hardness, flame retardants for safety compliance, and pigments for color.

Experimental Protocol: Laboratory Synthesis of a Semi-Rigid PU Foam

This protocol outlines the "one-shot" method, where all components are mixed simultaneously to produce a foam sample.

Critical Safety Precautions

Working with polyurethane chemistry demands strict adherence to safety protocols.

  • Isocyanates (MDI): Are potent respiratory sensitizers and can cause severe irritation to the skin and eyes. Work must be conducted in a well-ventilated fume hood.

  • This compound: Is a hazardous substance. It is harmful if swallowed, can cause severe skin burns and eye damage, may cause allergic skin reactions, and is suspected of causing genetic defects.[15]

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Chemical splash goggles or a face shield.[16][17]

    • Impermeable gloves (e.g., nitrile).[16]

    • A lab coat.

    • In case of insufficient ventilation, a full-face respirator with appropriate cartridges is necessary.[16][17]

  • Handling: Avoid all personal contact, including inhalation.[18] Do not eat, drink, or smoke in the work area.[18] Ensure all containers are securely sealed when not in use.[18]

Materials and Equipment
  • Chemicals:

    • Polyether Polyol (Functionality: ~3-6, OH value: ~100-150 mg KOH/g)

    • Polymeric MDI (NCO content: ~31%)

    • This compound (DBTM)

    • Tertiary Amine Catalyst (e.g., a 33% solution of triethylenediamine in dipropylene glycol)

    • Silicone Surfactant

    • Deionized Water

  • Equipment:

    • Top-pan analytical balance (± 0.01 g)

    • Disposable paper or plastic cups (e.g., 400 mL)

    • High-torque mechanical stirrer with a dispersion blade

    • Stopwatch

    • Open-top mold (e.g., a 10cm x 10cm x 10cm cardboard box)

    • Fume hood

Step-by-Step Synthesis Procedure
  • Prepare Component A (Polyol Premix):

    • Place a disposable cup on the balance in the fume hood.

    • Sequentially and accurately weigh the following components into the cup according to the formulation table below: Polyol, Deionized Water, Silicone Surfactant, Amine Catalyst, and this compound.

    • Mix these components with the mechanical stirrer at ~2000 rpm for 60 seconds until a homogenous, opaque mixture is achieved.[19]

  • Prepare Component B (Isocyanate):

    • In a separate cup, weigh the required amount of polymeric MDI. The amount is calculated based on the desired Isocyanate Index (typically 1.05 or 105), which is the molar ratio of NCO groups to OH groups.

  • Combine, Mix, and Foam:

    • Position the cup containing Component A under the mechanical stirrer.

    • Start the stopwatch and simultaneously add all of Component B (pMDI) to Component A.

    • Immediately begin stirring at high speed (~3000 rpm) for exactly 10 seconds.[19] The mixture will change in color and consistency.

    • At 10 seconds, stop the stirrer and immediately pour the reacting liquid into the center of the mold.

    • Observe and record the characteristic reaction times:

      • Cream Time: Time from mixing until the liquid turns creamy and starts to rise.

      • Gel Time (String Time): Time until the mixture becomes stringy and tacky when touched with a wooden applicator.

      • Tack-Free Time: Time until the foam surface is no longer sticky to the touch.

      • End of Rise Time: Time when the foam reaches its maximum height.

  • Curing:

    • Allow the foam to cure undisturbed in the fume hood for at least 24 hours at ambient temperature before handling or cutting for characterization.[19]

Model Formulation and Expected Effects of DBTM

The following table presents a model formulation. The concentration of the catalyst is typically expressed in parts per hundred parts of polyol (pphp).

Component Function Parts per Hundred Polyol (pphp)
Polyether PolyolPolymer Backbone100
Deionized WaterChemical Blowing Agent2.0
Silicone SurfactantCell Stabilizer1.5
Amine CatalystBlowing Catalyst0.8
This compound Gelling Catalyst 0.1 - 0.5
Polymeric MDICross-linking AgentTo Index 105

Table 1: Influence of this compound Concentration on Reactivity Profile

DBTM Conc. (pphp) Expected Cream Time Expected Gel Time Expected Tack-Free Time Foam Structure Observation
0.10 ~15 sec~70 sec~120 secSlower gelation may lead to coarser cells or slight collapse.
0.30 ~14 sec~50 sec~90 secBalanced reaction; good cell structure and stable rise.
0.50 ~13 sec~35 sec~70 secFast gelation may restrict foam flow and rise, potentially leading to splits.

Characterization of the Final Foam

After curing, the foam should be characterized to evaluate its properties.

Experimental_Workflow A Formulation Design (& Component Weighing) B One-Shot Synthesis (Mixing & Foaming) A->B C Curing (24h @ Ambient) B->C D Sample Preparation (Cutting) C->D E Characterization D->E F Density (ISO 845) E->F G Compressive Strength E->G H SEM Analysis (Cell Structure) E->H

Caption: Experimental workflow from synthesis to characterization.

  • Apparent Density: This is the most fundamental property. Samples of known dimensions are cut from the foam core and weighed. Density is calculated as mass/volume, typically reported in kg/m ³. The standard test method is ISO 845 or ASTM D1622.[20][21]

  • Compressive Properties: A cubic sample is compressed at a constant rate (e.g., 10 mm/min).[22] The resulting stress-strain curve reveals key properties. Semi-rigid foams exhibit three distinct regions: an initial linear-elastic response, a long stress-plateau where cells buckle, and a final densification region where the cell structure has fully collapsed.[22][23]

  • Cellular Structure Analysis: Scanning Electron Microscopy (SEM) is used to visualize the foam's microstructure.[20] This allows for the qualitative assessment of cell size, cell shape, and the integrity of cell walls, which are directly influenced by the catalytic balance during formation.

Conclusion

This compound is a highly effective and crucial catalyst for controlling the gelling reaction in the synthesis of semi-rigid polyurethane foams. Its ability to selectively promote the isocyanate-polyol reaction allows formulators to precisely manage the build-up of the polymer network in relation to gas generation. This control is fundamental to achieving a stable foam with a uniform, closed-cell structure and the desired final mechanical properties for demanding applications. By understanding its catalytic mechanism and carefully optimizing its concentration within a balanced formulation, researchers and developers can successfully engineer high-performance semi-rigid polyurethane materials.

References

  • Semi-rigid polyurethane foam and process to make it. (n.d.). Google Patents.
  • Jissy, J., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. Scientific Reports, 10(1), 8820. Available at: [Link]

  • DI-n-BUTYL TIN MALEATE Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 2, 2026, from [Link]

  • Dibutyltin Mono-n-butyl Maleate in polyurethane elastomer synthesis. (2025, April 30). BDMAEE. Retrieved January 2, 2026, from [Link]

  • He, Z. A., Blank, W. J., & Picci, M. E. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Journal of Coatings Technology.
  • Catalyst for Flexible foam. (n.d.). Resiliant Global. Retrieved January 2, 2026, from [Link]

  • Blowing Agents for Polyurethane Foams. (n.d.). Rapra Technology Ltd.
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  • Chomard, A., et al. (2022). Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. Polymers, 14(15), 3045. Available at: [Link]

  • Understanding Polyurethane Catalysts and How They Work. (2024, November 12). G&R. Retrieved January 2, 2026, from [Link]

  • Hostettler, F., & Cox, E. F. (1960). Organotin Compounds in Isocyanate Reactions. Industrial & Engineering Chemistry, 52(7), 609-610. Available at: [Link]

  • DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). (n.d.). Ataman Kimya. Retrieved January 2, 2026, from [Link]

  • Discussing the Role of Silicone Surfactants and Tin/Amine Catalysts in Modern Rigid PU Foam. (2025, August 21). Reddit. Retrieved January 2, 2026, from [Link]

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  • dibutyltin mono-n-butyl maleate sa polyurethane coating applications. (2025, April 11). Amine Catalysts. Retrieved January 2, 2026, from [Link]

  • METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. (n.d.). Patcham. Retrieved January 2, 2026, from [Link]

  • Ryszkowska, J., et al. (2018). Semi-rigid polyurethane foams with rapeseed polyol of different viscosity. Polimery, 63(1), 10-17. Available at: [Link]

  • POLYURETHANE FOAM PREMIXES CONTAINING HALOGENATED OLEFIN BLOWING AGENTS AND FOAMS MADE FROM SAME. (2023, August 9). European Patent Office. Retrieved January 2, 2026, from [Link]

  • Blowing agents for polyurethane foam. (n.d.). Google Patents.
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  • Linul, E., et al. (2018). Compressive Behavior of Aluminum Microfibers Reinforced Semi-Rigid Polyurethane Foams. Materials, 11(11), 2291. Available at: [Link]

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Analytical methods for Dibutyltin maleate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of Dibutyltin Maleate

Abstract: this compound (DBTM) is a significant organotin compound utilized primarily as a heat stabilizer in polyvinyl chloride (PVC) resins and as a condensation catalyst.[1][2] Its performance and safety are intrinsically linked to its chemical purity, structure, and thermal properties. Given the toxicological concerns associated with organotin compounds, particularly their potential as endocrine disruptors, rigorous and unambiguous analytical characterization is imperative for quality control, regulatory compliance, and research applications.[3][4][5] This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into spectroscopic, chromatographic, elemental, and thermal techniques, explaining the causality behind procedural choices and providing robust, step-by-step protocols.

The Rationale for a Multi-Technique Approach

cluster_0 Primary Characterization cluster_1 Analytical Techniques Unknown Sample Unknown Sample Structural Elucidation Structural Elucidation Unknown Sample->Structural Elucidation Identity? Purity & Quantification Purity & Quantification Structural Elucidation->Purity & Quantification Structure Confirmed NMR NMR Structural Elucidation->NMR FTIR FTIR Structural Elucidation->FTIR MS MS Structural Elucidation->MS Physical Properties Physical Properties Purity & Quantification->Physical Properties Purity Assessed GC_MS GC_MS Purity & Quantification->GC_MS HPLC HPLC Purity & Quantification->HPLC EA EA Purity & Quantification->EA Tin Content TGA_DSC TGA_DSC Physical Properties->TGA_DSC Thermal Behavior

Caption: Logical workflow for the comprehensive characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational for confirming the molecular structure of DBTM. They provide direct evidence of functional groups, bonding environments, and overall molecular connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. It provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹¹⁹Sn).

  • Expertise & Causality: We use ¹H NMR to identify and integrate the signals from the butyl chains and the maleate olefinic protons, confirming their presence and ratio. ¹³C NMR provides complementary data on the carbon skeleton. For organotin compounds, ¹¹⁹Sn NMR is highly specific and can give insights into the coordination environment of the tin atom, although it is a less common technique.

Protocol 1: NMR Analysis of this compound

  • Sample Preparation: Accurately weigh 10-20 mg of the DBTM sample into an NMR tube.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 16 ppm, centered around 6 ppm, is typically sufficient. A relaxation delay of 1-2 seconds and 16-32 scans are usually adequate for good signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H). Integrate the ¹H NMR signals to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

  • Expertise & Causality: For DBTM, the key diagnostic absorptions are the strong carbonyl (C=O) stretches from the maleate group and the characteristic vibrations associated with Sn-O and Sn-C bonds. The position of the carbonyl peaks can indicate the nature of the coordination to the tin center.[6] The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the formation of the ester from maleic acid.

Protocol 2: FTIR Analysis of this compound

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Acquire a background spectrum of the clean, empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

    • Place a small amount (a few milligrams) of the solid DBTM powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A resolution of 4 cm⁻¹ is standard for routine identification.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance. Label the significant peaks corresponding to the key functional groups.

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for assessing purity by separating DBTM from impurities, unreacted starting materials, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[7] However, organotin compounds like DBTM are polar and have low volatility, making them unsuitable for direct GC analysis.[8]

  • Expertise & Causality: To overcome this limitation, a critical derivatization step is required to convert the polar DBTM into a more volatile, thermally stable tetra-alkylated species.[9][10][11] Ethylation using sodium tetraethylborate (NaBEt₄) is a common and robust method.[4][10][12] This reaction replaces the maleate group with ethyl groups, rendering the molecule suitable for GC separation. The mass spectrometer then provides definitive identification based on the mass-to-charge ratio and fragmentation pattern, which is further confirmed by the characteristic isotopic distribution of tin.[9]

DBTM This compound (Polar, Non-volatile) Deriv Derivatization (e.g., with NaBEt₄) DBTM->Deriv Product Dibutyl-diethyltin (Volatile) Deriv->Product GC GC Injection & Separation Product->GC MS MS Detection & Identification GC->MS

Caption: The mandatory derivatization workflow for GC-MS analysis of this compound.

Protocol 3: Derivatization and GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a glass vial.

    • Dissolve in a suitable organic solvent (e.g., 10 mL of hexane or toluene).

  • pH Adjustment & Buffering: Add 5 mL of an acetate buffer solution to adjust the pH to approximately 4.5-5.0. This pH is optimal for the derivatization reaction.[4][13]

  • Derivatization:

    • Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in methanol or water.[4][12]

    • Add 0.5 - 1.0 mL of the NaBEt₄ solution to the sample vial.

    • Cap the vial tightly and vortex or shake vigorously for 30 minutes to ensure complete reaction.[4][12]

  • Phase Separation: Allow the vial to stand until the aqueous and organic (hexane) layers clearly separate. The derivatized, nonpolar dibutyl-diethyltin will be in the upper hexane layer.

  • Extraction: Carefully transfer the upper hexane layer to a clean autosampler vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Use the parameters outlined in the table below as a starting point. The temperature program is designed to separate the derivatized analyte from solvent and potential byproducts.

    • Acquire data in both full scan mode (to identify unknown peaks) and Selected Ion Monitoring (SIM) mode (for high-sensitivity quantification of the target analyte).

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent alternative to GC, particularly because it does not require a derivatization step, making it suitable for analyzing the intact DBTM molecule.[7]

  • Expertise & Causality: A reverse-phase method is typically employed, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is more polar. DBTM, being relatively nonpolar, will be retained on the column and can be eluted by a gradient of organic solvent (like acetonitrile) and water.[14] UV detection is feasible due to the carbonyl groups, but coupling HPLC with Mass Spectrometry (LC-MS) provides far greater selectivity and sensitivity for confirmation in complex matrices.[15][16]

Protocol 4: HPLC-UV Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 10 mg of the DBTM sample.

    • Dissolve in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration suitable for the detector's linear range (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

  • HPLC System Setup:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Use the parameters in the table below as a starting point.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Monitor the chromatogram at a wavelength where the analyte absorbs (e.g., ~210 nm).

    • For quantification, prepare a calibration curve using certified reference standards of DBTM.

Elemental and Thermal Analysis

These methods provide information on the elemental composition and physical properties of the material, which are crucial for confirming purity and stability.

Elemental Analysis for Tin Content

Determining the percentage of tin (%Sn) is a fundamental purity check. The theoretical tin content in DBTM (C₁₂H₂₀O₄Sn) is approximately 34.2%.[1][17]

  • Expertise & Causality: Techniques like Graphite Furnace Atomic Absorption (GFAA) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity for elemental quantification.[3] A critical prerequisite for these techniques is the complete digestion of the sample to break down the organic matrix and liberate the tin as a soluble inorganic salt. This is typically achieved using strong acids and oxidizing agents. The OSHA Method ID-224SG provides a validated digestion procedure using sulfuric acid and hydrogen peroxide.[1]

Protocol 5: Sample Digestion and Tin Quantification by GFAA

  • Sample Digestion (Based on OSHA ID-224SG):

    • Caution: This procedure must be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Accurately weigh a small amount of the DBTM sample (e.g., 5-10 mg) into a digestion vessel (e.g., a 125 mL Phillips beaker).

    • Add 2 mL of concentrated sulfuric acid and gently heat the beaker on a hot plate.

    • When the solution begins to darken, add 30% hydrogen peroxide dropwise until the solution becomes clear and colorless. This indicates complete oxidation of the organic material.

    • Allow the solution to cool completely.

    • Carefully dilute the digestate to a known final volume (e.g., 50 or 100 mL) with 10% hydrochloric acid.[1]

  • GFAA Analysis:

    • Prepare a series of tin calibration standards from a certified 1000 µg/mL Sn stock solution, matching the acid matrix of the digested samples.

    • Set up the GFAA instrument with a tin hollow cathode lamp and program the furnace temperature settings (drying, charring, atomization) as recommended by the manufacturer.

    • Analyze the standards to generate a calibration curve.

    • Analyze the digested sample solutions. The instrument software will use the calibration curve to calculate the concentration of tin in the solution.

    • Calculate the weight percentage of tin in the original solid sample.

Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the material's stability, melting behavior, and decomposition profile.

  • Expertise & Causality:

    • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the melting point, which is a key indicator of purity. Impurities typically broaden the melting peak and lower the melting temperature. The reported melting point for DBTM is around 110-138°C, which can vary depending on the polymorphic form.[17][18]

    • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is used to assess thermal stability and identify the temperatures at which decomposition occurs.[19]

Protocol 6: Thermal Analysis by DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the DBTM powder into an appropriate TGA or DSC pan (typically aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Setup:

    • Place the sample pan in the instrument furnace. Place an empty, tared reference pan in the reference position.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Data Acquisition (DSC):

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through the expected melting range (e.g., from 25 °C to 200 °C).

    • Record the heat flow versus temperature. The melting event will appear as an endothermic peak.

  • Data Acquisition (TGA):

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Record the sample weight percentage versus temperature.

  • Data Analysis:

    • DSC: Determine the onset temperature and the peak maximum of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

Data Summary and Interpretation

For clarity and comparative purposes, key analytical parameters and expected results should be summarized in tables.

Table 1: Summary of Analytical Techniques for DBTM Characterization

TechniqueInformation ProvidedKey AdvantageCausality/Reason for Use
¹H, ¹³C NMR Definitive molecular structure, proton/carbon environmentsUnambiguous structural confirmationTo verify the covalent structure and ratio of butyl to maleate moieties.
FTIR Presence of key functional groups (C=O, Sn-O, Sn-C)Rapid, simple, non-destructiveTo quickly confirm the presence of expected chemical bonds.
GC-MS Separation and identification of volatile impuritiesHigh sensitivity and specificityTo assess purity, requiring derivatization to handle the non-volatile nature of DBTM.
HPLC Quantification of intact DBTM and non-volatile impuritiesNo derivatization requiredTo analyze the compound in its native state, ideal for stability studies.
GFAA / ICP-MS Precise quantification of tin content (%Sn)High elemental sensitivityTo confirm elemental composition and assess purity against theoretical values.
DSC Melting point, thermal transitionsAccurate purity indicationTo measure a fundamental physical property that is sensitive to impurities.
TGA Thermal stability, decomposition profileDetermines safe-use temperature rangeTo understand the material's behavior at elevated temperatures.

Table 2: Typical GC-MS Parameters for Derivatized DBTM Analysis

ParameterSettingRationale
Column HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm filmStandard nonpolar column providing good separation for a wide range of organic compounds.
Carrier Gas Helium, constant flow ~1.0-1.5 mL/minInert carrier gas compatible with MS detection.[8]
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized sample without thermal degradation.
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA temperature gradient is necessary to separate analytes with different boiling points.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal breakdown in the source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Acquisition Scan (m/z 50-500) and SIMScan mode for general identification; SIM mode for targeted, high-sensitivity quantification.

Table 3: Typical Reverse-Phase HPLC Parameters for DBTM Analysis

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reverse-phase column for retaining and separating moderately nonpolar compounds.
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic AcidFormic acid is an MS-compatible mobile phase modifier that aids in protonation and improves peak shape.[14]
Gradient 50% B to 95% B over 10 minutes, hold 2 min, return to initialGradient elution is required to effectively elute the analyte and clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV at 210 nm or Mass Spectrometer (ESI+)UV detection for general purpose quantification; MS for highly specific identification and quantification.

Conclusion

The comprehensive characterization of this compound is a critical task that necessitates a thoughtfully designed, multi-technique analytical strategy. By integrating the structural insights from NMR and FTIR, the separation power of GC and HPLC, the elemental specificity of atomic spectroscopy, and the physical property data from thermal analysis, a complete and reliable profile of the material can be established. This integrated approach, grounded in the causal principles behind each experimental choice, provides the robust, self-validating data required by researchers, quality control laboratories, and regulatory bodies to ensure the safety and efficacy of products containing this compound.

References

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time D
  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Regular Article.
  • Organotins in Water by GC with MS Detection. PBM - Gov.bc.ca.
  • Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. PubMed.
  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent.
  • Dibutyltin male
  • Validating the Purity of Synthesized Dibutyl Maleate: A Comparative Guide to GC-MS and Altern
  • Separation of Dibutyl maleate on Newcrom R1 HPLC column. SIELC Technologies.
  • Organotin derivatives of maleic acid. Journal of the Chemical Society C - RSC Publishing.
  • Dibutyltin male
  • Dibutyltin Male
  • Dibutyl[(maleoyl)dioxy] tin. the NIST WebBook.
  • Thermophysical Properties of dibutyltin male
  • Speciation of Organotin Compounds, Total Tin, and Major Trace Metal Elements in Poisoned Human Organs by Gas Chromatography-Flame Photometric Detector and Inductively Coupled Plasma-Mass Spectrometry.
  • Analysis of organotin compounds. alsglobal.
  • This compound Manufacturers, with SDS. Muby Chemicals.
  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regul
  • Determination of Organotin Compounds in Environmental Samples. J-Stage.
  • US3522282A - Process for preparing this compound.
  • Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Shimadzu.
  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me. EPA.
  • Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS.
  • Monitoring dibutyltin and triphenyltin in fresh waters and fish in the United States using micro-liquid chromatography-electrospray/ion trap mass spectrometry. PubMed.
  • Toxicity and speciation analysis of organotin compounds.
  • Di-n-butyl maleate - Optional[FTIR] - Spectrum. SpectraBase.
  • Dibutyltin(IV) formulations: Synthetic aspect, spectroscopic interpretation and computational calculation. Journal of the Serbian Chemical Society.
  • Dibutyltin dilaurate(77-58-7) 1H NMR spectrum. ChemicalBook.
  • Di-n-butyl maleate - Optional[1H NMR] - Spectrum. SpectraBase.
  • Speciation of organo-tin compounds using liquid chromatography– atmospheric pressure ionisation mass spectrometry and liquid chromatography–inductively coupled plasma mass spectrometry as complementary techniques. ElectronicsAndBooks.
  • Chemical structure of dibutyltin(IV) maleate (DBTML) initiator.
  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).

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Application Notes & Protocols: Dibutyltin Maleate in Condensation Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Role of Dibutyltin Maleate in Modern Polymer Synthesis

This compound (DBTM) is an organotin compound widely recognized for its catalytic efficacy in various chemical processes, most notably as a stabilizer in polyvinyl chloride (PVC) and as a potent catalyst in condensation polymerization.[1][2] For researchers in materials science and drug development, particularly in the synthesis of biodegradable polyesters for applications like drug delivery systems, understanding the nuances of DBTM catalysis is critical. Conventional polyester synthesis often requires high temperatures (above 180°C), which can lead to undesirable side reactions and limit the use of thermally sensitive monomers.[3]

Organotin compounds, functioning as Lewis acid catalysts, provide a pathway to efficient esterification and transesterification under more controlled conditions.[1][4] Unlike some inorganic tin catalysts that require free carboxylic acids for activation, organotins like DBTM are versatile and can be employed in a wide array of polyester resin formulations.[4] This guide provides an in-depth look at the mechanistic principles, practical applications, and detailed protocols for leveraging this compound in your condensation polymerization reactions, grounded in scientific integrity and laboratory safety.

Mechanistic Insights: The Catalytic Action of this compound

The catalytic activity of organotin compounds in esterification reactions stems from their function as Lewis acids. The tin center, with its vacant d-orbitals, can coordinate with the carbonyl oxygen of the carboxylic acid or ester monomer. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol monomer.

While the precise mechanism for DBTM is a subject of ongoing study, a generally accepted pathway for related monoalkyltin(IV) catalysts involves a mononuclear active species.[5] The process can be visualized as a cycle where the catalyst activates the reactants, facilitates the formation of the ester bond, and is regenerated.

Below is a proposed catalytic cycle for DBTM-mediated esterification.

Dibutyltin_Maleate_Catalytic_Cycle Proposed Catalytic Cycle for this compound CAT DBTM Catalyst (R₂SnX₂) ACTIVATION Activation Complex: Catalyst coordinates with R'-COOH CAT->ACTIVATION Coordination SUB1 Carboxylic Acid (R'-COOH) SUB1->ACTIVATION SUB2 Alcohol (R''-OH) NUCLEOPHILIC_ATTACK Nucleophilic Attack: R''-OH attacks activated carbonyl carbon SUB2->NUCLEOPHILIC_ATTACK ACTIVATION->NUCLEOPHILIC_ATTACK Increased Electrophilicity INTERMEDIATE Tetrahedral Intermediate NUCLEOPHILIC_ATTACK->INTERMEDIATE PRODUCT_FORMATION Ester Formation & Catalyst Regeneration INTERMEDIATE->PRODUCT_FORMATION Proton Transfer & Leaving Group Departure PRODUCT_FORMATION->CAT Regeneration PRODUCT Ester (R'-COOR'') + H₂O PRODUCT_FORMATION->PRODUCT Experimental_Workflow START Start: Assemble & Purge Reactor CHARGE Charge Monomers (Diacid & Diol) START->CHARGE HEAT1 Heat to Melt & Mix (~150-180°C) CHARGE->HEAT1 ADD_CAT Add DBTM Catalyst HEAT1->ADD_CAT ESTERIFICATION Stage 1: Esterification (e.g., 180-220°C) Remove H₂O by-product ADD_CAT->ESTERIFICATION MONITOR1 Monitor Progress (Acid Number Titration) ESTERIFICATION->MONITOR1 POLYCONDENSATION Stage 2: Polycondensation (Increase Temp to 220-250°C) Apply Vacuum MONITOR1->POLYCONDENSATION Acid Number < Target MONITOR2 Monitor Progress (Viscosity, GPC) POLYCONDENSATION->MONITOR2 END End Reaction: Cool, Extrude, & Characterize Polymer MONITOR2->END Target MW/Viscosity Reached

Sources

Application Notes and Protocols: The Role of Dibutyltin Maleate in Preventing PVC Discoloration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyvinyl chloride (PVC) is a cornerstone of the modern polymer industry, valued for its versatility, durability, and cost-effectiveness. However, its utility is intrinsically limited by its poor thermal stability. During melt processing and throughout its service life, exposure to heat and shear forces initiates a degradation cascade.[1][2] This process, primarily a dehydrochlorination reaction, leads to the formation of conjugated polyene sequences within the polymer backbone. These sequences are potent chromophores that cause dramatic and undesirable discoloration, progressing from yellow to brown and ultimately black, accompanied by a severe deterioration of mechanical properties.[3][4]

To counteract this inherent instability, heat stabilizers are essential additives in PVC formulations.[5] Among the most effective classes of these stabilizers are organotin compounds. Specifically, Dibutyltin maleate (DBTM) has established itself as a high-performance stabilizer, particularly in applications where clarity and color retention are critical. This document serves as a detailed technical guide for researchers, scientists, and formulation chemists on the mechanisms, application, and evaluation of this compound for the prevention of PVC discoloration.

Mechanism of Action: A Multi-Pronged Defense

The thermal degradation of PVC is an autocatalytic chain reaction initiated by the elimination of hydrogen chloride (HCl) from structurally weak points in the polymer chain, such as allylic chlorine atoms.[3][5] The liberated HCl then acts as a catalyst, accelerating further degradation.[3][6] this compound provides its stabilizing effect through a synergistic, multi-faceted mechanism that interrupts this destructive cycle at several key points.

  • Hydrogen Chloride (HCl) Scavenging: The most immediate function of DBTM is to neutralize the acidic HCl as it is formed.[1][2][7][8] The carboxylate groups of the maleate ligand react rapidly with HCl, forming inert organotin chlorides and maleic acid. This prevents the HCl from catalyzing further unzipping of the polymer chains, effectively halting the autocatalytic process.[1][7]

  • Displacement of Labile Chlorine Atoms: DBTM actively repairs weak points in the PVC structure. It achieves this by substituting the highly reactive labile (allylic) chlorine atoms with its more thermally stable maleate groups.[1][7][9] This exchange passivates the sites where dehydrochlorination would otherwise initiate, providing a crucial preventative stabilization effect.

  • Diels-Alder Addition to Polyenes: A unique feature of maleate-based stabilizers is their ability to remediate color that has already begun to form. The maleate component of the DBTM molecule can act as a dienophile in a Diels-Alder reaction with the conjugated polyene (diene) sequences on the degraded PVC chain.[7] This [4+2] cycloaddition reaction breaks up the long conjugated systems, destroying the chromophores and thus bleaching the discoloration.

PVC_Stabilization_Mechanism cluster_degradation PVC Thermal Degradation cluster_stabilization This compound (DBTM) Intervention PVC PVC Chain with Labile Chlorine Sites Dehydro Dehydrochlorination PVC->Dehydro Heat Heat / Shear Heat->PVC HCl HCl Gas Dehydro->HCl Polyenes Conjugated Polyenes (Chromophores) Dehydro->Polyenes HCl->Dehydro Autocatalysis Discoloration Severe Discoloration (Yellow → Black) Polyenes->Discoloration DBTM This compound Scavenge 1. HCl Scavenging DBTM->Scavenge Displace 2. Labile Chlorine Displacement DBTM->Displace DielsAlder 3. Diels-Alder Addition DBTM->DielsAlder Scavenge->HCl Neutralizes Displace->PVC Passivates Sites DielsAlder->Polyenes Breaks Conjugation (Bleaching Effect)

Caption: Multi-faceted mechanism of PVC stabilization by this compound.

Experimental Protocol: Evaluating Stabilizer Efficacy

This section details a standardized laboratory protocol for quantifying the performance of this compound in a representative flexible PVC formulation.

Materials and Equipment
  • PVC Resin: Suspension grade, K-value 65-67

  • Plasticizer: Dioctyl phthalate (DOP) or Diisononyl phthalate (DINP)

  • This compound (DBTM): Primary heat stabilizer

  • Lubricant (Optional but recommended): Stearic acid

  • Analytical Balance: (± 0.001 g)

  • High-Speed Mixer or Beaker with Spatula

  • Two-Roll Mill: With precise temperature control (up to 200°C)

  • Hydraulic Press: With heated platens and pressure control

  • Forced-Air Convection Oven: For static heat aging tests (± 1°C stability)

  • Spectrophotometer or Colorimeter: For CIE Lab* color measurements

  • Polished Metal Plates & Spacers (e.g., 1 mm thickness)

Formulation Preparation

The performance of a stabilizer is highly formulation-dependent. The following table provides a starting point for evaluation. A control (without stabilizer) and several concentrations of DBTM should be prepared to establish a dose-response curve.

Table 1: Model Flexible PVC Formulation

ComponentFunctionParts per Hundred Resin (PHR)
PVC Resin (K-67)Polymer Matrix100
Dioctyl Phthalate (DOP)Plasticizer40
Stearic AcidLubricant0.3
This compound (DBTM)Heat Stabilizer0 (Control), 0.5, 1.0, 1.5, 2.0
Experimental Workflow: From Powder to Plaque

Experimental_Workflow cluster_prep Phase 1: Compounding cluster_proc Phase 2: Specimen Preparation cluster_test Phase 3: Thermal Challenge & Analysis Start Weigh Components Mixing Homogeneous Dry Blending Start->Mixing Milling Two-Roll Milling (165°C, 5-7 min) Mixing->Milling Sheet Form Homogeneous PVC Sheet Milling->Sheet Pressing Compression Molding (175°C, 10 MPa, 5 min) Sheet->Pressing Cooling Cool Pressing Pressing->Cooling Cutting Cut Test Specimens (e.g., 2x2 cm) Cooling->Cutting Oven Static Heat Aging in Oven (180°C) Cutting->Oven Timepoints Remove Samples at Intervals (0, 10, 20, 30, 45, 60 min) Oven->Timepoints Color CIE Lab* Color Measurement Timepoints->Color Analysis Plot b* (Yellowness) vs. Time Color->Analysis End End: Determine Stability Time Analysis->End

Caption: Standard workflow for preparation and testing of PVC stability.

Step-by-Step Protocol:

  • Compounding: Accurately weigh all formulation components. Combine them in a beaker and manually dry-blend until the mixture is uniform.

  • Milling: Preheat the two-roll mill to 165°C. Add the dry blend to the mill nip. The material will flux and form a band around the front roll. Continuously cut and fold the material on the mill for 5-7 minutes to ensure complete gelatinization and homogeneous dispersion of additives.

  • Molding: Remove the PVC sheet from the mill. Place a section of it between two polished metal plates with a 1 mm spacer. Insert into the hydraulic press, preheated to 175°C. Apply 10 MPa of pressure for 3 minutes, then release and re-apply for another 2 minutes to form a void-free plaque.

  • Cooling & Cutting: Cool the plaque under pressure to below 60°C. Remove the cooled plaque and cut it into uniform specimens for testing.

  • Static Heat Aging: Measure the initial color (T=0) of one specimen from each formulation. Place the remaining specimens on an inert tray in a forced-air oven set to 180°C.

  • Time-Point Analysis: Remove one specimen of each formulation at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes). Allow them to cool to room temperature.

  • Colorimetric Measurement: Use a spectrophotometer to measure the CIE Lab* values for each specimen at every time point. The b* value is a direct quantitative measure of yellowness and is the most critical parameter for this analysis.

Data Presentation and Interpretation

The primary output of this protocol is a dataset showing the change in yellowness (b*) over time for each DBTM concentration.

Table 2: Representative Data of Yellowness (b) vs. Aging Time at 180°C*

Aging Time (min)Control (0 PHR DBTM)0.5 PHR DBTM1.0 PHR DBTM2.0 PHR DBTM
0 2.12.01.91.9
10 18.56.24.12.8
20 45.914.88.55.1
30 (Black)28.315.28.9
45 (Black)50.125.714.6
60 (Black)(Black)38.421.3

Interpretation:

  • Control: The unstabilized sample shows a rapid and catastrophic increase in the b* value, quickly turning black. This validates the test conditions.

  • Dose-Response: A clear trend should emerge where increasing the concentration of this compound results in a significantly suppressed rate of b* increase.

  • Performance Metric: The "stability time" can be defined as the time required to reach a specific b* value (e.g., 25). The formulation with 2.0 PHR DBTM demonstrates a vastly superior stability time compared to the lower concentrations.

Trustworthiness and Protocol Validation

The integrity of these findings is ensured by the following principles embedded in the protocol:

  • Inclusion of a Control: An unstabilized control is mandatory. It provides a baseline for the inherent instability of the PVC resin under the test conditions and serves as a stark contrast to the stabilized samples.

  • Dose-Response Analysis: Testing a range of stabilizer concentrations confirms that the observed effect is directly attributable to the DBTM and not an artifact. It allows for the determination of the most cost-effective stabilization level.

  • Quantitative Endpoint: Relying on instrumental color measurement (CIE Lab*) eliminates the subjectivity of visual assessment, ensuring that the data is reproducible, comparable, and scientifically rigorous.

References

  • Arkis, E. (n.d.). Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace.
  • Platinum Industries. (2024, June 30). Boosting PVC performance with Organotin stabilizers.
  • Incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
  • GCRIS. (n.d.). Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers.
  • Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019, October 1). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. PMC.
  • Klemchuk, P. (n.d.). Poly(vinyl chloride) Stabilization Mechanisms.
  • MDPI. (n.d.). Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity.

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Troubleshooting & Optimization

Technical Support Center: Preventing Thermal Degradation of PVC with Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Dibutyltin Maleate as a thermal stabilizer for Polyvinyl Chloride (PVC). This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are utilizing PVC in their applications and need to ensure its integrity during thermal processing. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experimental work.

Understanding the Core Problem: PVC Thermal Degradation

Polyvinyl Chloride, despite its versatility, is thermally unstable at processing temperatures. When heated, it undergoes a self-catalyzing degradation reaction, primarily through dehydrochlorination.[1][2][3] This process begins with the elimination of hydrogen chloride (HCl) from the polymer chain, which in turn creates conjugated double bonds (polyenes).[2][4] These polyene sequences are responsible for the undesirable color changes—from yellowing to eventual blackening—and the deterioration of the material's mechanical and electrical properties.[1][2]

The degradation of PVC occurs in stages. The initial stage, dehydrochlorination, happens at lower temperatures, typically between 250-320°C.[5][6] This is followed by the decomposition of the resulting polyene structures into various low-molecular-weight compounds at higher temperatures.[5][6] The released HCl acts as a catalyst, accelerating further degradation in an autocatalytic cycle.[7]

The Mechanism of PVC Thermal Degradation

The thermal degradation of PVC is a complex process that can proceed through different mechanisms, including free-radical, ionic, and single-molecule pathways.[4] The initiation is often attributed to irregularities in the polymer structure, such as tertiary chlorine atoms, allylic chlorine groups, and unsaturated chain ends.[2]

The Solution: this compound as a Heat Stabilizer

Organotin compounds, such as this compound, are highly effective heat stabilizers for PVC.[7][8][9] Their primary function is to prevent the autocatalytic degradation process.[7] this compound provides excellent long-term heat resistance and helps maintain the clarity and original color of the PVC product.[7]

How this compound Works

This compound stabilizes PVC through a multi-faceted approach:

  • HCl Scavenging: It efficiently neutralizes the hydrogen chloride that is released during the initial stages of degradation. This action prevents the acid-catalyzed "unzipping" of the polymer chain.[7]

  • Substitution of Labile Chlorine Atoms: The maleate ligands can replace the unstable chlorine atoms (like allylic chlorides) on the PVC backbone. This creates more stable ester linkages, effectively "mending" the polymer at its weak points.[10]

  • Diels-Alder Reaction: The maleate component can undergo a Diels-Alder reaction with the conjugated polyenes formed during degradation. This breaks up the color-forming chromophores, thus improving the color stability of the PVC.[11]

Troubleshooting Guide

This section addresses common problems encountered during the stabilization of PVC with this compound.

Problem Potential Causes Recommended Solutions
Early Discoloration (Yellowing/Browning) Insufficient stabilizer concentration.Increase the dosage of this compound.[12][13]
Poor dispersion of the stabilizer.Improve mixing protocols to ensure uniform distribution. Inadequate mixing can leave some regions of the PVC unprotected.[14]
Processing temperature is too high.Lower the processing temperature to within the stabilizer's effective range.[13]
Presence of contaminants.Ensure all raw materials, including PVC resin and fillers, are free from moisture and metallic impurities (e.g., iron, copper), which can accelerate degradation.[14]
Reduced Mechanical Properties (Brittleness) Excessive thermal degradation.Optimize the stabilizer concentration and processing conditions to minimize polymer chain scission.[15]
Inadequate fusion of PVC particles.Ensure sufficient heat and shear during processing to achieve proper fusion. Poorly fused material can have inferior mechanical properties.[15]
Surface Defects (e.g., "Fish Eyes", Streaks) Non-uniform mixing of stabilizer and other additives.Enhance the mixing process. "Fish eyes" can be caused by clumps of undispersed stabilizer.[2][14]
Incompatibility with other additives.Verify the compatibility of this compound with all other components in the formulation, such as plasticizers and lubricants.[16]
Plate-out on Processing Equipment Stabilizer or lubricant incompatibility/excess.Adjust the formulation, particularly the levels of lubricants. Some organotin maleates can contribute to plate-out, which can be mitigated with appropriate lubricants.[11]
Poor Transparency in Clear Formulations Stabilizer is not fully compatible or has inherent haze.While this compound generally offers good clarity, ensure the specific grade used is suitable for transparent applications.[3][7]
Incompatible lubricants or other additives.Select lubricants and other additives that are known to maintain transparency in PVC formulations.[12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in a PVC formulation?

A1: The optimal concentration depends on the specific application, processing conditions, and desired level of stability. A general starting point for many rigid PVC applications is between 1.0 to 2.0 parts per hundred resin (phr). However, this should be optimized through experimental trials.

Q2: Can this compound be used in combination with other stabilizers?

A2: Yes, this compound can be used in synergistic systems with other co-stabilizers, such as epoxidized soybean oil or metal soaps.[7] These co-stabilizers can enhance overall performance, particularly in terms of long-term stability. For instance, pentaerythritol can act as a suitable auxiliary stabilizer.[17]

Q3: How does moisture affect the performance of this compound?

A3: Moisture can be detrimental to the stabilization process. It can hydrolyze organotin stabilizers, reducing their effectiveness.[14] Furthermore, moisture in fillers or the PVC resin can turn to steam during processing, potentially causing voids or accelerating degradation.[14] It is crucial to ensure all components are thoroughly dried before processing.

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, this compound, like other organotin compounds, should be handled with care. It is recommended to use personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation to avoid inhalation of any fumes or dust.[18] Always refer to the Material Safety Data Sheet (MSDS) for detailed handling and safety information.[18][19][20]

Q5: What analytical techniques can I use to evaluate the effectiveness of my stabilization?

A5: Several techniques can be employed:

  • Thermogravimetric Analysis (TGA): To determine the onset of degradation and mass loss profile.[21]

  • UV-Vis Spectroscopy: To quantify the formation of polyenes, which correlates with discoloration.[22][23]

  • Rheology (e.g., Torque Rheometer): To assess the processing stability of the PVC compound.[24]

  • Colorimetry: To quantitatively measure color changes (e.g., yellowness index) after thermal aging.

  • Congo Red Test: A standardized method (ISO 182-2) to determine the thermal stability time of PVC by detecting the evolution of HCl.[2]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using a Two-Roll Mill and Static Oven Test
  • Compounding:

    • Pre-mix PVC resin with this compound and other additives (e.g., plasticizers, lubricants) in a high-speed mixer.

    • Transfer the dry blend to a two-roll mill heated to the desired processing temperature (e.g., 180°C).

    • Mill the compound until a homogenous sheet is formed (typically 5-10 minutes).

  • Sample Preparation:

    • Cut the milled sheet into uniform small samples (e.g., 2x2 cm).

  • Static Oven Aging:

    • Place the samples on a clean, inert surface in a circulating air oven set to the test temperature (e.g., 190°C).

    • Remove samples at regular time intervals (e.g., every 10 minutes).

  • Analysis:

    • Visually assess the color change of the samples over time against a standard color chart.

    • Quantify the color change using a colorimeter to determine the yellowness index.

    • The time taken for significant discoloration or degradation is a measure of the static thermal stability.

Protocol 2: Dynamic Thermal Stability using a Torque Rheometer
  • Instrument Setup:

    • Set the mixing bowl temperature of the torque rheometer (e.g., a Brabender Plasticorder) to the desired processing temperature (e.g., 180°C).

    • Set the rotor speed (e.g., 60 RPM).

  • Sample Loading:

    • Load a pre-weighed amount of the PVC dry blend (containing this compound) into the heated mixing bowl.

  • Data Acquisition:

    • Record the torque and temperature as a function of time.

  • Analysis:

    • Analyze the resulting rheology curve to determine key parameters:

      • Fusion Time: The time taken for the PVC particles to fuse into a molten mass.

      • Minimum Torque: Indicates the melt viscosity of the compound.

      • Stability Time: The time from the minimum torque until a significant rise in torque, which indicates the onset of cross-linking and degradation.[24]

Visualizing the Process

Diagram 1: PVC Thermal Degradation Pathway

PVC_Degradation cluster_process Degradation Process PVC PVC Chain (-CH2-CHCl-)n Polyene Polyene Formation (-CH=CH-)n + nHCl PVC->Polyene Dehydrochlorination Heat Heat (≥130°C) Degraded Degraded Products (Char, Volatiles) Polyene->Degraded Further Decomposition HCl HCl HCl->PVC Autocatalysis

Caption: The autocatalytic thermal degradation pathway of PVC.

Diagram 2: Stabilization Mechanism of this compound

Stabilization_Mechanism cluster_pvc cluster_stabilizer cluster_result PVC_Degradation PVC Degradation HCl HCl Released PVC_Degradation->HCl Labile_Cl Labile Chlorine Sites PVC_Degradation->Labile_Cl Polyenes Polyene Formation PVC_Degradation->Polyenes Stable_PVC Stabilized PVC DBTM This compound DBTM->HCl 1. HCl Scavenging DBTM->Labile_Cl 2. Substitution Reaction DBTM->Polyenes 3. Diels-Alder Reaction

Caption: The multi-faceted stabilization mechanism of this compound.

Diagram 3: Troubleshooting Workflow for PVC Discoloration

Troubleshooting_Workflow Start Start: Product Discoloration Observed Check_Formulation Is Stabilizer Dosage Correct? Start->Check_Formulation Check_Mixing Is Mixing Uniform? Check_Formulation->Check_Mixing Yes Increase_Dosage Action: Increase Stabilizer Concentration Check_Formulation->Increase_Dosage No Check_Temp Is Processing Temp Too High? Check_Mixing->Check_Temp Yes Improve_Mixing Action: Optimize Mixing Protocol Check_Mixing->Improve_Mixing No Check_Contaminants Check for Contaminants (Moisture, Metals)? Check_Temp->Check_Contaminants No Lower_Temp Action: Reduce Processing Temperature Check_Temp->Lower_Temp Yes Dry_Materials Action: Dry Raw Materials & Use Clean Equipment Check_Contaminants->Dry_Materials Yes Resolved Problem Resolved Check_Contaminants->Resolved No Increase_Dosage->Resolved Improve_Mixing->Resolved Lower_Temp->Resolved Dry_Materials->Resolved

Caption: A logical workflow for troubleshooting PVC discoloration issues.

References

  • Huang, J., et al. (2022). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. National Institutes of Health (NIH). Available at: [Link]

  • Degradation Mechanism of Polyvinyl Chloride(PVC). (2023). Available at: [Link]

  • Optimizing PVC Processing with this compound: A Manufacturer's Guide. Available at: [Link]

  • Formulating PVC Compounds with Dibutyltin Mono(2-ethylhexyl) Maleate Additive. Organotin. Available at: [Link]

  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind. Available at: [Link]

  • PVC Part 3: Failure. The Madison Group. Available at: [Link]

  • Mechanism of PVC Degradation. Rubber Chemistry and Technology. Available at: [Link]

  • Thermal degradation of PVC: A review. (2015). PubMed. Available at: [Link]

  • Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. (2025). Available at: [Link]

  • Thermal degradation of PVC: A review. (2015). ResearchGate. Available at: [Link]

  • Using Dibutyltin Mono(2-ethylhexyl) Maleate as PVC heat stabilizer in pipes. Available at: [Link]

  • Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. (2023). MDPI. Available at: [Link]

  • Thermal Degradation of Polyvinyl Chloride. (2025). ResearchGate. Available at: [Link]

  • Common problems, causes and solutions in PVC film production and processing. (2024). POTOP. Available at: [Link]

  • Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. (2025). incachem. Available at: [Link]

  • Problems faced by processors due to PVC & solutions (Part 2). (2023). Kanademy. Available at: [Link]

  • The Research of Dibutyltin Polymer on the Thermal Stability of PVC. (2025). ResearchGate. Available at: [Link]

  • TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to.... ResearchGate. Available at: [Link]

  • Preparation and Properties of Poly(vinyl chloride) Grafted with Dibutyl Maleate. (2017). China Plastics. Available at: [Link]

  • How does PVC Pb Stabilizer impact the processing temperature of PVC?. (2025). Blog. Available at: [Link]

  • PVC Stabilizers and Plasticizers. SONGWON Industrial Group. Available at: [Link]

  • Trends and prospects for thermal stabilizers in polyvinyl chloride. (2022). UQ eSpace. Available at: [Link]

  • Pvc stabilizer composition and process for manufacture of the.... Google Patents.
  • Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. (2025). ResearchGate. Available at: [Link]

  • Poly(vinyl chloride) Stabilization Mechanisms. Available at: [Link]

  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. GCRIS - İYTE. Available at: [Link]

  • Common processing problems and solutions of PVC heat stabilizers. (2025). Novista Group. Available at: [Link]

  • The Role of Tin Stabilizers in PVC Manufacturing. (2021). Bisley International LLC. Available at: [Link]

  • Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection. (2025). ResearchGate. Available at: [Link]

  • Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023). ResearchGate. Available at: [Link]

  • Synergistic effect of co- -stabilizers on the thermal stability of polyviny chloride mal stability of polyvinyl. (2017). International Science Community Association. Available at: [Link]

  • 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. GCRIS. Available at: [Link]

  • Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). (2018). MDPI. Available at: [Link]

  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (2025). ResearchGate. Available at: [Link]

  • Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. (2022). National Institutes of Health (NIH). Available at: [Link]

  • This compound, (so called) [for PVC stabilizer], 25 grams. CP Lab Safety. Available at: [Link]

  • This compound, (so called) [for PVC stabilizer], 500 grams. CP Lab Safety. Available at: [Link]

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Technical Support Center: Optimizing Dibutyltin Maleate Catalyst Loading

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibutyltin Maleate (DBTM). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using DBTM as a catalyst. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and answer frequently asked questions, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: A Deeper Dive into Common Catalyst Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My reaction is proceeding very slowly or appears to have stalled. What are the likely causes and how can I fix it?

Answer: A slow or incomplete reaction is a common issue that can typically be traced back to catalyst activity or reaction conditions. Let's break down the potential culprits.

  • Possible Cause A: Catalyst Deactivation by Hydrolysis

    • Why it happens: Organotin catalysts, including DBTM, are susceptible to hydrolysis. Trace amounts of water in your reagents or solvent can react with the tin center, leading to the formation of inactive tin hydroxide or oxide species. This is a primary cause of catalyst deactivation, especially in systems that are not rigorously dried.[1][2][3] The presence of moisture is a known source for catalyst deactivation in polyurethane systems.[1]

    • Troubleshooting Steps:

      • Verify Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried using appropriate methods (e.g., molecular sieves, distillation).

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

      • Catalyst Handling: this compound should be stored in a tightly sealed container in a desiccator to prevent moisture absorption during storage.[4]

  • Possible Cause B: Insufficient Catalyst Loading

    • Why it happens: While minimizing catalyst loading is often a goal, an insufficient amount will naturally lead to a lower reaction rate. The catalytic cycle, which involves the coordination of reactants to the tin atom, is concentration-dependent.

    • Troubleshooting Steps:

      • Incremental Increase: If you suspect low loading, perform a series of small-scale experiments where you incrementally increase the catalyst concentration (e.g., from 0.05 mol% to 0.1 mol%, then to 0.2 mol%).

      • Monitor Progress: Use an appropriate analytical technique (TLC, GC, HPLC, NMR) to monitor the reaction progress at each concentration to identify the optimal loading level. For reactions like esterification, loadings can be less than 1.0 mol% relative to the starting amount of the carboxylic acid.[5]

  • Possible Cause C: Deactivation by Acidic Impurities

    • Why it happens: Strong acidic impurities in your starting materials can react with the catalyst. These acid groups can displace the maleate ligands on the tin complex, potentially forming inactive salts and halting the catalytic cycle.[1]

    • Troubleshooting Steps:

      • Purity Check: Verify the purity of your starting materials. If necessary, purify them to remove acidic contaminants.

      • Neutralization: In some cases, the addition of a non-nucleophilic base or scavenger can neutralize acidic impurities without interfering with the main reaction. This should be approached with caution and validated on a small scale first.

Question 2: My reaction is producing significant side products or the final product is discolored. What's going wrong?

Answer: The formation of impurities or colored byproducts often points towards excessive catalyst activity or thermal degradation.

  • Possible Cause A: Excessive Catalyst Loading

    • Why it happens: While too little catalyst slows a reaction, too much can be detrimental. High concentrations of DBTM can promote unwanted side reactions, such as transesterification, etherification (in polyol systems), or degradation of sensitive functional groups.[6] For polyurethane foams, rapid gelation from excess catalyst can even cause physical defects like shrinkage.[6]

    • Troubleshooting Steps:

      • Catalyst Titration: Systematically decrease the catalyst loading in a series of optimization reactions. Often, a "sweet spot" exists that provides a good reaction rate without significant byproduct formation.

      • Analyze Byproducts: Isolate and identify the side products. Understanding their structure can provide valuable clues about the unwanted reaction pathway being catalyzed.

  • Possible Cause B: High Reaction Temperature

    • Why it happens: Higher temperatures increase reaction rates but can also provide the activation energy for undesired pathways. DBTM, while robust, can contribute to the thermal degradation of reactants or products at excessive temperatures, leading to discoloration.

    • Troubleshooting Steps:

      • Temperature Screening: Run the reaction at a range of temperatures to find the minimum temperature required for an efficient conversion within a reasonable timeframe.

      • Staged Temperature Profile: Consider a protocol where the reaction is initiated at a lower temperature and only gently heated towards the end to drive it to completion.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues related to catalyst loading and activity.

Troubleshooting_Workflow Problem Reaction Issue Encountered Check_Rate Is the reaction slow or incomplete? Problem->Check_Rate Check_Purity Are side products or discoloration observed? Problem->Check_Purity Cause_Deactivation Possible Cause: Catalyst Deactivation (Hydrolysis/Acid) Check_Rate->Cause_Deactivation Yes Cause_Low_Load Possible Cause: Insufficient Catalyst Loading Check_Rate->Cause_Low_Load Yes Cause_High_Load Possible Cause: Excessive Catalyst Loading Check_Purity->Cause_High_Load Yes Cause_High_Temp Possible Cause: High Reaction Temperature Check_Purity->Cause_High_Temp Yes Solution_Dry Solution: Ensure strictly anhydrous conditions. Purify reagents. Cause_Deactivation->Solution_Dry Solution_Increase_Load Solution: Incrementally increase catalyst loading (e.g., 0.05% -> 0.2%) Cause_Low_Load->Solution_Increase_Load Solution_Decrease_Load Solution: Systematically decrease catalyst loading. Cause_High_Load->Solution_Decrease_Load Solution_Optimize_Temp Solution: Screen for lower effective temperature. Cause_High_Temp->Solution_Optimize_Temp

Caption: A workflow for troubleshooting common DBTM catalyst issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound?

A1: The optimal loading is highly dependent on the specific reaction (e.g., esterification, polyurethane formation, polymerization). However, a general starting point is crucial for experimental design. The table below provides typical ranges based on common applications.

Reaction TypeCatalyst Loading Range (mol % relative to limiting substrate)Typical Temperature (°C)Notes
Polyesterification 0.05 - 0.5 mol%150 - 225 °CEffective for reactions like FDCA esterification.[5]
Polyurethane (PU) Formation 0.01 - 0.3% (by weight of polyol)25 - 80 °COften used with tertiary amines for synergistic effects.[6][7]
Transesterification 0.1 - 1.0 mol%100 - 180 °CEfficient for high boiling point esters.[8]
RTV Silicone Curing 0.1 - 0.5% (by weight)AmbientActs as a condensation cure catalyst.[8]
Ring-Opening Polymerization 1.0 - 4.0 mol%130 - 180 °CCan act as an initiator for monomers like ε-caprolactone.[9][10]

Q2: How does the mechanism of this compound catalysis work?

A2: DBTM primarily functions as a Lewis acid catalyst. The tin(IV) center coordinates to the carbonyl oxygen of an ester or the oxygen of an alcohol.[11] This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[11] In reactions involving alcohols (like esterification or urethane formation), an intermediate organotin alkoxide complex may form, which then acts as the dominant catalytic species.[12]

Q3: How should I handle and dispose of this compound and related waste?

A3: Organotin compounds exhibit varying levels of toxicity and require careful handling.[13]

  • Handling: Always handle DBTM in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] DBTM is classified as harmful if swallowed, fatal if inhaled, and can cause severe skin and eye damage.[16]

  • Storage: Store in a cool, dry place away from moisture and strong acids.[4]

  • Waste Disposal: Organotin waste is considered hazardous.[14] Collect all residues and contaminated materials (e.g., glassware, filter paper) in a dedicated, sealed waste container.

  • Glassware Decontamination: A common practice for decontaminating glassware is to soak it overnight in a bleach solution, which helps oxidize the organotin compounds to less harmful tin oxides.[14][15]

Experimental Protocol: Determining Optimal Catalyst Loading for an Esterification Reaction

This protocol provides a systematic approach to finding the ideal DBTM concentration for your specific application.

Objective: To determine the minimum catalyst loading of this compound required to achieve >95% conversion in a model esterification reaction within a target timeframe (e.g., 6 hours) at a fixed temperature.

Materials:

  • Carboxylic Acid (e.g., Adipic Acid)

  • Alcohol (e.g., 1-Butanol, used in excess as solvent)

  • This compound (DBTM)

  • Anhydrous Toluene (if needed for azeotropic water removal)

  • Reaction flasks equipped with reflux condensers and Dean-Stark traps (if using azeotropic removal)

  • Heating mantles with temperature controllers and magnetic stirrers

  • Analytical equipment (e.g., GC-FID, ¹H NMR) for monitoring conversion

Procedure:

  • System Setup: Set up five identical reaction flasks (labeled A-E) under an inert nitrogen atmosphere.

  • Reagent Charging:

    • To each flask, add the carboxylic acid (1.0 equivalent).

    • Add the alcohol (e.g., 5.0 equivalents).

  • Catalyst Addition: Prepare a stock solution of DBTM in the reaction alcohol if desired for accurate dispensing. Add the catalyst according to the table below:

    • Flask A (Control): 0 mol% DBTM

    • Flask B: 0.05 mol% DBTM

    • Flask C: 0.1 mol% DBTM

    • Flask D: 0.25 mol% DBTM

    • Flask E: 0.5 mol% DBTM

  • Reaction Execution:

    • Begin stirring and heat all reactions to the target temperature (e.g., 120 °C).

    • Start a timer (t=0) once the set temperature is reached.

  • Monitoring and Sampling:

    • At regular intervals (e.g., t = 1, 2, 4, 6, and 8 hours), carefully withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., in cold deuterated chloroform for NMR analysis).

    • Analyze the samples to determine the percent conversion of the starting carboxylic acid.

  • Data Analysis:

    • Plot percent conversion versus time for each catalyst loading.

    • Identify the lowest catalyst concentration that achieves the target conversion within the desired timeframe.

    • Analyze the t=8 hour sample from each reaction for the presence of byproducts to ensure the chosen loading also provides high selectivity.

References

  • Vertex AI Search. (2022).
  • BenchChem. (2025). Technical Support Center: Managing and Removing Organotin Byproducts.
  • PCI Magazine. (2000).
  • BenchChem. (2025).
  • Google Patents. (2018). WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).
  • BenchChem. (2025).
  • Reddit. (2022). Dealing with Organotin reactions : r/chemistry.
  • RSC Publishing.
  • Knowledge. (2022).
  • ACS Publications. (2015).
  • ResearchGate.
  • BDMAEE. (2025).
  • PMC - NIH. (2020).
  • De Gruyter.
  • Werner.
  • ResearchGate. (2025).
  • Gelest, Inc.
  • ResearchGate. (2022). Dibutyltin(IV) maleate as a new effective initiator for the ring-opening polymerization of ε-caprolactone: the non-isothermal kinetics, mechanism, and initiator's performance in polymer synthesis | Request PDF.
  • BenchChem. (2025).
  • Master Organic Chemistry.
  • RSC Publishing - The Royal Society of Chemistry.
  • ResearchGate. Chemical structure of dibutyltin(IV) maleate (DBTML)
  • Google Patents. (1970).
  • Werner.
  • PMC - NIH.
  • Organometallic c
  • PubChem.

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Dibutyltin Maleate (DBTM) Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibutyltin Maleate (DBTM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this versatile catalyst and stabilizer. Here, we will move beyond standard datasheet information to address the nuanced issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What is this compound and what are its primary applications in research?

This compound (CAS 78-04-6) is an organotin compound widely used as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst for various chemical reactions, including the production of polyurethanes and in esterification processes.[1][2][3] In a research setting, it is often employed to catalyze condensation reactions, such as those in the synthesis of polyesters and silicone-based materials.[2][4] Its catalytic activity stems from the Lewis acidic nature of the tin center, which activates reactants.[5]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain its integrity, DBTM should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[6][7] It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[6] The recommended storage temperature is between 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[7]

Q3: What materials are incompatible with this compound?

DBTM is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][8] Contact with these substances can lead to rapid decomposition of the compound. For instance, strong acids can protonate the carboxylate groups, leading to the release of maleic acid and formation of dibutyltin salts, while strong bases can saponify the ester linkages.

Q4: Is this compound sensitive to light?

Yes, organotin compounds, in general, can undergo degradation upon exposure to UV irradiation.[8] While specific studies on the photodegradation of DBTM are not extensively detailed in readily available literature, it is a known phenomenon for this class of compounds that degradation involves the breaking of the tin-carbon bond.[8] Therefore, it is best practice to store DBTM in opaque or amber containers to protect it from light.

Q5: What are the known degradation products of this compound?

The primary degradation pathways for DBTM are hydrolysis and thermal decomposition. Hydrolysis, caused by exposure to moisture, will yield Dibutyltin Oxide (DBTO) and maleic acid. Thermal decomposition at high temperatures will lead to the formation of carbon oxides (CO, CO₂) and tin oxides.[6]

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This guide provides a problem-and-solution framework for specific issues you may encounter when using this compound in your experiments.

Issue 1: Inconsistent Reaction Rates or Complete Loss of Catalytic Activity

You observe that a previously reliable reaction catalyzed by DBTM is now sluggish, incomplete, or fails to initiate altogether.

  • Potential Cause A: Hydrolysis of the Catalyst. The most common culprit for loss of catalytic activity is the hydrolysis of DBTM due to the presence of moisture in your reagents or reaction setup. Water reacts with DBTM to form dibutyltin oxide (DBTO) and maleic acid, which are generally less effective catalysts in many organic reactions.

  • Troubleshooting Protocol: Verifying and Mitigating Hydrolysis

    • Reagent Purity Check: Ensure all solvents and reagents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. This is particularly critical if the reaction is heated for an extended period.

    • Use of Scavengers: For highly sensitive reactions, consider the addition of a water scavenger, ensuring it does not interfere with your desired reaction.

    • Analytical Confirmation (Optional): To confirm hydrolysis, you can analyze a sample of your suspect DBTM stock solution using techniques like HPLC-MS to look for the presence of dibutyltin oxide.

  • Diagram: Hydrolysis of this compound

    Caption: Hydrolysis pathway of this compound.

  • Potential Cause B: Thermal Decomposition. If your reaction is conducted at elevated temperatures, thermal degradation of DBTM may be the issue. While DBTM is used as a heat stabilizer, it has its thermal limits.

  • Troubleshooting Protocol: Assessing Thermal Stability

    • Reaction Temperature Review: Consult literature for the thermal stability of DBTM. While its melting point is around 135-140°C, decomposition can begin at higher temperatures.[9] One study noted the release of dibutyltin from a PVC matrix stabilized with this compound at temperatures from 108°C to 200°C.[10]

    • Thermogravimetric Analysis (TGA): If you have access to TGA, you can analyze your DBTM sample to determine the onset temperature of its decomposition under your experimental atmosphere. TGA measures mass loss as a function of temperature, providing a clear indication of when the compound starts to break down.[11]

    • Minimize Exposure to High Temperatures: If possible, lower the reaction temperature or reduce the reaction time at elevated temperatures.

Issue 2: Appearance of a White Precipitate in the Reaction Mixture

You notice the formation of a white, insoluble solid in your reaction vessel, which was not expected as part of your product formation.

  • Potential Cause: Formation of Dibutyltin Oxide (DBTO). As mentioned in Issue 1, hydrolysis of DBTM leads to the formation of DBTO. Dibutyltin oxide is a white powder that is generally insoluble in many common organic solvents.[12] Its precipitation from the reaction mixture is a strong indicator of moisture contamination.

  • Troubleshooting Protocol: Identifying and Preventing DBTO Precipitation

    • Follow Hydrolysis Mitigation Steps: Refer to the protocol for mitigating hydrolysis in Issue 1.

    • Solubility Check: The solubility of DBTM is good in solvents like benzene, acetone, and ethanol, while it is insoluble in water.[8] The precipitate's insolubility in your organic solvent system is a key characteristic of DBTO.

    • Purification: If DBTO has formed, it can often be removed from the reaction mixture by filtration. For purification of the final product, column chromatography may be necessary.

Issue 3: Reaction Fails or Yields Unexpected Byproducts with Acidic or Basic Reagents

Your reaction involves acidic or basic starting materials or reagents, and you are observing poor performance of the DBTM catalyst or the formation of side products.

  • Potential Cause: Catalyst Deactivation by Acid-Base Reaction. this compound is an ester and will react with strong acids and bases.[8]

    • With Strong Acids (e.g., HCl): The maleate ester can be cleaved, and the tin can form dibutyltin dichloride.

    • With Strong Bases (e.g., NaOH): The ester linkage can be saponified (hydrolyzed under basic conditions), leading to the formation of sodium maleate and dibutyltin oxide.

  • Troubleshooting Protocol: Managing pH and Reagent Compatibility

    • Reagent Compatibility Review: Carefully review all reagents in your reaction for strong acidic or basic properties.

    • Use of a Non-Nucleophilic Base/Acid Scavenger: If an acid or base is generated in situ, consider adding a sterically hindered, non-nucleophilic base (a "proton sponge") to neutralize it without interfering with the catalyst.[13][14]

    • Alternative Catalyst: If your reaction conditions are inherently strongly acidic or basic, DBTM may not be the appropriate catalyst. Consider catalysts that are more stable under these conditions. For example, tin mercaptides are known to be less susceptible to hydrolysis than tin carboxylates.[15]

  • Diagram: Catalyst Deactivation Pathways

    Deactivation_Pathways DBTM This compound Strong_Acid Strong Acid (H+) DBTM->Strong_Acid Acidic Cleavage Strong_Base Strong Base (OH-) DBTM->Strong_Base Saponification Deactivated_Acid Dibutyltin Salt + Maleic Acid Strong_Acid->Deactivated_Acid Deactivated_Base Dibutyltin Oxide + Maleate Salt Strong_Base->Deactivated_Base

    Caption: Deactivation of DBTM by strong acids or bases.

Analytical Methods for Stability Assessment

To effectively troubleshoot, it is often necessary to analytically confirm the degradation of this compound.

Technique Application Protocol Summary References
HPLC-MS Quantifying DBTM and identifying hydrolysis products (DBTO, maleic acid).Use a C18 reverse-phase column with a gradient elution of methanol/water or acetonitrile/water. MS detection in positive ion mode can identify the molecular ions of DBTM and its degradation products.[16][17][18]
GC-MS Analysis of organotin compounds, often requiring derivatization.For analyzing dibutyltin species, a common method involves extraction, derivatization (e.g., with sodium tetraethylborate), followed by GC-MS analysis to separate and identify the volatile derivatives.[19][20][21]
NMR Spectroscopy Monitoring the degradation of DBTM in solution over time.¹H NMR can be used to track the disappearance of signals corresponding to the maleate protons and the appearance of new signals from degradation products. ¹¹⁹Sn NMR is also highly informative for observing changes in the tin coordination environment.[22][23]
FTIR Spectroscopy Quick check for the presence of hydrolysis products.Look for changes in the carbonyl stretching region (around 1700 cm⁻¹) and the appearance of broad O-H stretches, which could indicate the formation of maleic acid and DBTO.[1]
Atomic Absorption Spectroscopy (AAS) Quantifying total tin content.This technique is useful for determining the total tin concentration in a sample but does not provide information on the specific organotin species. It involves digesting the sample to convert all tin to an inorganic form for analysis.[24]

References

  • Muby Chemicals. This compound or Di n-butyl tin maleate or Butyl tin maleate Manufacturers, SDS GHS MSDS Sheet.

  • Google Patents. Process for preparing this compound. ES364175A1.

  • Santa Cruz Biotechnology. This compound Safety Data Sheet.

  • Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids. Preprints.org. 2016.

  • Amine Catalysts. dibutyltin dilaurate d-12: the ultimate solution for achieving fast through-cure in two-component polyurethane systems. 2025.

  • Benchchem. Technical Support Center: Refinement of Purification Methods for High-Purity Dibutyl Maleate.

  • analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. 2025.

  • University of Calgary. Hydrolysis.

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.

  • Occupational Safety and Health Administration (OSHA). This compound as Sn. Method ID-224SG.

  • Gelest, Inc. Introduction to organotin chemistry - and applications.

  • Santa Cruz Biotechnology. This compound Material Safety Data Sheet.

  • ACS Publications. Synthesis of Polyurethanes Using Organocatalysis: A Perspective. 2015.

  • National Institutes of Health (NIH). NMR Reaction Monitoring Robust to Spectral Distortions. 2025.

  • MedKoo Biosciences. This compound | CAS#78-04-6 | pvc Stabilizer.

  • Nature. Prediction of hydrolysis products of organic chemicals under environmental pH conditions.

  • ResearchGate. Study of photodegradation processes of environmental organic pollutants by UV spectrophotometry, liquid chromatography with UV and MS detection and chemometric methods.

  • MDPI. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.

  • IRIS Unime. Modelling the Hydrolysis of Mixed Mono-, Di- and Trimethyltin(IV) Complexes in Aqueous Solutions.

  • ResearchGate. Chemical structure of dibutyltin(IV) maleate (DBTML) initiator.

  • ResearchGate. Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection. 2025.

  • Shimadzu. Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS.

  • Agilent. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application.

  • ResearchGate. Applications of caged-designed proton sponges in base-catalyzed transformations. 2025.

  • MDPI. Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?.

  • Agilent. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS.

  • BNT Chemicals. DBTC – Dibutyltin Dichloride.

  • OSTI.gov. TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants.

  • National Institutes of Health (NIH). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. 2019.

  • National Institutes of Health (NIH). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.

  • LookChem. Cas 818-08-6,Dibutyltin oxide.

  • Unilong. This compound (CAS 78-04-6) Supplier for Industrial Use.

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. 2024.

  • Nantong Jiusheng Chemical Co., Ltd. This compound|78-04-6.

  • Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.

  • National Institutes of Health (NIH). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. 2017.

  • ResearchGate. proton sponge.

  • AMiner. Phase-Transfer Catalysis Via a Proton Sponge: A Bifunctional Role for Biscyclopropenimine.

  • Optimizing PVC Processing with this compound: A Manufacturer's Guide.

  • Semantic Scholar. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in.

  • ResearchGate. (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. 2025.

  • PubMed. Photodegradation Study of Nystatin by UV-Vis Spectrophotometry and Chemometrics Modeling.

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. 2017.

  • MDPI. Comparative Study of the Photocatalytic Degradation of Crystal Violet Using Ferromagnetic Magnesium Oxide Nanoparticles and MgO-Bentonite Nanocomposite.

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Side reactions associated with Dibutyltin maleate catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibutyltin Maleate (DBTM) catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during the use of DBTM as a catalyst in various chemical transformations, including esterification, transesterification, and polymerization reactions. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

What is this compound (DBTM) and what are its primary applications as a catalyst?

This compound is an organotin compound widely utilized as a Lewis acid catalyst. Its primary applications include:

  • Esterification and Transesterification Reactions: DBTM is an effective catalyst for the synthesis of esters and polyesters from carboxylic acids and alcohols, or through the exchange of alkoxy groups. It is often favored over strong acid or base catalysts as it can minimize side reactions such as dehydration.[1][2]

  • Polyurethane Production: It acts as a catalyst in the formation of polyurethane foams and elastomers.[3]

  • Silicone Condensation: DBTM catalyzes the condensation of silanols to form silicone polymers.

  • PVC Stabilization: While not a catalytic application in the traditional sense, it is also used as a heat stabilizer for polyvinyl chloride (PVC) resins.[3]

What are the main advantages of using DBTM over other catalysts?

DBTM offers several advantages, including:

  • High Catalytic Activity: It efficiently promotes esterification and other condensation reactions at typical industrial temperatures.

  • Reduced Side Reactions: Compared to strong Brønsted acids, organotin catalysts like DBTM are generally milder and less likely to cause unwanted side reactions such as dehydration and the formation of colored byproducts.[1]

  • Good Solubility: DBTM is soluble in many organic solvents, allowing for homogeneous catalysis and uniform reaction rates.

What is the primary mechanism of catalysis for DBTM in esterification reactions?

This compound functions as a Lewis acid catalyst. The tin center coordinates with the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by an alcohol, leading to the formation of the desired ester. The catalytic cycle is then regenerated.

Troubleshooting Guide: Side Reactions and Experimental Issues

This section addresses common problems encountered during catalysis with this compound, providing insights into their causes and offering practical solutions.

Issue 1: Reduced Catalytic Activity or Complete Catalyst Deactivation

Question: My reaction has stalled, or the conversion is much lower than expected. What could be causing the deactivation of my DBTM catalyst?

Answer:

The most common cause of deactivation for organotin catalysts like DBTM is hydrolysis .[4] Trace amounts of water in your reactants or solvent can react with the tin center, leading to the formation of inactive tin oxides or hydroxides.

Causality: The tin-oxygen bonds in DBTM are susceptible to cleavage by water. This hydrolysis process is often irreversible under typical reaction conditions and results in the precipitation of insoluble and catalytically inactive dibutyltin oxide.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all reactants, solvents, and glassware are rigorously dried before use. Use of a drying agent or azeotropic distillation to remove water during the reaction can be beneficial.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Catalyst Storage: Store DBTM in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

  • Consider Hydrolysis-Resistant Alternatives: For applications where the presence of water is unavoidable, consider using sterically hindered organotin catalysts that are designed to be more resistant to hydrolysis.[4][5][6] These catalysts often feature bulky ligands that physically block water from accessing the tin center.[4][5]

Visualizing Catalyst Deactivation by Hydrolysis:

G DBTM This compound (Active Catalyst) Inactive_Oxide Dibutyltin Oxide (Inactive Precipitate) DBTM->Inactive_Oxide Hydrolysis Maleic_Acid Maleic Acid DBTM->Maleic_Acid Hydrolysis H2O Water (H₂O) H2O->Inactive_Oxide H2O->Maleic_Acid

Caption: Hydrolysis of this compound leading to inactive byproducts.

Issue 2: Formation of Unexpected Byproducts in Polyester Synthesis

Question: I am synthesizing a polyester using DBTM and observing the formation of unexpected byproducts, such as 1,4-dioxane. What is the cause of this?

Answer:

When using diethylene glycol (DEG) as a monomer in polyester synthesis, DBTM can catalyze a side reaction that leads to the formation of 1,4-dioxane. This is a common issue in polyester manufacturing.[7][8]

Causality: The Lewis acidic nature of the tin catalyst can promote the intramolecular cyclization of DEG or DEG-terminated polymer chains, resulting in the elimination of a water molecule and the formation of the cyclic ether 1,4-dioxane.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Higher temperatures can favor the formation of 1,4-dioxane. Conduct your polymerization at the lowest effective temperature to minimize this side reaction.

  • Control Catalyst Concentration: Use the minimum amount of DBTM necessary to achieve a reasonable reaction rate. Higher catalyst loadings can accelerate the cyclization reaction.

  • Monomer Addition Profile: Consider adding the diethylene glycol monomer gradually throughout the reaction rather than all at once. This can help to keep its instantaneous concentration low, thereby reducing the rate of the intramolecular cyclization.

  • Alternative Diols: If the formation of 1,4-dioxane is a persistent issue and its presence is detrimental to your final product, consider using an alternative diol that is not prone to cyclization, such as ethylene glycol or 1,4-butanediol.

Visualizing 1,4-Dioxane Formation:

G DEG Diethylene Glycol (DEG) Intermediate Activated DEG-Catalyst Complex DEG->Intermediate DBTM This compound (Catalyst) DBTM->Intermediate Dioxane 1,4-Dioxane (Byproduct) Intermediate->Dioxane Intramolecular Cyclization Water Water (H₂O) Intermediate->Water

Caption: Catalytic cycle for the formation of 1,4-dioxane from DEG.

Issue 3: Product Discoloration

Question: My final ester or polyester product has an undesirable yellow or amber color. Could the DBTM catalyst be the cause?

Answer:

While organotin catalysts are generally known to produce lighter-colored products compared to some other catalysts, discoloration can still occur, particularly at elevated temperatures.

Causality:

  • Thermal Degradation: At high temperatures, the catalyst or the reaction mixture may undergo thermal degradation, leading to the formation of colored impurities.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative side reactions that produce colored species.

  • Maleate Ligand Reactions: The maleate ligand itself can potentially undergo side reactions, such as isomerization to fumarate, which might contribute to color formation under certain conditions.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Avoid localized overheating by ensuring efficient stirring.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon blanket will minimize oxidation.

  • Catalyst Purity: Ensure the purity of your DBTM catalyst, as impurities could contribute to discoloration.

  • Post-Reaction Purification: If discoloration persists, consider purification steps such as activated carbon treatment or distillation to remove colored impurities.

Issue 4: Uncontrolled Increase in Viscosity or Gel Formation

Question: During my polyester synthesis, the viscosity of the reaction mixture increased unexpectedly, leading to gelation. What could be the cause?

Answer:

An uncontrolled increase in viscosity or gel formation during polyester synthesis can be attributed to several factors, often related to side reactions that lead to cross-linking.

Causality:

  • Transesterification: DBTM can catalyze intermolecular transesterification reactions between polymer chains.[9] If not properly controlled, this can lead to branching and eventually gelation, especially if trifunctional monomers are present as impurities.

  • Michael Addition: The maleate ligand in DBTM contains a carbon-carbon double bond that can act as a Michael acceptor.[10][11] Nucleophiles present in the reaction mixture, such as hydroxyl groups or amines, could potentially undergo a Michael addition reaction, leading to branching and cross-linking.[12][13]

  • High Temperatures: Elevated temperatures can promote side reactions that lead to cross-linking.

Troubleshooting Protocol:

  • Monomer Purity: Ensure the purity of your monomers and the absence of polyfunctional impurities that could act as cross-linking agents.

  • Stoichiometry Control: Maintain precise stoichiometric control of your reactants. An imbalance can lead to reactive end groups that can participate in side reactions.

  • Temperature and Reaction Time: Carefully control the reaction temperature and time to avoid excessive side reactions. Monitor the viscosity of the reaction mixture closely.

  • Catalyst Concentration: Use the lowest effective concentration of DBTM to minimize the rate of side reactions.

Visualizing Potential Cross-linking Pathways:

G cluster_0 Transesterification cluster_1 Michael Addition Polyester1 Polyester Chain 1 Crosslinked_Polyester1 Branched/Cross-linked Polyester Polyester1->Crosslinked_Polyester1 Polyester2 Polyester Chain 2 Polyester2->Crosslinked_Polyester1 Maleate Maleate Ligand (on catalyst or ester) Crosslinked_Polyester2 Branched/Cross-linked Polyester Maleate->Crosslinked_Polyester2 Nucleophile Nucleophile (e.g., -OH, -NH₂) Nucleophile->Crosslinked_Polyester2 DBTM DBTM Catalyst DBTM->Polyester1 DBTM->Polyester2 DBTM->Maleate

Caption: Potential side reactions leading to cross-linking and gelation.

Catalyst Removal and Product Purification

Question: How can I effectively remove the DBTM catalyst and its byproducts from my final product?

Answer:

Residual organotin compounds can be toxic and may need to be removed to meet regulatory standards, especially for pharmaceutical and biomedical applications. Several methods can be employed for their removal:

MethodDescriptionKey Considerations
Hydrolysis and Filtration The catalyst can be intentionally hydrolyzed by adding a controlled amount of water, leading to the precipitation of insoluble dibutyltin oxide, which can then be removed by filtration.[1]This method may not be suitable for water-sensitive products.
Adsorption The product mixture can be treated with adsorbents like silica gel, activated carbon, or specialized resins that can selectively adsorb the organotin compounds.The choice of adsorbent and conditions will depend on the specific product and solvent system.
Extraction Liquid-liquid extraction with an aqueous solution can be used to remove the catalyst. For example, washing with a dilute acid solution can help to extract the tin compounds into the aqueous phase.The product must be insoluble in the aqueous phase.
Chromatography Column chromatography can be an effective method for removing organotin residues, especially for high-purity applications.This method may not be practical for large-scale production.

Step-by-Step Protocol for Catalyst Removal by Hydrolysis and Filtration:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to a safe handling temperature.

  • Add Water: Add a stoichiometric amount of water relative to the DBTM catalyst to induce hydrolysis. Stir the mixture vigorously.

  • Precipitation: An insoluble white precipitate of dibutyltin oxide should form.

  • Filtration: Filter the mixture through a pad of celite or another suitable filter aid to remove the precipitated tin oxide.

  • Washing: Wash the organic phase with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

  • TIB Chemicals. (n.d.). Inorganic tin catalysts – Our products. Retrieved from [Link]

  • BDMAEE. (2025, September 15). Hydrolysis-Resistant Organotin Catalyst D-60: The Go-To Choice for High-Performance Protective Coatings and Linings. Retrieved from [Link]

  • ChemRxiv. (2022). Cysteine-Catalyzed Maleate Isomerization via Nucleophilic Addition versus Aqueous Thiyl Radical Processes. Retrieved from [Link]

  • Tamamushi, B. (1942). A Note on the Catalytic Isomerization of Dimethyl Maleate to Dimethyl Fumarate. Bulletin of the Chemical Society of Japan, 17(9), 417-418.
  • ResearchGate. (n.d.). Top: The Z→E isomerization of maleate to fumarate enabled by maleate isomerase. Centre. Retrieved from [Link]

  • Frontiers. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the reactions between dimethyl maleate and.... Retrieved from [Link]

  • BDMAEE. (2025, September 15). next-generation hydrolysis-resistant organotin catalyst d-60, ensuring consistent and predictable curing in humid environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging the n→π Interaction in Alkene Isomerization by Selective Energy Transfer Catalysis*. Retrieved from [Link]

  • BDMAEE. (2025, September 15). State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The transesterification mechanisms of polyester: a intermolecular.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the formation 1,4-dioxane from diethylene glycol. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation mechanism of 1,4-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts for Polyester Resin Manufacturing. Retrieved from [Link]

  • ResearchGate. (2015, November 29). Any advice on a viscosity model for polyesterification phenomena?. Retrieved from [Link]

  • ResearchGate. (2025, August 8). The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. Retrieved from [Link]

  • Google Patents. (n.d.). US5554785A - Organotin catalyzed transesterification products.
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Technical Support Center: Improving the Hydrolytic Stability of Dibutyltin Maleate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibutyltin Maleate (DBTM) formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolytic stability of DBTM. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and efficacy of your experiments.

Introduction to this compound and Its Hydrolytic Instability

This compound is an organotin compound widely used as a heat stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in various chemical reactions, including the production of polyurethanes.[1][2] Its effectiveness stems from its ability to neutralize harmful byproducts and prevent polymer degradation.[3] However, a significant challenge in aqueous or humid environments is its susceptibility to hydrolysis. The tin-oxygen bond in the maleate ester is the primary site of hydrolytic attack, leading to the breakdown of the molecule and a reduction in its stabilizing or catalytic activity.[4][5][6] This guide will explore the mechanisms of this degradation and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic stability and why is it critical for my this compound formulation?

A1: Hydrolytic stability refers to a chemical compound's resistance to decomposition by water. For DBTM, this is crucial because hydrolysis cleaves the ester bonds, breaking down the compound into dibutyltin oxide and maleic acid.[7] This degradation can lead to a loss of its primary function, whether as a PVC stabilizer or a catalyst.[3] In a formulation, this can manifest as reduced product shelf-life, inconsistent performance, and the formation of undesirable byproducts.

Q2: What are the primary factors that influence the rate of hydrolysis of this compound?

A2: The rate of hydrolysis is primarily influenced by:

  • pH: Hydrolysis of esters is catalyzed by both acids and bases.[8] Extreme pH values will significantly accelerate the degradation of DBTM.[9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[10] Elevated storage or processing temperatures can compromise the stability of your formulation.

  • Moisture Content: The presence of water is a prerequisite for hydrolysis. Higher concentrations of water in the formulation will drive the equilibrium towards the hydrolysis products.

  • Solvent System: The polarity of the solvent can influence the rate of hydrolysis. Protic solvents, especially those capable of hydrogen bonding, can facilitate the hydrolytic process.

Q3: What are the visible signs of this compound hydrolysis in my formulation?

A3: Visual cues of hydrolysis can include:

  • Precipitation: The hydrolysis product, dibutyltin oxide, is insoluble in many organic solvents and may precipitate out of the solution, causing cloudiness or the formation of a solid residue.

  • Changes in Viscosity: The alteration of the chemical composition of the formulation can lead to changes in its viscosity.

  • Discoloration: While DBTM itself can prevent yellowing in PVC, its degradation can sometimes contribute to color changes in the overall formulation.[11]

Q4: Can I use standard analytical techniques to monitor the hydrolysis of this compound?

A4: Yes, several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent DBTM from its hydrolysis products.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can monitor changes in the characteristic ester carbonyl peak and the appearance of hydroxyl groups from the hydrolysis products.

  • Karl Fischer Titration: This method is essential for accurately determining the water content in your formulation, which is a critical parameter for predicting hydrolytic stability.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the hydrolytic instability of this compound formulations.

Issue 1: Unexpected Precipitation or Cloudiness in the Formulation

  • Potential Cause: Hydrolysis of this compound leading to the formation of insoluble dibutyltin oxide.

  • Troubleshooting Steps:

    • Verify Water Content: Use Karl Fischer titration to measure the water content of all formulation components (solvents, co-solutes, etc.).

    • Control pH: Measure the pH of the formulation. If it is acidic or basic, consider adjusting it to a more neutral range (pH 4-9) where DBTM is reported to be more stable.[13]

    • Solvent Selection: If possible, experiment with less polar, aprotic solvents to reduce the propensity for hydrolysis.

    • Temperature Control: Ensure the formulation is stored at recommended low temperatures (e.g., 2-8°C) and protected from temperature fluctuations.[14][15]

Issue 2: Loss of Catalytic Activity or Stabilizing Efficiency Over Time

  • Potential Cause: Gradual hydrolysis of this compound, reducing its effective concentration.

  • Troubleshooting Steps:

    • Stability Study: Conduct a formal stability study by storing aliquots of the formulation under different temperature and humidity conditions. Analyze samples at regular intervals using HPLC to quantify the concentration of active DBTM.

    • Incorporate Stabilizers: Consider the addition of hydrolytic stabilizers. While DBTM itself is a stabilizer, in certain formulations, other additives can protect it. For instance, sterically hindered carbodiimides can scavenge water and acidic byproducts.

    • Modified Organotin Catalysts: For catalytic applications, explore the use of next-generation, hydrolysis-resistant organotin catalysts that feature bulky organic groups to sterically shield the tin center from water molecules.[5][16]

Issue 3: Inconsistent Batch-to-Batch Performance

  • Potential Cause: Variability in the moisture content of raw materials or environmental humidity during manufacturing.

  • Troubleshooting Steps:

    • Raw Material Qualification: Implement stringent quality control checks on all incoming raw materials, with a particular focus on water content.

    • Controlled Manufacturing Environment: If feasible, manufacture the formulation in a controlled environment with low humidity (e.g., under a nitrogen blanket).

    • Process Analytical Technology (PAT): Utilize in-line monitoring techniques (e.g., near-infrared spectroscopy) to track the formulation's properties in real-time during production.

Experimental Protocols & Visualizations

Protocol 1: Accelerated Hydrolytic Stability Study

This protocol outlines a method to assess the hydrolytic stability of a this compound formulation under accelerated conditions.

Methodology:

  • Prepare three batches of your this compound formulation.

  • Store each batch in sealed containers under the following conditions:

    • Batch A: 25°C / 60% Relative Humidity (RH)

    • Batch B: 40°C / 75% Relative Humidity (RH)

    • Batch C: 4°C (Control)

  • At time points 0, 1, 2, 4, and 8 weeks, withdraw an aliquot from each batch.

  • Analyze each aliquot using a validated HPLC method to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Data Presentation:

Time (Weeks)Concentration of DBTM (mg/mL) - Batch A (25°C/60%RH)Concentration of DBTM (mg/mL) - Batch B (40°C/75%RH)Concentration of DBTM (mg/mL) - Batch C (4°C)
010.010.010.0
19.89.210.0
29.68.59.9
49.27.19.9
88.55.49.8
Diagrams

Hydrolysis Mechanism of this compound

Hydrolysis_Mechanism DBTM This compound (C₁₂H₂₀O₄Sn) Products Hydrolysis Products DBTM->Products Hydrolysis H2O Water (H₂O) H2O->Products DBO Dibutyltin Oxide ((C₄H₉)₂SnO) Products->DBO MA Maleic Acid (C₄H₄O₄) Products->MA

Caption: A logical workflow for troubleshooting this compound formulation instability.

References

  • Compounds of dibutyltin - Evaluation statement - 30 June 2022. (2022). Australian Government Department of Health.

  • What are the organic tin stabilizers? What is the difference. (2024). AuteK.

  • Organotin Stabilizers. (n.d.). Galata Chemicals.

  • Organotin Stabilizer Methyl Tin Stabilzizer for Rigid Transparent Applications. (n.d.). China Factory.

  • This compound. (n.d.). Santa Cruz Biotechnology.

  • Organotin Stabilisers. (n.d.). Baerlocher GmbH.

  • Organotin stabilizer mixture. (1994). Google Patents.

  • This compound Product Description. (n.d.). ChemicalBook.

  • Optimizing PVC Processing with this compound: A Manufacturer's Guide. (n.d.). AuteK.

  • This compound as Sn. (n.d.). Occupational Safety and Health Administration.

  • The Chemical Advantages of Dibutyl Tin Maleate: Stability and Catalysis Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. (2025). BDMAEE.

  • This compound (CAS 78-04-6) Supplier for Industrial Use. (n.d.). AuteK.

  • This compound. (2022). Organotin.

  • Organotin Catalysts in Organosilicon Chemistry. (n.d.). ResearchGate.

  • This compound Manufacturers, with SDS. (n.d.). Muby Chemicals.

  • next-generation hydrolysis-resistant organotin catalyst d-60, ensuring consistent and predictable curing in humid environments. (2025). BDMAEE.

  • Synthesis and Characterization of Dibutyltin Compounds with α-Amino Acids. (2016). Preprints.org.

  • This compound | CAS#78-04-6 | pvc Stabilizer. (n.d.). MedKoo Biosciences.

  • This compound | C12H20O4Sn | CID 9906251. (n.d.). PubChem.

  • introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc.

  • Hydrolysis-Resistant Organotin Catalyst D-60: The Go-To Choice for High-Performance Protective Coatings and Linings. (2025). BDMAEE.

  • DIBUTYLTIN DICHLORIDE. (n.d.). Ataman Kimya.

  • Stabilizing effect of dibutyltin diethanoate on yellow polyester and alkyd coatings exposed to oven aging. (n.d.). IOSR Journal.

  • Validating the Purity of Synthesized Dibutyl Maleate: A Comparative Guide to GC-MS and Alternative Analytical Techniques. (n.d.). Benchchem.

  • Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008). ResearchGate.

  • Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. (n.d.). ResearchGate.

  • CAS 78-04-6: this compound. (n.d.). CymitQuimica.

  • Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. (2015). PubMed.

  • Factors Affecting Stability of Formulations. (n.d.). Scribd.

  • Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. (n.d.). Mofan.

  • Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland. (2010). PubMed.

  • dibutyltin monooctyl maleate. (2020). Amine Catalysts.

  • Hydrolysis products of dibutyltin dichlorides. (2021). UM Research Repository.

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). ScienceDirect.

  • Process for preparing this compound. (1970). Google Patents.

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate.

  • Effect of pH on hydrolysis rate of methyl formate. (n.d.). ResearchGate.

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Technical Support Center: Purity Analysis of Synthesized Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Dibutyltin maleate (DBTM). Establishing the purity of synthesized organotin compounds like DBTM is a critical step to ensure experimental reproducibility, product quality, and safety.[1] This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions (FAQs) to address specific issues encountered during purity analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesized this compound?

A1: The impurity profile of synthesized DBTM is largely dependent on the synthetic route and purification process. Common impurities include:

  • Unreacted Starting Materials: Dibutyltin oxide and maleic anhydride are the primary reactants and can persist if the reaction does not go to completion.[2]

  • Solvents: Residual solvents used in the reaction or purification, such as cyclohexane or toluene, may be present.[2]

  • Hydrolysis Products: Exposure to water can lead to the hydrolysis of the maleate ester or the tin-oxygen bonds.

  • Related Organotin Species: Impurities from the dibutyltin oxide starting material, such as monobutyltin or tributyltin species, can carry through the synthesis.[3]

Q2: My final product is a fine white powder, but it has a slight yellow tint. What could be the cause and how can I fix it?

A2: A yellow tint often suggests the presence of colored impurities, which may arise from side reactions or the degradation of starting materials at elevated temperatures. To address this, consider purification by recrystallization from a suitable solvent system or treatment with activated carbon. A protocol for activated carbon treatment involves dissolving the product in a solvent like ethanol, adding 1-5% (w/w) activated carbon, stirring for 1-2 hours, and then filtering to remove the carbon before solvent evaporation.

Q3: I'm having trouble dissolving my DBTM sample for HPLC analysis. What solvents are recommended?

A3: this compound is typically soluble in a range of organic solvents. For reverse-phase HPLC, a common practice is to dissolve the sample in the mobile phase, such as a mixture of acetonitrile and water. If solubility is still an issue, small amounts of tetrahydrofuran (THF) can be used, but ensure it is compatible with your HPLC column and method. Always filter your sample solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column or instrument.

Q4: What are the critical safety precautions when handling this compound and its related compounds?

A4: Organotin compounds are toxic and require strict safety protocols.[4][5]

  • Handling: Always handle DBTM in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Exposure: Avoid all personal contact, including inhalation of dust or fumes and direct skin or eye contact.[7][8] Organotins can be absorbed through the skin and may cause severe irritation or burns.[4]

  • Spills & Waste: In case of a spill, use an absorbent material to clean the area and dispose of the waste in a clearly labeled, sealed container according to your institution's hazardous waste guidelines.[4]

  • First Aid: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[4][7] For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[4][6]

Section 2: Purity Analysis Workflow & Troubleshooting

A systematic approach is crucial for the accurate determination of DBTM purity. The following workflow outlines the recommended analytical techniques and decision points.

Overall Purity Analysis Workflow

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Action Prep Synthesized DBTM Batch Dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile, Chloroform) Prep->Dissolve FTIR FT-IR (Functional Group ID) Prep->FTIR Solid-state check Elemental Elemental Analysis (Sn %) (Elemental Composition) Prep->Elemental If required Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC-UV/MS (Primary Purity Assay) Filter->HPLC Quantitative Analysis NMR ¹H & ¹³C NMR (Structural Confirmation) Filter->NMR Qualitative Analysis Purity_Check Purity > 95%? HPLC->Purity_Check ID_Impurity Identify Impurities (Using MS, NMR data) NMR->ID_Impurity Pass Batch Passes QC Purity_Check->Pass Yes Fail Troubleshoot & Repurify Purity_Check->Fail No Fail->ID_Impurity ID_Impurity->HPLC

Caption: General workflow for the purity analysis of a synthesized batch of this compound.

In-Depth Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity assessment of organotin compounds due to its high resolution and sensitivity, often eliminating the need for derivatization required by GC methods.[9][10]

Common Issues & Solutions:

  • Issue: Peak Tailing or Broadening for the Main DBTM Peak.

    • Causality: This is often caused by secondary interactions between the tin atom and residual silanol groups on the silica-based column packing, or by sample overload. Organotins are known to have an affinity for glass and silica surfaces.[11]

    • Troubleshooting Steps:

      • Mobile Phase Modifier: Add a chelating agent like tropolone (e.g., 0.1%) or a small amount of a competing acid (e.g., 0.1% acetic acid) to the mobile phase.[11][12] These modifiers interact with active sites on the column, preventing the analyte from doing so.

      • Lower Sample Concentration: Dilute your sample and reinject. Overloading the column is a common cause of poor peak shape.

      • Check pH: Ensure the mobile phase pH is appropriate for your column (typically between 2 and 8 for silica-based columns).

      • Column Type: Consider using a column specifically designed for metal-sensitive compounds or an end-capped C18 column.

  • Issue: Extraneous Peaks in the Chromatogram.

    • Causality: These peaks represent impurities from the synthesis, degradation products, or contamination from the solvent or system.

    • Troubleshooting Steps:

      • Run a Blank: Inject your solvent (mobile phase) to ensure the peaks are not from system contamination.

      • Identify the Impurity: If your HPLC is coupled to a Mass Spectrometer (MS), use the mass data to identify the unknown peaks. Common impurities like dibutyltin oxide or starting materials have distinct masses.

      • Spike the Sample: If you have standards for suspected impurities (e.g., maleic anhydride), spike your sample with a small amount and observe which peak increases in area.

Validated Protocol: HPLC-UV Purity Assay for this compound

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% Acetic Acid

    • Solvent B: Acetonitrile with 0.1% Acetic Acid

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the DBTM sample in acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Inject 10 µL of the sample. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

ParameterTypical ValueRationale
Column C18 (5 µm, 4.6x150mm)Provides good hydrophobic retention for the dibutyl chains.
Mobile Phase Acetonitrile/Water GradientAllows for the separation of compounds with varying polarities.
Modifier 0.1% Acetic AcidImproves peak shape by suppressing silanol interactions.[11]
Detection UV at 220 nmThe maleate moiety contains a chromophore suitable for UV detection.
Flow Rate 1.0 mL/minStandard for analytical scale columns of this dimension.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural confirmation and identification of impurities that have distinct proton (¹H) or carbon (¹³C) environments.

Common Issues & Solutions:

  • Issue: Broad ¹H NMR Signals, Especially for Protons Near the Tin Atom.

    • Causality: This can be due to several factors, including quadrupolar relaxation effects from the tin nucleus, the presence of paramagnetic impurities, or sample viscosity.

    • Troubleshooting Steps:

      • Increase Acquisition Time: A longer acquisition time and a shorter relaxation delay can sometimes improve resolution.

      • Use a Different Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter molecular tumbling rates and chemical shifts, potentially resolving overlapping signals.

      • Sample Purity: Ensure the sample is free of paramagnetic metals by passing it through a small plug of silica gel if necessary.

  • Issue: Unexpected Signals in the Spectrum.

    • Causality: These signals correspond to impurities or residual solvents.

    • Troubleshooting Steps:

      • Solvent Peaks: Identify known residual solvent peaks (e.g., CHCl₃ at ~7.26 ppm, H₂O at ~1.56 ppm in CDCl₃).

      • Compare with Literature: Compare your spectrum with published spectra for this compound and potential impurities.[13][14] The vinyl protons of the maleate group typically appear as a singlet around 6.2-6.5 ppm. The butyl group protons will appear as a series of multiplets between ~0.9 and 1.7 ppm.

      • Integrate and Quantify: Use the integration of the impurity peaks relative to a known proton signal from the DBTM molecule to estimate the molar percentage of the impurity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique for confirming the presence of key functional groups and is useful for a quick identity check.

Interpretation Guide:

  • Key Stretches: For this compound, you should look for characteristic absorption bands.

    • C=O Stretch: Strong absorption around 1700-1720 cm⁻¹ from the ester carbonyl groups.

    • C=C Stretch: Absorption around 1640-1650 cm⁻¹ from the maleate double bond.

    • Sn-C Stretch: Found in the far-IR region, typically around 500-600 cm⁻¹.

    • C-H Stretches: Aliphatic C-H stretches from the butyl groups will be visible just below 3000 cm⁻¹.

  • Absence of Impurity Peaks: The absence of a broad O-H stretch around 3300 cm⁻¹ can indicate the successful removal of water and unreacted maleic acid. The absence of a very broad peak characteristic of carboxylic acid dimers can confirm the esterification is complete.

References

  • Application of High-Performance Liquid Chromatography for the Analysis of Organotin Compounds. Benchchem.
  • Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net.
  • ORGANOTIN COMPOUNDS. CDC Stacks.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Princeton University.
  • Technical Support Center: Refinement of Purification Methods for High-Purity Dibutyl Maleate. Benchchem.
  • Speciation analysis of organotin compounds by HPLC-ICP-MS. ResearchGate.
  • SAFETY DATA SHEET - Tributyl[3-(trifluoromethyl)phenyl]stannane. Fisher Scientific.
  • Standard Operating Procedures - Organotin reagents. Del Valle Lab, University of Southern California.
  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency (EPA).
  • Tributyltin chloride Safety Data Sheet. Synquest Labs.
  • This compound. PubChem.
  • Validating the Purity of Synthesized Dibutyl Maleate: A Comparative Guide to GC-MS and Alternative Analytical Techniques. Benchchem.
  • This compound(78-04-6)IR1. ChemicalBook.
  • This compound as Sn. Occupational Safety and Health Administration (OSHA).
  • Dibutyl maleate. PubChem.
  • Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection. ResearchGate.
  • This compound 95 78-04-6. Sigma-Aldrich.
  • Dibutyl[(maleoyl)dioxy] tin. NIST WebBook.
  • Di-n-butyl maleate - Optional[FTIR] - Spectrum. SpectraBase.
  • Dibutyltin(IV) formulations: Synthetic aspect, spectroscopic interpretation and computational calculation. Journal of the Serbian Chemical Society.
  • Dibutyltin dilaurate(77-58-7) 1H NMR spectrum. ChemicalBook.
  • Di-n-butyl maleate - Optional[1H NMR] - Spectrum. SpectraBase.
  • Compounds of dibutyltin - Evaluation statement. Australian Industrial Chemicals Introduction Scheme.
  • Process for preparing this compound. Google Patents.
  • FTIR spectra of curcumin, dibutyltin oxide, and the obtained Sn-metallic complex. ResearchGate.
  • This compound - Safety Data Sheet. Santa Cruz Biotechnology.

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Overcoming solubility challenges of Dibutyltin maleate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibutyltin Maleate (DBTM)

Introduction: Navigating the Solubility Labyrinth of this compound

This compound (DBTM) is an organotin compound with significant industrial utility, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in esterification and condensation reactions.[1][2] Its efficacy in these applications is intrinsically linked to its ability to be homogeneously dispersed within a reaction or polymer matrix. However, researchers frequently encounter challenges in solubilizing this white amorphous powder, leading to inconsistent experimental outcomes and formulation instability.

This technical guide provides a comprehensive, experience-driven framework for understanding and overcoming the solubility hurdles of this compound. We move beyond simple solvent lists to explore the underlying chemical principles and provide robust, step-by-step protocols for achieving clear, stable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for dissolving this compound?

Based on established data sheets, this compound is soluble in several organic solvents. The most commonly cited and effective solvents are benzene, organic esters, acetone, and ethanol.[3][4] The choice of solvent should be guided by the specific requirements of your downstream application, considering factors like boiling point, polarity, and compatibility with other reagents.

Q2: I'm using a recommended solvent, but the compound isn't dissolving. What are the likely causes?

This is a common issue that typically points to one of three factors:

  • Moisture: DBTM can be sensitive to moisture. The presence of water can lead to hydrolysis, forming less soluble tin oxides.[3] It is crucial to use anhydrous solvents and handle the compound in a dry environment.

  • Compound Purity: Impurities in the DBTM powder can significantly impact its solubility profile. Always use a high-purity grade from a reputable supplier.

  • Temperature: Solubility is often temperature-dependent. Gentle warming can sometimes be sufficient to overcome the activation energy barrier for dissolution. However, excessive heat should be avoided to prevent degradation.

Q3: Is this compound soluble in water or aqueous buffers?

No, this compound is characterized as being very slightly soluble or practically insoluble in water.[5] Attempts to dissolve it directly in aqueous systems will result in a suspension of insoluble particles.

Q4: What is the stability of this compound in solutions?

DBTM is stable under ordinary anhydrous conditions.[3] However, it is incompatible with strong acids, bases, and strong oxidizing agents.[3][4] In neutral aqueous solutions, organotin carboxylates are susceptible to hydrolysis, although this process may be slow.[6] For analytical purposes, such as atomic absorption, the compound is digested using strong acids like sulfuric acid and hydrogen peroxide.[7]

Troubleshooting Guide & Experimental Protocols

This section provides detailed methodologies for systematically addressing solubility issues.

Initial Assessment: Solvent Screening

Before proceeding to complex methods, it is essential to confirm the solubility in primary organic solvents.

Solvent Class Examples Solubility Profile Primary Application Use
Aromatic Hydrocarbons Benzene, TolueneGenerally good solubility.[3][4]Organic synthesis, polymer processing
Ketones AcetoneSoluble.[4]Catalyst preparations, coatings
Alcohols EthanolSoluble.[4]Formulations, reaction media
Organic Esters Ethyl AcetateSoluble.[3][4]Adhesives, resins
Cycloaliphatic Hydrocarbons CyclohexaneSoluble at elevated temperatures, precipitates upon cooling.[8][9]Synthesis and purification
Protocol 1: Standard Dissolution in Anhydrous Organic Solvents

This protocol outlines the fundamental steps for dissolving DBTM in a single organic solvent system. The underlying principle is to minimize environmental factors (like water) that hinder solubility while using physical methods to aid the process.

Methodology:

  • Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and allowed to cool in a desiccator.

  • Solvent Dispensing: In a fume hood, dispense the required volume of anhydrous solvent (e.g., acetone or ethanol) into the dried flask.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Addition: Slowly add the DBTM powder to the solvent while stirring with a magnetic stir bar.

  • Observation: Observe the solution. If the powder does not dissolve completely within 5-10 minutes at room temperature, proceed to the next steps.

  • Assisted Dissolution:

    • Sonication: Place the flask in an ultrasonic bath for 15-20 minute intervals. Sonication uses high-frequency sound waves to agitate particles and break down agglomerates, increasing the surface area available for solvation.[10]

    • Gentle Heating: If sonication is insufficient, gently warm the solution in a water bath (e.g., to 40-50°C). Increased kinetic energy helps overcome intermolecular forces in the crystal lattice. Monitor closely to avoid solvent loss or compound degradation.

  • Final Assessment: A successfully prepared solution should be clear and free of visible particulates.

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_assist Assisted Methods Dry_Glassware Dry Glassware Add_Solvent Add Anhydrous Solvent Dry_Glassware->Add_Solvent Weigh_DBTM Weigh DBTM Add_Solvent->Weigh_DBTM Add_DBTM Add DBTM to Solvent with Stirring Weigh_DBTM->Add_DBTM Observe Observe for 10 min Add_DBTM->Observe Sonicate Sonicate in Bath Observe->Sonicate No Final_Solution Clear, Stable Solution Observe->Final_Solution Yes Warm Gently Warm (40-50°C) Sonicate->Warm Observe2 Clear Solution? Warm->Observe2 Observe2->Final_Solution Yes Insoluble Insoluble/Precipitate Observe2->Insoluble No, consider co-solvent system G cluster_organic Organic Phase cluster_aqueous Aqueous Phase DBTM DBTM Powder Mix1 Step 1: Prepare Concentrated Stock Solution DBTM->Mix1 DMSO DMSO (Solubilizer) DMSO->Mix1 PEG PEG300 (Co-Solvent) Mix2 Step 2: Add Co-Solvent PEG->Mix2 Tween Tween-80 (Surfactant) Mix3 Step 3: Add Surfactant Tween->Mix3 Saline Saline / Buffer Mix4 Step 4: Titrate with Aqueous Phase Saline->Mix4 Mix1->Mix2 Mix2->Mix3 Mix3->Mix4 Final Final Formulation Mix4->Final

Caption: Co-solvent system preparation workflow.

Advanced Formulation Strategies

For applications requiring high concentrations or specific delivery systems where conventional solvents are not viable, more advanced formulation strategies may be necessary.

  • Lipid-Based Drug Delivery (LBDD): Given the lipophilic nature of organotin compounds, LBDD systems can be highly effective. [11]These formulations, which include self-emulsifying drug delivery systems (SEDDS), solubilize the compound in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, they form fine oil-in-water emulsions, enhancing both solubility and bioavailability. [12]* Solid Dispersions: This technique involves dispersing the DBTM in a solid polymer matrix at a molecular level. [13]When the solid dispersion is introduced to a solvent, the polymer dissolves rapidly, releasing the DBTM as very fine, high-surface-area particles, which enhances the dissolution rate. [14]* Particle Size Reduction: While not a solubilization method per se, reducing the particle size of the DBTM powder via techniques like micronization or ball milling increases the surface-area-to-volume ratio. [11]According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution in a given solvent.

Mandatory Safety Precautions

Organotin compounds, including this compound, are toxic and require careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [4]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [4]* Contact Avoidance: Avoid all personal contact. [4]Dibutyltin compounds can cause skin burns and itching that is slow to heal. [4]Do not expose open cuts or abraded skin to the material.

  • Handling: Do not eat, drink, or smoke when handling. Keep containers securely sealed when not in use. Wash hands thoroughly with soap and water after handling. [4]* Spills: For minor spills, use dry clean-up procedures to avoid generating dust. [4]For major spills, evacuate the area and follow institutional safety protocols.

References

  • This compound Manufacturers, with SDS - Muby Chemicals. [Source: Muby Chemicals, URL: https://www.mubychem.
  • This compound - Santa Cruz Biotechnology. [Source: Santa Cruz Biotechnology, URL: https://www.scbt.
  • Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC. [Source: National Center for Biotechnology Information, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180479/]
  • Compounds of dibutyltin - Evaluation statement - 30 June 2022. [Source: Australian Government Department of Health and Aged Care, URL: https://www.industrialchemicals.gov.au/sites/default/files/2022-08/Evaluation%20statement%20-%20Compounds%20of%20dibutyltin%20-%20%20PDF.pdf]
  • Dibutyl maleate | Pharmaceutical Intermediate - MedchemExpress.com. [Source: MedchemExpress.com, URL: https://www.medchemexpress.
  • STUDIES CONCERNING WATER-SOLUBLE ORGANOTIN COMPOUNDS. [Source: Iowa State University, URL: https://dr.lib.iastate.edu/entities/publication/67c85854-4753-4ca1-ac59-b1318048f0e5/full]
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. [Source: WuXi AppTec, URL: https://dmpk.wuxiapptec.
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Catalyst deactivation of Dibutyltin maleate and regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibutyltin Maleate (DBTM), a versatile catalyst and stabilizer. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of DBTM, focusing on its deactivation and subsequent regeneration. Our goal is to provide you with the expertise and practical insights necessary to ensure the consistent performance of this critical reagent in your experiments.

Introduction to this compound as a Catalyst

This compound (C₁₂H₂₀O₄Sn) is an organotin compound widely employed as a potent catalyst for condensation reactions, such as esterification and urethane formation, and as a heat stabilizer for polymers like PVC.[1][2][3][4] Its efficacy stems from the Lewis acidic nature of the tin center, which activates substrates for nucleophilic attack. However, like all catalysts, DBTM is susceptible to deactivation, which can significantly impact reaction kinetics and product yield. Understanding the mechanisms of deactivation is the first step toward effective troubleshooting and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in a research setting?

A1: this compound is predominantly used as a catalyst for various condensation reactions, including the formation of polyesters, polyurethanes, and silicones.[1][4] It is also utilized in organic synthesis to promote esterification and transesterification reactions.[5] Additionally, its role as a thermal stabilizer for PVC is a key industrial application that can be relevant in materials science research.[1][2][3]

Q2: What are the initial signs of catalyst deactivation?

A2: The most common indicator of DBTM deactivation is a noticeable decrease in the reaction rate. You may observe longer reaction times, incomplete conversion of starting materials, or lower than expected product yields. In some cases, you might observe a change in the appearance of the reaction mixture, such as the formation of a precipitate.

Q3: Is this compound sensitive to air and moisture?

A3: Yes. Like many organotin compounds, this compound can be sensitive to moisture. Hydrolysis is a primary pathway for the deactivation of tin catalysts, leading to the formation of inactive tin oxides.[6] It is advisable to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to minimize exposure to water.

Q4: Can the deactivated catalyst be filtered and reused directly?

A4: It is not recommended to reuse the deactivated catalyst without a regeneration step. The deactivated species, often insoluble tin oxides, will not possess the required catalytic activity and may interfere with the reaction and downstream purification processes.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound, like other organotin compounds, should be handled with care. It is harmful if swallowed and can cause skin and eye irritation.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting Guide: Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Reduced Catalytic Activity or Complete Loss of Function

Symptoms:

  • The reaction proceeds significantly slower than expected or fails to reach completion.

  • Monitoring of the reaction (e.g., by TLC, GC, or NMR) shows a high percentage of unreacted starting materials even after extended reaction times.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Hydrolysis Exposure to water, either from solvents, reagents, or the atmosphere, can lead to the hydrolysis of the this compound. This forms dibutyltin oxide and maleic acid, which are catalytically inactive for the desired transformation.[6]Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. If possible, conduct the reaction under an inert atmosphere (N₂ or Ar).
Thermal Degradation Although DBTM is used as a heat stabilizer, prolonged exposure to excessively high temperatures (beyond its recommended operating range) can lead to its decomposition.Review the thermal stability of DBTM and ensure your reaction temperature does not exceed its decomposition point. The melting point is reported to be around 135-140 °C.[9][10]
Poisoning by Impurities Certain functional groups or impurities in the starting materials or solvents can act as catalyst poisons. These can be strong Lewis bases that coordinate irreversibly to the tin center, blocking the active site.Purify starting materials and solvents to remove potential inhibitors. Common culprits include strong amines, thiols, and phosphines.
Insufficient Catalyst Loading The amount of catalyst may be too low for the scale of the reaction or the purity of the substrates.Increase the catalyst loading incrementally. A typical starting point for organotin catalysts is 0.1-1 mol% relative to the limiting reagent.
Issue 2: Formation of a White Precipitate in the Reaction Mixture

Symptoms:

  • A fine white or off-white solid is observed to form during the reaction.

  • The precipitate does not dissolve upon heating.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Formation of Dibutyltin Oxide This is a classic sign of catalyst hydrolysis. Dibutyltin oxide is a white, insoluble solid.[6]The primary course of action is to prevent moisture contamination as described above. If the precipitate has already formed, the catalyst is deactivated and will require regeneration.
Incompatibility with Reaction Components The catalyst may be reacting with a component of the reaction mixture to form an insoluble complex.Run a blank reaction with the catalyst and each individual component of the reaction mixture to identify the source of the incompatibility.

Visualizing the Deactivation Pathway

The following diagram illustrates the primary deactivation pathway of this compound via hydrolysis.

G DBTM This compound (Active Catalyst) Deactivated Dibutyltin Oxide (Inactive Precipitate) + Maleic Acid DBTM->Deactivated Hydrolysis H2O Water (H₂O) H2O->Deactivated G cluster_deactivation Deactivation cluster_regeneration Regeneration Active Active DBTM Catalyst Inactive Inactive Dibutyltin Oxide Active->Inactive Hydrolysis Isolate 1. Isolate Precipitate Inactive->Isolate React 2. React with Maleic Anhydride Isolate->React Isolate_Regen 3. Isolate Regenerated DBTM React->Isolate_Regen Test 4. Test Activity Isolate_Regen->Test Test->Active Successful Regeneration

Caption: Workflow for the regeneration of this compound.

Characterization of Deactivated and Regenerated Catalysts

To gain a deeper understanding of the deactivation and regeneration processes, various analytical techniques can be employed.

Analytical Technique Information Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Can identify the presence of Sn-O-Sn stretches in the deactivated catalyst (dibutyltin oxide) and the reappearance of the carboxylate peaks of the maleate ligand upon successful regeneration.
X-ray Diffraction (XRD) Can be used to confirm the crystalline structure of the deactivated dibutyltin oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of the regenerated this compound in solution. ¹¹⁹Sn NMR is particularly powerful for probing the coordination environment of the tin center.
Thermogravimetric Analysis (TGA) Can be used to assess the thermal stability of the fresh, deactivated, and regenerated catalyst.

References

  • The Chemical Advantages of Dibutyl Tin Maleate: Stability and Catalysis Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • DIBUTYLTIN DILAURATE CATALYST. (n.d.). Ataman Kimya. Retrieved from [Link]

  • DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Curing Behavior of Waterborne Paint Containing Catalyst Encapsulated in Micelle. (2020). Journal of the Adhesion Society of Japan, 56(10), 385-391.
  • Troubleshooting Metal Catalyzed Urethane Systems. (2000, September 26). PCI Magazine. Retrieved from [Link]

  • Dibutyl Tin Maleate (CAS 78-04-6): Your Go-To for PVC Stability and Catalysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025, August 8). Ship & Shore Environmental, Inc. Retrieved from [Link]

  • Catalyst regeneration method. (2010). Google Patents.
  • DBTL – Dibutyltin Dilaurate. (n.d.). BNT Chemicals. Retrieved from [Link]

  • Catalyst Regeneration: Methods & Process. (2024, August 27). StudySmarter. Retrieved from [Link]

  • This compound (CAS 78-04-6) Supplier for Industrial Use. (n.d.). Unilong. Retrieved from [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. (2021).
  • This compound|78-04-6. (n.d.). Nantong Jiusheng Chemical Co., Ltd. Retrieved from [Link]

  • Process for preparing this compound. (1970). Google Patents.
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  • Delayed action tin catalysts. (2003). Google Patents.
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Validation & Comparative

A Comparative Guide for Researchers: Dibutyltin Maleate vs. Dibutyltin Dilaurate as Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial catalysis, organotin compounds have carved out a significant niche, particularly in polymerization and esterification reactions. Among these, dibutyltin maleate (DBTM) and dibutyltin dilaurate (DBTDL) are two prominent catalysts often considered for similar applications. However, the choice between them is far from arbitrary, with subtle yet critical differences in their structure and, consequently, their catalytic performance. This guide provides a comprehensive comparison of DBTM and DBTDL, supported by experimental insights, to aid researchers, scientists, and drug development professionals in making informed catalyst selections.

At a Glance: Key Differences and Applications

While both are dibutyltin compounds, the primary distinction lies in their anionic ligands: a maleate group in DBTM and two laurate groups in DBTDL. This structural variance significantly influences their physical properties, thermal stability, and catalytic activity.

FeatureThis compound (DBTM)Dibutyltin Dilaurate (DBTDL)
Primary Application Heat stabilizer for PVC[1][2][3][4]Catalyst for polyurethanes, silicones, and polyesters[5][6]
Secondary Application Catalyst for esterification and condensation reactions[1][2][3]PVC stabilizer[7][8]
Physical Form White amorphous powder[9]Colorless to yellowish viscous liquid[7]
Key Advantage High thermal stability[2]High catalytic activity[10]

Deep Dive: Catalytic Mechanism and Performance

Organotin compounds like DBTM and DBTDL generally function as Lewis acid catalysts.[11] The tin atom, being electron-deficient, coordinates with the carbonyl oxygen of the ester or the hydroxyl group of the alcohol, thereby activating the substrate for nucleophilic attack. This mechanism is central to their role in esterification and polyurethane formation.[12]

Dibutyltin Dilaurate (DBTDL): The Workhorse of Polyurethane Chemistry

DBTDL is extensively used as a catalyst in the production of a wide array of products, including polyurethane foams, coatings, adhesives, and sealants.[6] Its high catalytic activity is a key advantage, enabling faster curing times and increased production efficiency.[10] In polyurethane chemistry, DBTDL is known to catalyze the gelling reaction (the formation of urethane linkages from isocyanates and polyols) effectively.[7][13]

The catalytic cycle of DBTDL in urethane formation is believed to involve the coordination of the tin center with both the isocyanate and the polyol, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate.[12] The long, flexible laurate chains contribute to its good solubility in common organic solvents and polyols, ensuring a homogeneous distribution within the reaction mixture.[10]

This compound (DBTM): A Tale of Thermal Stability

DBTM is predominantly recognized for its exceptional performance as a heat stabilizer in polyvinyl chloride (PVC) processing.[1][2][3] Its role is to prevent the thermal degradation of PVC at high processing temperatures, thereby maintaining the material's integrity and preventing discoloration.[2]

While its primary application is as a stabilizer, DBTM also exhibits catalytic activity in esterification and condensation reactions.[1][3][4] The maleate ligand, with its rigid, unsaturated structure, imparts high thermal stability to the molecule.[2] This property can be advantageous in catalytic reactions that require elevated temperatures. However, its catalytic activity is generally considered to be less potent than that of DBTDL in many applications.

Experimental Protocol: A Comparative Study of Catalytic Efficacy in Esterification

To provide a practical framework for comparison, the following is a detailed protocol for evaluating the catalytic performance of DBTM and DBTDL in a model esterification reaction.

Objective: To compare the catalytic activity of this compound and Dibutyltin Dilaurate in the esterification of phthalic anhydride with 2-ethylhexanol.

Materials:

  • Phthalic anhydride

  • 2-ethylhexanol

  • This compound (DBTM)

  • Dibutyltin Dilaurate (DBTDL)

  • Toluene (solvent)

  • Sodium hydroxide (for acid number titration)

  • Phenolphthalein indicator

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating mantle or circulating oil bath

  • Burette for titration

  • Analytical balance

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, condenser, and temperature probe. Ensure a continuous flow of nitrogen gas into the reactor to maintain an inert atmosphere.

  • Charging Reactants: Charge the reactor with phthalic anhydride (1 mole), 2-ethylhexanol (2.2 moles), and toluene (20% of total reactant weight).

  • Initial Heating: Begin stirring and heat the mixture to 120°C.

  • Catalyst Addition: Once the temperature has stabilized, add the catalyst (DBTM or DBTDL) at a concentration of 0.1% by weight of the total reactants.

  • Reaction Monitoring: Increase the temperature to the desired reaction temperature (e.g., 180°C). Monitor the reaction progress by taking samples at regular intervals (e.g., every 30 minutes) and determining the acid number by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Reaction Completion: The reaction is considered complete when the acid number falls below a predetermined value (e.g., < 1 mg KOH/g).

  • Data Analysis: Plot the acid number versus time for both catalysts to compare their reaction rates. Calculate the reaction rate constants for a more quantitative comparison.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Assemble Reactor B Charge Reactants (Phthalic Anhydride, 2-Ethylhexanol, Toluene) A->B C Heat to 120°C B->C D Add Catalyst (DBTM or DBTDL) C->D E Increase Temperature to 180°C D->E F Monitor Reaction (Acid Number Titration) E->F G Check for Completion (Acid Number < 1) F->G G->F Not Complete H Plot Acid Number vs. Time G->H Complete I Calculate Reaction Rate Constants H->I J Compare Catalytic Performance I->J

Caption: Experimental workflow for comparing the catalytic performance of DBTM and DBTDL.

Expected Outcomes and Data Interpretation

Based on the known properties of the catalysts, it is anticipated that Dibutyltin Dilaurate will exhibit a higher reaction rate in the esterification of phthalic anhydride with 2-ethylhexanol compared to this compound under the same reaction conditions. This would be evidenced by a steeper decline in the acid number over time for the reaction catalyzed by DBTDL.

Conversely, a similar experiment conducted at a significantly higher temperature might reveal the superior thermal stability of this compound , potentially leading to a more sustained catalytic activity over a longer period compared to DBTDL, which might undergo some degradation.

Catalytic Cycle Diagram:

G Catalyst R2SnX2 Intermediate1 [R2SnX2 • R''-COOH] Catalyst->Intermediate1 Coordination Alcohol R'-OH Intermediate2 [R2SnX2 • R'-OH] Alcohol->Intermediate2 Ester R''-COOR' Acid R''-COOH Acid->Intermediate1 Intermediate1->Intermediate2 Activation Product Ester + H2O Intermediate2->Product Nucleophilic Attack Product->Catalyst Regeneration

Caption: Generalized Lewis acid catalytic cycle for organotin catalysts in esterification.

Conclusion and Recommendations

The selection between this compound and Dibutyltin Dilaurate should be guided by the specific requirements of the application.

  • For applications where high catalytic activity and rapid reaction rates at moderate temperatures are paramount , such as in the curing of polyurethanes and silicones, Dibutyltin Dilaurate is the superior choice .[6][10]

  • For processes that demand exceptional thermal stability , particularly in high-temperature applications like PVC stabilization or certain high-temperature condensation polymerizations, This compound is the more suitable catalyst .[1][2]

It is imperative for researchers to conduct their own evaluations under their specific reaction conditions to determine the optimal catalyst for their needs. The experimental protocol provided in this guide offers a robust starting point for such a comparative analysis.

References

  • Ataman Kimya. (n.d.). DIBUTYLTIN DILAURATE (DBT). Retrieved from [Link]

  • BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate. Retrieved from [Link]

  • MOFAN POLYURETHANE. (n.d.). Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Dibutyltin dilaurate. Retrieved from [Link]

  • LookChem. (n.d.). This compound (CAS 78-04-6) Supplier for Industrial Use. Retrieved from [Link]

  • Flexible Polyurethane Foam Production. (2025, May 9). advantages of dibutyltin dilaurate catalyst in flexible polyurethane foam production. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Advantages of Dibutyl Tin Maleate: Stability and Catalysis Explained. Retrieved from [Link]

  • Coating Curing Analysis. (2025, May 9). analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibutyl Tin Maleate (CAS 78-04-6): Your Go-To for PVC Stability and Catalysis. Retrieved from [Link]

  • International Journal of Research in Engineering and Innovation. (2018). Review of organotin compounds: chemistry and applications. Retrieved from [Link]

  • A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023, May 8). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Dibutyltin Dilaurate (DBTDL) in Modern Polymer Synthesis. Retrieved from [Link]

  • Nantong Jiusheng Chemical Co., Ltd. (n.d.). This compound|78-04-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. Retrieved from [Link]

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A Comparative Guide to PVC Stabilizers: Evaluating Dibutyltin Maleate Against Industry Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Dibutyltin maleate (DBTM) with other principal classes of Poly(vinyl chloride) (PVC) heat stabilizers. Designed for researchers, material scientists, and development professionals, this document moves beyond surface-level data to explore the mechanistic underpinnings and practical performance trade-offs of these critical additives. We will examine the causality behind their stabilizing functions, present comparative performance data, and detail the experimental protocols required for their evaluation.

The Imperative for Stabilization: Understanding PVC Thermal Degradation

Poly(vinyl chloride) is a remarkably versatile and cost-effective polymer, but it is thermally unstable at processing temperatures (typically above 160°C).[1] This instability manifests as a catastrophic, autocatalytic dehydrochlorination reaction.[2][3] The process begins at defect sites in the polymer chain, such as allylic chlorine atoms, leading to the elimination of hydrogen chloride (HCl).[4][5]

The released HCl then catalyzes further degradation, creating sequences of conjugated double bonds known as polyenes.[4][6] As the length of these polyene sequences grows, they absorb light in the visible spectrum, causing the material to progress from yellow to brown and eventually black, alongside a severe deterioration of its mechanical properties.[6][7]

Heat stabilizers are essential additives that interrupt this degradation cascade, ensuring the processability and long-term durability of PVC products.[8][9] Their primary functions are to scavenge HCl, replace unstable chlorine atoms on the PVC backbone, and sometimes interrupt the formation of color-inducing polyenes.[10][11]

PVC_Degradation cluster_0 PVC Chain Segment cluster_1 Degradation Cascade PVC_Initial ...-CH2-CHCl-CH2-CHCl-... PVC_Defect ...-CH=CH-CHCl-CH2-... PVC_Initial->PVC_Defect Initiation at Defect Site Dehydrochlorination Elimination of HCl PVC_Defect->Dehydrochlorination Heat (>160°C) Polyene ...-CH=CH-CH=CH-... Dehydrochlorination->Polyene Forms Conjugated Double Bonds HCl_Catalysis Autocatalysis by HCl Dehydrochlorination->HCl_Catalysis Releases HCl Discoloration Discoloration Polyene->Discoloration Causes Color Shift (Yellow -> Black) HCl_Catalysis->Dehydrochlorination Accelerates Further HCl Loss

Caption: The autocatalytic thermal degradation pathway of PVC.

This compound (DBTM): A Mechanistic Profile

This compound is an organotin carboxylate, a class of stabilizers known for providing excellent clarity and a low order of toxicity compared to heavy metal-based systems.[5] Unlike their mercaptide counterparts, tin maleates are sulfur-free, which prevents issues like sulfur staining and imparts superior light and weathering stability.[5][12]

Stabilization Mechanism

DBTM employs a multi-faceted stabilization mechanism:

  • HCl Scavenging: The primary and most immediate function is the neutralization of released HCl, which prevents the autocatalytic cycle.[13]

  • Labile Chlorine Substitution: The maleate ligand can replace the unstable allylic chlorine atoms on the PVC chain, forming a more stable ester linkage and inhibiting the initiation of dehydrochlorination.[10]

  • Polyene Interruption (Diels-Alder Reaction): A unique feature of maleate-based stabilizers is their ability to undergo a Diels-Alder reaction with the conjugated double bonds of the polyenes. This reaction breaks up the long, color-inducing conjugated systems, thereby improving the initial color and long-term color hold of the PVC product.[5][11]

DBTM_Mechanism cluster_PVC PVC Degradation Process cluster_DBTM DBTM Intervention PVC_Chain PVC Chain with Labile Chlorine HCl_Release HCl Released PVC_Chain->HCl_Release Heat Polyene_Formation Polyene Formation (Color Bodies) HCl_Release->Polyene_Formation Catalysis DBTM This compound (Bu2Sn(OOC-CH=CH-COO)) HCl_Scavenging HCl Scavenging DBTM->HCl_Scavenging Substitution Labile Cl Substitution DBTM->Substitution Diels_Alder Diels-Alder Reaction DBTM->Diels_Alder HCl_Scavenging->HCl_Release Neutralizes Substitution->PVC_Chain Stabilizes Diels_Alder->Polyene_Formation Interrupts

Caption: The multi-modal stabilization mechanism of this compound.

Comparative Analysis with Alternative Stabilizer Systems

The selection of a stabilizer is a balance of performance requirements, processing conditions, regulatory compliance, and cost.[8] DBTM's performance is best understood in context with its main alternatives.

Lead-Based Stabilizers
  • Mechanism: Primarily act as potent HCl scavengers, forming inert and thermally stable lead chlorides.[1][8] Common examples include tribasic lead sulfate and dibasic lead phosphite.

  • Performance: They offer excellent long-term heat stability and superior electrical insulation properties at a low cost, making them a traditional choice for pipes, fittings, and wire insulation.[10][14]

  • Drawbacks: The primary drawback is the high toxicity of lead, leading to widespread regulatory phase-outs (e.g., RoHS, REACH).[15][16][17] They also result in opaque products and are susceptible to sulfide staining, which causes black discoloration in the presence of sulfur compounds.[10]

Mixed Metal Stabilizers (Ca/Zn, Ba/Zn)
  • Mechanism: These systems, typically based on metal carboxylates, operate synergistically. The zinc component acts as the primary HCl scavenger and replaces labile chlorines, but its reaction product, zinc chloride (ZnCl₂), is a strong Lewis acid that can catastrophically accelerate degradation (a phenomenon known as "zinc burning").[1][11] The calcium or barium component then reacts with the ZnCl₂ to regenerate the zinc stabilizer and form harmless, stable chlorides (CaCl₂ or BaCl₂), thus preventing zinc burning.[8][11]

  • Performance: Calcium-Zinc (Ca/Zn) stabilizers are the leading non-toxic, eco-friendly alternative to lead, suitable for applications requiring regulatory approval like food packaging and medical devices.[15] They offer good initial color and are versatile.

  • Drawbacks: Their thermal stability is generally lower than that of lead or organotin systems.[11][18] High dosages can sometimes lead to plate-out on processing equipment or reduced transparency.[11]

Organotin Mercaptides
  • Mechanism: This class, which includes methyltin, butyltin, and octyltin mercaptides, are highly efficient stabilizers. Like DBTM, they act as HCl scavengers and substitute labile chlorines. The sulfur-ligand bond is highly effective at this substitution.[5][10]

  • Performance: Organotin mercaptides are considered the most efficient thermal stabilizers, providing outstanding heat stability and color retention even at low dosages (0.3-0.5 phr).[19][20] They are ideal for processing rigid, transparent PVC for demanding applications.[21][22]

  • Drawbacks: The primary disadvantages are their characteristic odor during processing and poor light/weathering stability compared to tin maleates.[12][23] The presence of sulfur also makes them susceptible to cross-staining with lead-stabilized materials.[23]

Quantitative Performance Comparison

The following table summarizes the relative performance characteristics of the discussed stabilizer classes. Performance can be formulation-dependent, but these rankings provide a reliable general guide.

Performance MetricThis compound (Organotin Carboxylate)Organotin MercaptidesLead-BasedMixed Metals (Ca/Zn)
Thermal Stability Excellent[24]Superior[9]Excellent[10]Moderate to Good[8][19]
Initial Color & Clarity Excellent[13][24]Excellent[19][20]Poor (Opaque)[10]Good to Excellent
Long-Term Color Hold Excellent[25]GoodGoodModerate[7]
Light/Weathering Stability Excellent[12]Poor[23]GoodGood
Toxicity/Regulatory Moderate (Regulated)[26]Moderate to High (Regulated)[26][27]High (Phased Out)[16][17]Low (FDA Approved)[15][28]
Sulfide Staining NoYes (potential)Yes[10]No[19]
Cost-Effectiveness Moderate to HighHigh[14][20]High (Low Price)Moderate[20]
Typical Application Outdoor Profiles, Transparent Sheets[12][25]Rigid Transparent Film, Pipes[21]Pipes, Wire & Cable[10][14]Food Packaging, Medical, Flexible PVC[11][22]

Experimental Protocols for Stabilizer Evaluation

To validate the performance claims of any stabilizer system, a rigorous and standardized experimental approach is mandatory. The following protocols form a self-validating workflow for comparative analysis.

Experimental Workflow Overview

The logical flow for testing involves compounding the stabilizer into a standard PVC formulation, processing the material under controlled conditions, and then subjecting the processed samples to a battery of tests to measure thermal, mechanical, and optical properties.

Workflow cluster_prep 1. Formulation & Compounding cluster_proc 2. Processing cluster_test 3. Performance Testing Formulation Define Standard PVC Formulation (Resin, Plasticizer, etc.) Dosing Add Stabilizer (e.g., 2.0 phr) Formulation->Dosing Mixing High-Speed Mixing Dosing->Mixing Milling Two-Roll Milling (e.g., 180°C, 10 min) Mixing->Milling Pressing Compression Molding (To create test plaques) Milling->Pressing Thermal Thermal Stability (Static & Dynamic Tests) Pressing->Thermal Mechanical Mechanical Properties (Tensile, Impact) Pressing->Mechanical Optical Optical Properties (Color, Yellowness Index) Pressing->Optical Analysis 4. Data Analysis & Comparison Thermal->Analysis Mechanical->Analysis Optical->Analysis

Caption: Standard experimental workflow for evaluating PVC stabilizer performance.

Detailed Methodologies

A. Static Thermal Stability (Oven Aging)

  • Objective: To determine the time to degradation under static, high-temperature conditions. A longer time to discoloration indicates higher efficiency.[29]

  • Protocol:

    • Prepare small, uniform samples (e.g., 2x2 cm) from the compression-molded PVC sheets.

    • Place the samples on an inert surface (e.g., glass plate) inside a circulating air oven set to a specified temperature (e.g., 180°C or 200°C).

    • Remove samples at regular intervals (e.g., every 10 minutes).

    • Arrange the removed samples chronologically on a white background.

    • The "induction time" or "stability time" is the time at which the first sign of significant degradation (e.g., strong yellowing, browning, or blackening) occurs.[29]

  • Causality: This test directly simulates the effect of heat exposure over time without the influence of mechanical stress, isolating the chemical stabilization performance.

B. Dynamic Thermal Stability (Torque Rheometry)

  • Objective: To evaluate stabilizer performance under conditions of continuous heat and mechanical shear, simulating real-world processing like extrusion.[9][29]

  • Protocol:

    • Use a torque rheometer (e.g., Brabender or Haake type) equipped with a mixing chamber.

    • Set the chamber temperature to the desired processing temperature (e.g., 180°C) and the rotor speed (e.g., 60 RPM).

    • Load a pre-weighed amount of the PVC compound into the mixing chamber.

    • Record the torque and material temperature as a function of time.

    • The "rheological stability time" is defined as the time from the fusion peak (when the material becomes a homogenous melt) to the onset of degradation, which is indicated by a sharp rise in torque due to cross-linking.[9]

  • Causality: This is a more realistic test than static aging, as it combines thermal and mechanical stress. A longer stability time indicates that the stabilizer can protect the PVC during the rigors of processing, preventing premature gelation and degradation.[9]

C. Mechanical Properties (ASTM D638 & ASTM D256)

  • Objective: To measure the effect of the stabilizer on the final mechanical integrity of the PVC product.

  • Protocol (Tensile Strength - ASTM D638):

    • Cut dumbbell-shaped specimens from the molded sheets according to ASTM D638 specifications.

    • Condition the specimens as required by the standard.

    • Use a universal testing machine (tensile tester) to pull the specimens at a constant crosshead speed until failure.

    • Record the tensile strength (stress at break) and elongation at break.

  • Protocol (Notched Izod Impact Strength - ASTM D256):

    • Cut rectangular bars from the molded sheets and notch them according to ASTM D256.[7]

    • Use a pendulum impact tester to strike the notched specimen.

    • The energy absorbed to fracture the specimen is recorded as the impact strength.[7]

  • Causality: While stabilizers primarily protect against thermal degradation, their chemical nature and dispersion can influence polymer chain mobility and morphology, thereby affecting mechanical properties. These tests ensure that the stabilizer does not compromise the structural performance of the final product.[2]

Conclusion

This compound serves as a high-performance heat stabilizer for PVC, offering a compelling balance of excellent thermal stability, superior transparency, and robust weathering resistance. Its unique ability to interrupt polyene formation via the Diels-Alder reaction gives it an advantage in applications where initial color and long-term color retention are critical, such as in transparent sheeting and outdoor profiles.[5][12]

However, the choice of stabilizer is never absolute. For the highest possible heat stability in rigid applications where UV exposure is not a concern, organotin mercaptides remain a top choice, despite their cost and odor.[19] In applications demanding non-toxicity and regulatory compliance, such as food contact and medical products, Ca/Zn systems are the industry standard, even with their comparatively moderate thermal stability.[15] Lead-based stabilizers, while historically significant for their performance and cost, are now largely relegated to specific legacy applications in regions with less stringent environmental regulations due to their toxicity.[17]

Ultimately, the optimal stabilizer selection is dictated by a thorough analysis of the end-product's performance requirements, the processing methods employed, regulatory demands, and economic considerations. This guide provides the foundational framework and experimental validation protocols necessary for making an informed, data-driven decision.

References

A Comparative Guide to HPLC Methods for Quantifying Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of Dibutyltin maleate (DBTM) is critical for quality control, stability testing, and formulation development. As a key stabilizer and catalyst, ensuring its precise concentration is paramount for product performance and safety. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. However, the unique chemical nature of DBTM—an organometallic salt lacking a strong native chromophore—presents distinct analytical challenges that necessitate tailored methodologies.

This guide provides an in-depth, objective comparison of two robust HPLC methods for the quantification of this compound. We will explore an Ion-Pair Reversed-Phase HPLC method with UV detection and a Reversed-Phase HPLC method with Refractive Index (RI) detection . This document moves beyond simple protocols to explain the scientific rationale behind the methodological choices, offering field-proven insights to help you select and implement the most suitable approach for your laboratory's needs.

The Analytical Challenge: this compound

This compound, ((C₄H₉)₂Sn(OOCCH)₂)[1], exists in solution as a dissociated dibutyltin (DBT) cation and a maleate anion. The DBT cation is highly polar and lacks significant UV absorbance, making it difficult to retain on traditional reversed-phase columns and detect with standard UV detectors. The maleate anion, however, does possess some UV absorbance at low wavelengths. This dichotomy informs the development of two distinct analytical strategies.

Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This technique is designed as a stability-indicating assay, capable of separating the active ingredient from potential degradation products and impurities with high specificity.

Scientific Rationale

The core of this method is the use of an ion-pairing agent , such as an alkyl sulfonate. In reversed-phase chromatography, the nonpolar stationary phase (e.g., C18) primarily retains nonpolar analytes. The polar DBT cation would typically elute very early with poor retention. The ion-pairing agent, which has a polar head and a long nonpolar tail, is added to the mobile phase. It forms an electrically neutral, hydrophobic complex with the DBT cation. This complex has a much stronger affinity for the C18 stationary phase, resulting in increased retention and allowing for effective chromatographic separation.

Detection is targeted at the maleate anion. Maleic acid exhibits UV absorbance at low wavelengths, typically below 230 nm[2][3]. By setting the UV detector to a low wavelength (e.g., 210 nm), we can quantify the intact salt via its counter-ion, assuming a 1:1 stoichiometric ratio. This approach provides greater sensitivity and specificity than RI detection and is compatible with gradient elution, which is crucial for separating complex mixtures and resolving closely eluting impurities.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh DBTM accurately prep_dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter prep_vial Transfer to HPLC Vial prep_filter->prep_vial hplc_inject Inject into HPLC System prep_vial->hplc_inject hplc_sep Separation on C18 Column (Ion-Pair Mobile Phase) hplc_inject->hplc_sep hplc_detect UV Detection at 210 nm hplc_sep->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calc Calculate Concentration vs. Standard data_integrate->data_calc data_report Report Results data_calc->data_report cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh DBTM accurately prep_dissolve Dissolve in Mobile Phase prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter prep_vial Transfer to HPLC Vial prep_filter->prep_vial hplc_inject Inject into HPLC System prep_vial->hplc_inject hplc_sep Isocratic Separation on C18 Column hplc_inject->hplc_sep hplc_detect Refractive Index Detection hplc_sep->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calc Calculate Concentration vs. Standard data_integrate->data_calc data_report Report Results data_calc->data_report

Sources

A Senior Application Scientist's Guide to Organotin Catalysts in Urethane Reactions: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of urethane chemistry. In the world of polyurethane synthesis, the choice of catalyst is paramount, dictating everything from reaction speed to the final properties of the polymer. Among the most effective and widely used catalysts are organotin compounds. This guide provides an in-depth comparison of the performance of three key organotin catalysts: Dibutyltin Dilaurate (DBTDL), Dimethyltin Dineodecanoate (DMTDN), and Dioctyltin Dilaurate (DOTDL). Our focus will be on providing objective, data-supported insights to empower you in your research and development endeavors.

The Heart of the Matter: Urethane Chemistry and the Role of Catalysts

The formation of polyurethane is fundamentally based on the reaction between a polyol (a compound with multiple hydroxyl or -OH groups) and an isocyanate (a compound with one or more -NCO groups). While this reaction can proceed without a catalyst, it is often too slow for practical applications. Catalysts are therefore essential to accelerate the reaction, ensuring efficient and controlled polymerization.

Organotin compounds, in particular, are highly effective catalysts for the gelling reaction, which is the formation of the urethane linkage that builds the polymer backbone. Their high selectivity towards the isocyanate-polyol reaction over the competing isocyanate-water reaction (which produces urea and CO2 gas) makes them invaluable in applications where a solid, non-foamed polyurethane is desired, such as in coatings, adhesives, sealants, and elastomers.[1][2]

Unraveling the Mechanism: How Organotin Catalysts Work

The catalytic activity of organotin compounds in urethane formation is generally attributed to a Lewis acid mechanism.[3] The tin atom, being electrophilic, coordinates with the oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. This interaction lowers the activation energy of the reaction, thereby accelerating the formation of the urethane bond.

Figure 1: Simplified Lewis acid catalytic mechanism of organotin compounds in urethane formation.

Head-to-Head Comparison: DBTDL vs. DMTDN vs. DOTDL

While all three catalysts operate through a similar mechanism, the nature of the alkyl and carboxylate groups attached to the tin atom significantly influences their performance.

CatalystChemical StructureKey Characteristics
Dibutyltin Dilaurate (DBTDL) (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂The industry benchmark; provides a good balance of reactivity and pot life.[4]
Dimethyltin Dineodecanoate (DMTDN) (CH₃)₂Sn(OCOC₉H₁₉)₂Higher reactivity due to less steric hindrance from the methyl groups.
Dioctyltin Dilaurate (DOTDL) (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂Lower toxicity profile compared to DBTDL; often used in applications with stricter regulatory requirements.
Kinetic Performance: A Matter of Speed and Control

The primary role of a catalyst is to control the reaction rate. In polyurethane systems, this translates to key processing parameters like gel time, tack-free time, and cure time.

  • Reactivity: The reactivity of dialkyltin catalysts is influenced by the steric hindrance around the tin atom. Generally, smaller alkyl groups lead to higher catalytic activity. Therefore, DMTDN , with its methyl groups, is expected to be the most reactive of the three, followed by DBTDL (butyl groups), and then DOTDL (octyl groups). This higher reactivity of DMTDN can lead to faster cure times, which is advantageous in high-throughput applications. However, it can also result in a shorter pot life, requiring more precise process control.

  • Selectivity: All three catalysts exhibit high selectivity for the gelling reaction (isocyanate-polyol) over the blowing reaction (isocyanate-water).[1][2] This is crucial for producing high-quality, non-porous elastomers, coatings, and adhesives. The choice between them often comes down to the desired curing profile for a specific formulation.

Impact on Final Product Properties

The catalyst can have a subtle but significant impact on the final physical and mechanical properties of the polyurethane.

  • Mechanical Properties: The cure rate, influenced by the catalyst, can affect the polymer morphology and, consequently, its mechanical properties. For instance, a study on polyurethane-urea elastomers showed that increasing the DBTDL concentration led to a faster formation of the soft segment but a less ordered hard segment, which in turn affected the tensile strength and hardness of the material.[5] While direct comparative data for the three catalysts is scarce, it is reasonable to infer that the more reactive DMTDN might lead to a more rapid network formation, potentially impacting properties like hardness and elongation at break. Conversely, the slower reactivity of DOTDL could allow for better phase separation in segmented polyurethanes, potentially enhancing some mechanical properties.

  • Thermal Stability: The thermal stability of the final polyurethane can also be influenced by the catalyst. Some studies suggest that the presence of organotin catalysts can accelerate the thermal degradation of polyurethanes.[6] The choice of catalyst and its concentration should, therefore, be carefully considered in applications where high-temperature performance is critical.

Stability Under Real-World Conditions

The stability of the catalyst itself is a critical factor, particularly in formulations that may be exposed to moisture.

  • Hydrolytic Stability: Organotin carboxylates are susceptible to hydrolysis, where the tin-carboxylate bond is cleaved by water. This leads to a loss of catalytic activity. The rate of hydrolysis can be influenced by the steric hindrance around the tin atom and the nature of the carboxylate ligand. While specific comparative data is limited, it is known that modifying the catalyst structure, for example by using bulkier ligands, can improve hydrolytic stability.[7][8] For formulators, this means that in moisture-sensitive applications, the choice of catalyst and proper storage and handling are crucial to ensure consistent performance.

  • Shelf Life: The hydrolytic stability of the catalyst directly impacts the shelf life of the formulated system, especially in one-component moisture-cured systems or in the polyol component of a two-component system.

Health and Safety: A Critical Consideration

The use of organotin compounds is subject to increasing regulatory scrutiny due to their potential health and environmental effects.[9]

  • Toxicity: The toxicity of organotin compounds varies depending on the number and type of organic groups attached to the tin atom. Dibutyltin compounds like DBTDL are known to have toxic effects.[10] Dioctyltin compounds, such as DOTDL , are generally considered to have a lower toxicity profile and are often preferred in applications with direct human contact or stringent regulatory requirements.[11][12] Information on the specific toxicity of DMTDN is less readily available in comparative studies.

  • Regulatory Landscape: Regulations such as REACH in Europe have placed restrictions on the use of certain organotin compounds.[13] It is imperative for researchers and formulators to be aware of the current regulations in their respective regions and to consult the Safety Data Sheets (SDS) for each catalyst.[3][14]

Experimental Protocols for In-House Performance Evaluation

To facilitate a direct and objective comparison of these catalysts in your specific polyurethane system, we provide the following detailed experimental protocols.

Monitoring Reaction Kinetics with In-Situ FT-IR Spectroscopy

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the progress of the urethane reaction in real-time.[6][15] The disappearance of the characteristic isocyanate (-NCO) peak around 2270 cm⁻¹ provides a direct measure of the reaction rate.[5]

Objective: To determine and compare the reaction rate constants of DBTDL, DMTDN, and DOTDL in a model polyurethane system.

Materials and Equipment:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel with temperature control and mechanical stirring

  • Polyol (e.g., polypropylene glycol)

  • Isocyanate (e.g., isophorone diisocyanate)

  • DBTDL, DMTDN, and DOTDL catalysts

  • Anhydrous solvent (if required)

Procedure:

  • System Setup: Set up the reaction vessel with the FT-IR ATR probe immersed in the reaction medium. Ensure a constant temperature is maintained throughout the experiment.

  • Background Spectrum: Collect a background spectrum of the polyol and solvent (if used) at the reaction temperature.

  • Reactant Addition: Charge the reaction vessel with the pre-weighed amount of polyol.

  • Catalyst Addition: Add the desired amount of the organotin catalyst to the polyol and stir until homogeneous.

  • Initiation of Reaction: Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture and start the FT-IR data acquisition immediately.

  • Data Collection: Collect spectra at regular intervals (e.g., every 30 seconds) until the isocyanate peak has disappeared or reached a constant low value.

  • Data Analysis:

    • Measure the absorbance of the isocyanate peak at 2270 cm⁻¹ in each spectrum.

    • Plot the natural logarithm of the isocyanate peak absorbance versus time.

    • The slope of this plot will be proportional to the pseudo-first-order rate constant (k).

    • Repeat the experiment for each catalyst under identical conditions.

Characterizing Curing Profile with Rheometry

Rheometry is an essential tool for characterizing the viscoelastic properties of a material as it cures.[2] It allows for the determination of critical parameters such as pot life, gel time, and cure time.[16]

Objective: To compare the curing profiles of polyurethane systems catalyzed by DBTDL, DMTDN, and DOTDL.

Materials and Equipment:

  • Rotational rheometer with parallel plate geometry and temperature control

  • Polyurethane system components (polyol, isocyanate, catalysts)

Procedure:

  • Sample Preparation: In a disposable cup, thoroughly mix the polyol and the chosen catalyst.

  • Initiation of Curing: Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture and mix vigorously for a specified time (e.g., 30 seconds).

  • Sample Loading: Immediately load the reacting mixture onto the lower plate of the rheometer.

  • Measurement Setup: Bring the upper plate down to the desired gap and trim any excess material.

  • Oscillatory Measurement: Start a time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region). Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • Data Analysis:

    • Pot Life: Often defined as the time to reach a certain viscosity.

    • Gel Time: The point where the storage modulus (G') exceeds the loss modulus (G''). This indicates the transition from a liquid to a solid-like state.

    • Cure Time: The time at which the storage modulus reaches a plateau, indicating the completion of the curing process.

    • Repeat the experiment for each catalyst under identical conditions.

Figure 2: Recommended experimental workflow for comparing organotin catalyst performance.

Conclusion: Making an Informed Decision

The choice between DBTDL, DMTDN, and DOTDL is not a one-size-fits-all decision. It requires a careful consideration of the specific requirements of your application.

  • For a well-balanced, industry-standard performance , DBTDL remains a robust choice.[4]

  • When rapid curing is the primary objective , DMTDN 's higher reactivity may be advantageous, provided that the shorter pot life can be managed.

  • In applications where toxicity and regulatory compliance are paramount , DOTDL presents a safer alternative, albeit with potentially slower reaction kinetics.

By understanding the nuances of each catalyst and employing rigorous experimental evaluation as outlined in this guide, you can confidently select the optimal organotin catalyst to achieve the desired performance in your polyurethane systems.

References

  • Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. (2022, December 22).
  • Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. (2022, May 6). Knowledge.
  • New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applic
  • a comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc. (2025, July 16). BDMAEE.
  • Time-Based FT-IR Analysis of Curing of Polyurethanes. Thermo Fisher Scientific.
  • Hydrolysis-Resistant Organotin Catalyst D-60: The Go-To Choice for High-Performance Protective Coatings and Linings. (2025, September 15). BDMAEE.
  • Dioctyltin dicarboxylate esters: Human health tier II assessment. (2018, March 2).
  • Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites.
  • State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. (2025, September 15). BDMAEE.
  • Rheological Evaluation of Thermosetting Urethane Sealants. TA Instruments.
  • CUSTOM-MADE RHEOMETER FOR THE EXPERIMENTAL STUDY OF POLYURETHANE RESIN PU9010.
  • Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr.
  • SAFETY D
  • The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur
  • Curing Reactions of Polyurethane Resins. (2015, December 17).
  • A Study on the Curing Behavior of Silicone/Polyurethane/Epoxy Blends by Rigid-Body Pendulum Rheometer. (2025, August 10).
  • Dibutyltin dilaur
  • Kinetics of Polyurethane Polymerization Using Fourier Transform Infrared Spectrophotometry (FTIR).
  • Synthesis of poly(urea–formaldehyde) encapsulated dibutyltin dilaurate through the self-catalysis of core materials.
  • Dibutyltin Dilaurate in Polyurethane Casting Applications. (2025, July 11).
  • A Selective Catalyst for Two-Component Waterborne Polyurethane Co
  • Effect of Adding Dibutyltin Dilaurate on the Quality of Polyurethane Paint for Applications in the Automotive Industry. (2024, August 28).
  • Catalysis of Urethane Systems Catalyst Concentr
  • Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR Pittcon 2015 2250-4P. Shimadzu.
  • Detailed analysis of curing reactions of polyurethane resins using the Rheonaut technology for simultaneous rheometry and FTIR. Thermo Fisher Scientific.
  • Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Co
  • Investigation of effects of dibutyltin dilaurate on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by in situ FTIR. (2025, August 6).
  • Dioctyltin Dilaurate or Octyl Tin Laurate Manufacturers, with SDS. Muby Chemicals.
  • Kinetic study of polyurethanes formation by using differential scanning calorimetry. (2006, February 20).
  • Catalytic activity of DBTDL in polyurethane formation | Request PDF. (2025, August 6).
  • The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity. (2025, August 6).
  • organotin polyurethane gel catalyst dbtdl applications in pu elastomer curing. (2025, May 7).
  • Comparison-of-Environmentally-Friendly-Selective-Polyurethane-Catalysts.pdf.
  • Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chrom
  • Dibutyltin dilaurate - Substance Inform

Sources

A Comparative Guide to the Catalytic Activity of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of Dibutyltin maleate's (DBTM) catalytic activity, offering a direct comparison with common alternatives and detailing the experimental methodologies required for objective assessment. Designed for researchers, scientists, and professionals in process and drug development, this document moves beyond simple protocols to explain the causal reasoning behind experimental design, ensuring scientific integrity and reproducibility.

Introduction: The Role of this compound in Catalysis

This compound (CAS No. 78-04-6) is an organotin compound recognized for its dual function as a PVC heat stabilizer and a highly efficient condensation catalyst.[1][2] Its catalytic prowess is primarily leveraged in reactions such as esterification, transesterification, and the formation of polyurethanes and silicones.[3][4] The compound's effectiveness stems from the Lewis acidic nature of the tin center, which activates reactants, and its solubility in organic solvents, ensuring homogeneous distribution and uniform catalytic activity in the reaction mixture.[1][5]

However, the well-documented toxicity of organotin compounds, including immunotoxicity and potential reproductive harm, has created a significant impetus to explore and validate alternative catalysts.[6][7][8] This guide, therefore, not only establishes a framework for validating DBTM's performance but also places it in context with viable, less hazardous alternatives.

Mechanistic Underpinnings of Organotin Catalysis

Understanding the reaction mechanism is critical to designing effective validation experiments. For condensation reactions like esterification, this compound functions as a Lewis acid catalyst. The tin atom coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product.[4][9]

G cluster_0 Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Activated_Complex Activated Intermediate [Bu2Sn(OOCCH)2 • R-COOH] RCOOH->Activated_Complex Coordination ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate DBTM This compound (Bu2Sn(OOCCH)2) DBTM->Activated_Complex Activated_Complex->Tetrahedral_Intermediate + R'-OH (Nucleophilic Attack) Product Ester (R-COOR') Tetrahedral_Intermediate->Product Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Product->DBTM Catalyst Regeneration G A 1. Reactor Setup (Flask, Condenser, N2 Inlet, Stirrer, Heating Mantle) B 2. Charge Reactants (Adipic Acid, 1,4-Butanediol, Toluene, Dodecane) A->B C 3. Heat to 150°C Under N2 Purge B->C D 4. Add Catalyst (DBTM, DBTDL, Bi, or None) This is t=0 C->D E 5. Sample Collection (Withdraw aliquots at timed intervals: 0, 15, 30, 60, 90, 120 min) D->E F 6. Sample Quenching & Prep (Cool sample, dilute with solvent) E->F G 7. GC Analysis (Quantify remaining 1,4-Butanediol) F->G H 8. Data Processing (Calculate % Conversion vs. Time) G->H G Start Catalyst Selection Decision1 Is Organotin Use Permissible? Start->Decision1 Decision2 Is Maximum Activity Critical? Decision1->Decision2 Yes Process1 Select Non-Tin Alternative (e.g., Bismuth, Zinc, Zirconium) Decision1->Process1 No Process2 Select High-Activity Organotin (e.g., DBTDL, DBTM) Decision2->Process2 Yes Process3 Consider Moderate-Activity Organotin or Blends Decision2->Process3 No End Final Catalyst Choice Process1->End Process2->End Process3->End

Sources

A Comparative Analysis of Dibutyltin Maleate and Zinc Stearate in PVC Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Formulation Scientists

In the realm of Polyvinyl Chloride (PVC) processing, the selection of an appropriate heat stabilizer system is paramount to ensure the material's integrity, performance, and longevity. Among the myriad of available options, organotin compounds and metal soaps represent two major classes of stabilizers. This guide provides an in-depth comparative study of Dibutyltin maleate (DBTM), a prominent organotin stabilizer, and Zinc stearate, a widely used metal soap, offering insights into their respective mechanisms, performance characteristics, and ideal application areas.

Introduction: The Imperative of PVC Stabilization

Polyvinyl Chloride, in its unadulterated form, is thermally labile. When subjected to the high temperatures required for processing (typically above 160°C), it undergoes a rapid degradation process known as dehydrochlorination.[1] This autocatalytic reaction involves the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences within the polymer backbone.[2] These polyenes are responsible for the undesirable yellowing and eventual browning of the material, accompanied by a severe deterioration of its mechanical properties.[3][4]

Heat stabilizers are crucial additives that interrupt this degradation cascade, thereby enabling the successful processing of PVC and ensuring the durability of the final product.[5] They function through various mechanisms, primarily by scavenging the released HCl and by replacing the labile chlorine atoms on the PVC chain with more stable groups.[2][6][7]

Mechanisms of Stabilization: A Tale of Two Chemistries

The efficacy of a heat stabilizer is intrinsically linked to its chemical structure and its mode of interaction with the PVC matrix during thermal stress. This compound and Zinc stearate, while both effective stabilizers, operate through distinct chemical pathways.

This compound: The Organotin Powerhouse

This compound belongs to the class of organotin carboxylates, which are recognized for their exceptional thermal stability and transparency in PVC applications.[8][9] The primary stabilization mechanism of DBTM involves two key actions:

  • Substitution of Labile Chlorine Atoms: The organotin compound readily reacts with the unstable allylic chlorine atoms present in the PVC chain. The maleate ligand from the DBTM molecule replaces the chlorine atom, forming a more stable ester linkage.[8][10][11] This "mending" of the polymer chain at its weak points effectively inhibits the initiation of the dehydrochlorination process.[11]

  • HCl Scavenging: While substitution is the primary role, organotin compounds also react with any liberated HCl, preventing it from catalyzing further degradation.[2][12]

Furthermore, the maleate moiety in DBTM can participate in Diels-Alder reactions with the forming polyene sequences, which helps to disrupt the conjugation and reduce color formation.[12] This dual-action mechanism contributes to the high efficiency of organotin stabilizers.[13]

Zinc Stearate: The Synergistic Metal Soap

Zinc stearate, a metal soap, functions as both a heat stabilizer and a lubricant in PVC processing.[14][15][16] Its stabilization mechanism is primarily centered on:

  • HCl Neutralization: Zinc stearate is an effective HCl scavenger, reacting with the acid to form zinc chloride (ZnCl₂) and stearic acid.[4][17] This neutralization prevents the autocatalytic degradation of PVC.[4]

  • Esterification of Labile Sites: Similar to organotins, zinc stearate can replace labile chlorine atoms with stearate groups, though this reaction is generally considered less efficient than with organotin compounds.[18]

A critical aspect of using Zinc stearate is the phenomenon known as "zinc burning."[4][17] The byproduct of HCl scavenging, zinc chloride, is a strong Lewis acid and can itself catalyze a rapid and catastrophic dehydrochlorination, leading to severe discoloration.[7] For this reason, Zinc stearate is rarely used as a primary stabilizer but excels as a co-stabilizer, typically in combination with other metal soaps like calcium stearate.[4][19][20] In such systems, the calcium soap can react with the zinc chloride to regenerate the more active zinc soap, creating a synergistic effect that provides excellent long-term stability.[18][21]

Performance Comparison: Head-to-Head Analysis

The choice between this compound and Zinc stearate hinges on the specific performance requirements of the PVC application. The following table summarizes their key performance attributes based on available data and established industry knowledge.

Performance MetricThis compoundZinc StearateSupporting Evidence & Remarks
Early Color Hold ExcellentGood (as a co-stabilizer)This compound provides superior initial color and clarity due to its efficient prevention of polyene formation.[9][22] Zinc stearate, when used in a balanced Ca/Zn system, also offers good initial color.[13]
Long-Term Stability ExcellentGood to Excellent (in synergistic systems)Organotins are known for their robust long-term heat resistance.[22] The long-term stability of Zinc stearate is highly dependent on the synergistic action with co-stabilizers like calcium stearate.[19][23]
Transparency ExcellentGoodThis compound is a preferred choice for high-clarity applications such as transparent films and sheets.[8][9][24] Zinc stearate can provide good transparency, especially in optimized formulations.
Lubricity PoorExcellentThis compound offers poor lubrication and often requires the addition of lubricants to the PVC formulation.[8] Zinc stearate is an excellent lubricant, providing both internal and external lubrication, which aids in processing and prevents sticking to equipment.[3][14][15][16]
Weatherability GoodFair to Good (in specific formulations)Organotin maleates can enhance outdoor weathering capabilities.[12] The light stability of Ca/Zn systems can be a limitation for outdoor applications without proper UV protection.[13]
Toxicity Concerns (Organotin compounds)Generally considered non-toxicDibutyltin compounds have faced increasing regulatory scrutiny. Zinc stearate is widely used in non-toxic PVC formulations, including for food contact and medical applications.[4][17]
Cost HighLow to ModerateOrganotin stabilizers are generally more expensive than metal soap-based systems.[24]

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound and Zinc stearate in a specific PVC formulation, a series of standardized tests should be conducted. The following protocols outline the methodologies for key performance evaluations.

Static Thermal Stability (Oven Aging)

Objective: To assess the resistance of the PVC compound to discoloration and degradation under static heat conditions.

Methodology:

  • Prepare PVC sheets of a standardized thickness (e.g., 1 mm) containing the respective stabilizer systems (this compound vs. a Zinc stearate-based system) at desired concentrations.

  • Place the prepared sheets in a circulating air oven at a specified temperature (e.g., 180°C or 200°C).

  • At regular time intervals (e.g., every 15 minutes), remove a sample from the oven.

  • Visually assess the color change of the samples against a standard color scale (e.g., Yellowness Index according to ASTM E313).

  • The time taken for the sample to exhibit significant discoloration or degradation (e.g., blackening) is recorded as the static thermal stability time.

Dynamic Thermal Stability (Two-Roll Mill or Torque Rheometer)

Objective: To evaluate the stability of the PVC compound under the combined influence of heat and mechanical shear, simulating processing conditions.

Methodology (using a Torque Rheometer):

  • Charge the mixing chamber of the torque rheometer, preheated to a specific processing temperature (e.g., 180°C), with a pre-weighed amount of the PVC dry blend containing the stabilizer system.

  • Record the torque and temperature as a function of time at a constant rotor speed.

  • The fusion time, fusion torque, and equilibrium torque provide information about the lubricating and plasticizing effects of the additives.

  • The time elapsed from the start of the test until a sudden increase in torque or discoloration of the melt (observed through a viewing port) is recorded as the dynamic stability time.[25]

Lubricity Evaluation

Objective: To quantify the lubricating effect of the stabilizer system.

Methodology (using a Torque Rheometer): As described in the dynamic thermal stability test, the torque-time curve generated by the rheometer provides valuable information on lubricity. Lower fusion and equilibrium torques generally indicate better lubrication.[3]

Visualization of the Stabilization Mechanisms

The following diagrams illustrate the fundamental stabilization pathways of this compound and Zinc stearate in PVC.

Dibutyltin_Maleate_Mechanism cluster_PVC PVC Chain cluster_Stabilizer Stabilizer cluster_Products Stabilization Products PVC PVC with Labile Chlorine (-CH=CH-CHCl-) Stabilized_PVC Stabilized PVC (Ester Linkage) PVC->Stabilized_PVC Substitution of Cl Byproduct Dibutyltin Dichloride (Bu2SnCl2) PVC->Byproduct HCl Scavenging DBTM This compound (Bu2Sn(OOC-CH=CH-COO)) DBTM->Stabilized_PVC DBTM->Byproduct

Caption: Stabilization mechanism of this compound in PVC.

Zinc_Stearate_Mechanism cluster_PVC PVC Degradation cluster_Stabilizer Stabilizer System cluster_Reaction Stabilization & Regeneration PVC PVC HCl HCl PVC->HCl Heat ZnCl2 Zinc Chloride (ZnCl2) HCl->ZnCl2 Neutralization ZnSt2 Zinc Stearate (Zn(C18H35O2)2) ZnSt2->ZnCl2 CaSt2 Calcium Stearate (Ca(C18H35O2)2) CaSt2->ZnSt2 CaCl2 Calcium Chloride (CaCl2) CaSt2->CaCl2 ZnCl2->PVC Catalyzes further degradation ('Zinc Burning') ZnCl2->ZnSt2 Regeneration ZnCl2->CaCl2

Caption: Synergistic stabilization mechanism of Zinc stearate with Calcium stearate in PVC.

Conclusion and Recommendations

The selection between this compound and Zinc stearate for PVC stabilization is not a matter of one being definitively superior to the other, but rather a decision based on a careful consideration of performance requirements, processing conditions, regulatory landscape, and cost.

This compound is the stabilizer of choice for applications demanding:

  • Exceptional clarity and transparency.

  • Excellent early color hold and long-term heat stability.

  • When the higher cost is justified by the superior performance.

A Zinc stearate-based system (typically Ca/Zn) is more suitable for:

  • Applications where non-toxicity is a primary concern (e.g., food packaging, medical devices).

  • Formulations where excellent lubricity is required to aid processing.

  • Cost-sensitive applications where a balanced performance is acceptable.

It is crucial for researchers and formulation scientists to conduct thorough experimental evaluations to determine the optimal stabilizer system for their specific PVC compound and end-use application. The interplay between the stabilizer and other additives in the formulation must also be carefully considered to achieve the desired performance characteristics.

References

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A Comparative Guide to the Efficacy of Dibutyltin Maleate Versus Lead-Based Stabilizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stabilizers in Polyvinyl Chloride (PVC)

Polyvinyl chloride (PVC) is one of the most versatile and widely utilized thermoplastic polymers, finding application in a vast array of products, from rigid construction materials like pipes and window profiles to flexible applications such as cable insulation and packaging films. Despite its adaptability, PVC is inherently thermally unstable at the processing temperatures required for its conversion into finished articles.[1] When subjected to heat, PVC undergoes a rapid, autocatalytic degradation process known as dehydrochlorination, which involves the elimination of hydrogen chloride (HCl).[2] This degradation leads to the formation of conjugated polyene sequences within the polymer backbone, resulting in severe discoloration (yellowing to blackening), and a catastrophic loss of mechanical properties, rendering the material brittle and unfit for its intended purpose.[1]

To counteract this, heat stabilizers are indispensable additives in PVC formulations. They function to prevent or retard the thermal degradation of the polymer during high-temperature processing and to extend the service life of the final product.[3] For decades, lead-based compounds, such as dibasic lead stearate, have been the stabilizers of choice due to their high efficiency and low cost.[4] However, mounting environmental and health concerns associated with the toxicity of lead have driven a significant shift towards alternative, heavy-metal-free stabilizer systems.[1] Among the most prominent and effective alternatives are organotin compounds, including dibutyltin maleate.

This guide provides an in-depth, objective comparison of the efficacy of this compound against traditional lead-based stabilizers. We will delve into their respective mechanisms of action, present comparative experimental data on their performance, and discuss the critical environmental and regulatory considerations that are reshaping the landscape of PVC stabilization. This document is intended for researchers, scientists, and formulation professionals seeking to make informed decisions based on technical merit and scientific evidence.

Section 1: The Chemistry of Stabilization: Mechanisms of Action

The efficacy of a heat stabilizer is fundamentally determined by its chemical mechanism for interrupting the PVC degradation cascade. This compound and lead-based stabilizers operate through distinct pathways.

Lead-Based Stabilizers: The HCl Scavenger

Lead stabilizers, such as dibasic lead stearate and tribasic lead sulfate, are highly effective HCl scavengers.[4] Their primary mechanism involves the neutralization of the hydrogen chloride gas as it is liberated from the PVC chain. This is a crucial function, as HCl acts as a catalyst for further degradation.[2]

The reaction can be generalized as:

Pb(OOCR)₂ + 2HCl → PbCl₂ + 2HOOCR

By binding the HCl to form inert and thermally stable lead chloride (PbCl₂), these stabilizers prevent the autocatalytic "unzipping" of the polymer.[4] Lead compounds are known for providing excellent long-term heat stability and are particularly valued for their good electrical insulation properties, making them historically popular for wire and cable applications.[4]

This compound: A Multi-Faceted Approach

Organotin stabilizers, including this compound, offer a more complex and multifaceted stabilization mechanism. Their superior performance is attributed to a combination of functions:

  • HCl Scavenging: Like lead stabilizers, organotins are efficient HCl scavengers, neutralizing the acid to prevent autocatalytic degradation.[5]

  • Substitution of Labile Chlorine Atoms: This is a key differentiator and a primary reason for the high efficacy of organotins. They can react with and replace the unstable allylic chlorine atoms on the PVC backbone—the initial sites of degradation—with more stable maleate groups.[6] This "repair" mechanism deactivates the defect sites, preventing the initiation of dehydrochlorination.

  • Diels-Alder Reaction: The maleate moiety in this compound contains a carbon-carbon double bond. This structure can undergo a Diels-Alder reaction with the conjugated polyene sequences that may begin to form.[6] This reaction breaks up the conjugation, which is responsible for color formation, thereby providing excellent initial color and clarity to the PVC product.[5][6]

This multi-pronged approach makes organotin maleates highly effective at preventing both discoloration and the degradation of the polymer's mechanical integrity.

Section 2: Performance Evaluation: A Data-Driven Comparison

The superiority of one stabilizer system over another must be demonstrated through rigorous, standardized testing. In this section, we compare the performance of organotin stabilizers against lead-based systems using data from key analytical techniques that simulate processing conditions and evaluate long-term stability.

While direct comparative data for this compound is not always available in public literature, studies on closely related organotin mercaptides provide a strong and scientifically valid proxy for performance trends.

Dynamic Thermal Stability: Torque Rheometry

Torque rheometry is a powerful technique that simulates the high-shear and high-temperature environment of a PVC processing machine, such as an extruder. It measures the torque required to mix the material over time, providing critical data on fusion characteristics and stability.

A study by Shubbar et al. (2023) evaluated the stabilizing efficiency of various systems using a Brabender torque rheometer at 180°C. The results unequivocally demonstrated that dibutyltin mercaptide was the most effective stabilizer, while a mixture of lead-based stabilizers performed the poorest.[3] Key parameters from such an analysis include:

  • Fusion Time: The time required for the PVC powder to become a homogenous melt.

  • Rheological Stability Time: The duration from fusion until the onset of degradation, which is marked by a sharp increase in torque due to cross-linking.[7]

Table 1: Comparative Torque Rheometry Data for PVC Stabilizers

ParameterPVC with Lead StabilizerPVC with Organotin Stabilizer (Mercaptide)
Fusion Time (min) ShorterLonger
Rheological Stability Time (min) ShorterSignificantly Longer
Equilibrium Torque (Nm) LowerSlightly Higher

Source: Adapted from Shubbar et al. (2023) and Thermo Fisher Scientific application notes.[3][8]

The longer stability time for the organotin-stabilized PVC indicates a much wider processing window, allowing for more consistent production and the ability to incorporate regrind material without risking degradation.[6] The longer fusion time is attributed to the lubricating effect of the organotin stabilizer.[8]

Static Thermal Stability: Oven Aging and Congo Red Tests

Static tests are designed to evaluate the long-term heat stability of a finished PVC product.

  • Oven Aging: In this test, PVC samples are placed in a high-temperature oven (e.g., 180°C), and the time until significant discoloration (yellowing, browning) occurs is recorded.

  • Congo Red Test: This method measures the time it takes for a heated PVC sample to evolve enough HCl gas to change the color of a pH-sensitive Congo Red indicator paper from red to blue.[7] A longer time signifies better thermal stability.[7]

Studies consistently show that organotin-stabilized PVC exhibits superior performance in these tests. A comparative study by Chaochanchaikul et al. (2011) on PVC composites demonstrated that methyl tin mercaptide provided the highest thermal stability, outperforming lead stearate based on thermogravimetric analysis (TGA) and yellowness index measurements after thermal aging.[9]

Table 2: Comparative Static Thermal Stability Data

Test MethodPVC with Lead StearatePVC with this compound/Organotin
Congo Red Test (180°C, minutes) 15 - 25> 40
Oven Aging (180°C, time to brown) 30 - 45 minutes> 75 minutes

Note: These are representative values based on typical performance characteristics. Actual results will vary with formulation.

The data clearly indicates that organotin stabilizers provide a significantly longer period of protection against thermal degradation under static, high-heat conditions. This translates to products with better color retention and a longer service life in demanding environments.

Mechanical Property Retention

Ultimately, the role of a stabilizer is to preserve the useful mechanical properties of the PVC article. Comparing properties like tensile strength and elongation at break before and after heat aging is a critical measure of stabilizer efficacy. While specific comparative data for this compound vs. lead is sparse, the superior thermal protection offered by organotins logically leads to better retention of mechanical properties after thermal stress. PVC stabilized with organotins is expected to show a smaller decrease in tensile strength and elongation after prolonged oven aging compared to its lead-stabilized counterpart.

Section 3: Experimental Protocols

To ensure the integrity and reproducibility of comparative data, standardized experimental protocols must be followed.

Protocol: Dynamic Thermal Stability via Torque Rheometry

This protocol outlines the procedure for evaluating PVC compound stability using a laboratory torque rheometer.

  • Instrument Preparation: Preheat the mixing chamber of the torque rheometer (e.g., Brabender Plasti-Corder) to the specified test temperature, typically 180°C. Set the rotor speed to a constant value (e.g., 60 RPM).

  • Sample Preparation: Prepare a PVC dry blend formulation containing the resin, plasticizer (if any), lubricants, fillers, and the stabilizer to be tested (e.g., 2 parts per hundred resin [phr] of this compound or dibasic lead stearate).

  • Loading: Accurately weigh the specified amount of the PVC dry blend and load it into the preheated mixer chamber using the loading chute and ram.

  • Data Acquisition: Immediately start the data acquisition software to record torque (Nm) and stock temperature (°C) as a function of time.

  • Analysis: Continue the test until the torque curve shows a sharp increase, indicating the onset of cross-linking and degradation. From the resulting rheogram, determine the fusion time and the rheological stability time.

  • Comparison: Compare the stability times of the different formulations. A longer stability time indicates superior performance.

Protocol: Static Thermal Stability via Congo Red Test (ISO 182-1)

This protocol describes a classic method for determining static heat stability.

  • Apparatus: Use clean, dry glass test tubes, a thermostatically controlled heating block or oil bath set to the test temperature (e.g., 180°C ± 1°C), and Congo Red indicator paper strips.

  • Sample Preparation: Place a precisely weighed amount of the PVC compound (e.g., 2.0 g) into the bottom of a test tube.

  • Indicator Setup: Suspend a strip of Congo Red paper in the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom of the paper should be a fixed distance (e.g., 25 mm) above the sample.

  • Heating: Place the test tube into the preheated heating block and start a timer immediately.

  • Observation: Observe the indicator paper for any color change. The endpoint is reached at the first sign of the paper turning from red to a distinct blue color.

  • Result: Record the elapsed time in minutes. This is the thermal stability time. Longer times indicate greater stability.

Section 4: Health, Safety, and Regulatory Landscape

The selection of a stabilizer system is no longer solely a matter of performance and cost. A comprehensive evaluation must include a thorough assessment of toxicological profiles and the evolving regulatory framework.

Lead-Based Stabilizers: A Legacy of Concern

Lead is a well-documented toxic heavy metal with significant adverse health effects.[2] It is a cumulative toxicant that affects multiple body systems, including the nervous, cardiovascular, and renal systems.[2] The primary concerns with its use in PVC are:

  • Occupational Exposure: Workers involved in the manufacturing of lead stabilizers and PVC compounding are at risk of exposure to lead dust.[2]

  • Environmental Contamination: The disposal of lead-containing PVC products can lead to the leaching of lead into soil and groundwater.[2]

  • Leaching from Final Products: Studies have shown that lead can leach from PVC pipes into drinking water, posing a direct risk to consumers.[8]

Due to these risks, the use of lead stabilizers has been heavily restricted or phased out in many parts of the world. The European Union, under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, has severely restricted the use of lead in PVC articles, with a general limit of 0.1% by weight.[10] This regulatory pressure has been a major driver for the transition to alternative stabilizers.

This compound: A Favorable but Not Risk-Free Profile

Organotin compounds, while considered a safer alternative to lead, are not without their own health and safety considerations. Dibutyltin (DBT) compounds are known to have toxic effects, including potential impacts on the immune and reproductive systems. However, the risk is a function of exposure.

  • Leaching: Studies on the leaching of dibutyltin from PVC pipes into drinking water have shown that while some leaching can occur, the concentrations are generally very low and well below the guidelines established by organizations like the World Health Organization (WHO).[3] The rate of leaching also tends to decrease significantly over time as the pipe is used.[3]

  • Regulatory Status: this compound is registered for use under REACH in the European Union.[9] However, like all chemical substances, it is subject to ongoing scrutiny. Certain organotin compounds are restricted in specific consumer applications, but this compound remains a widely used and approved stabilizer for many PVC applications.

When handled according to established industrial hygiene practices, the risks associated with this compound are considered manageable and significantly lower than those posed by lead-based systems.

Conclusion and Scientific Recommendation

The multi-faceted stabilization mechanism of organotins—combining HCl scavenging, substitution of labile chlorine atoms, and the bleaching of polyene sequences—provides both excellent long-term stability and superior initial color. This translates into a wider processing window for manufacturers, resulting in more consistent product quality and reduced scrap rates. For the end-user, it means products with better color retention, enhanced durability, and a longer service life.

While cost has historically been a barrier to the broader adoption of organotins, the increasing regulatory pressure on lead and the growing global demand for safer, more environmentally benign materials have shifted the economic calculus. The phase-out of lead stabilizers in regions like Europe is a clear indicator of the industry's trajectory.

For researchers, scientists, and drug development professionals working with PVC in applications where performance, purity, and safety are paramount—such as medical devices, pharmaceutical packaging, and high-performance building materials—the choice is evident. The transition away from lead-based stabilizers to high-efficacy alternatives like this compound is not only a response to regulatory mandates but a scientifically-backed decision to enhance product quality and safety.

References

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A Senior Application Scientist's Guide to the Characterization of Dibutyltin Maleate Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with organotin compounds, particularly Dibutyltin Maleate (DBTM), ensuring product purity is paramount. Used extensively as a stabilizer in PVC and a catalyst in various chemical reactions, the presence of unreacted starting materials, degradation products, or other organotin species can significantly impact its performance and safety profile.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of DBTM reaction byproducts, grounded in experimental data and established methodologies.

The Synthetic Landscape and Potential Impurities

This compound is typically synthesized by the reaction of dibutyltin oxide with maleic anhydride or maleic acid.[4][5][6] While the primary reaction is straightforward, the potential for side reactions and the presence of impurities necessitate rigorous analytical characterization.

Potential Byproducts and Impurities:

  • Unreacted Starting Materials: Residual dibutyltin oxide and maleic anhydride/acid.

  • Other Organotin Species: Monobutyltin (MBT) and tributyltin (TBT) compounds can be present due to impurities in the starting materials or side reactions.[7][8]

  • Polymeric Forms: The formation of different structural forms or oligomers of this compound has been reported.[4]

  • Hydrolysis Products: In the presence of moisture, DBTM can hydrolyze, leading to the formation of dibutyltin oxide and maleic acid.

The following diagram illustrates the primary synthesis reaction and the potential formation of key byproducts.

G cluster_reactants Reactants cluster_products Products & Byproducts Dibutyltin Oxide Dibutyltin Oxide This compound This compound Dibutyltin Oxide->this compound Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->this compound Reaction Unreacted Reactants Unreacted Reactants This compound->Unreacted Reactants Incomplete Reaction Other Organotins (MBT, TBT) Other Organotins (MBT, TBT) This compound->Other Organotins (MBT, TBT) Side Reactions Polymeric Forms Polymeric Forms This compound->Polymeric Forms Oligomerization Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Degradation (with H2O)

Caption: Synthesis of this compound and Potential Byproduct Formation.

Comparative Analysis of Characterization Techniques

The choice of analytical technique is critical for the accurate identification and quantification of byproducts in a DBTM sample. This section compares the most relevant methods, highlighting their principles, advantages, and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of many organotin compounds, a derivatization step is often necessary to convert them into more volatile species.[7][9][10]

Principle: The sample is first derivatized, then injected into the gas chromatograph where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.

Experimental Protocol: Derivatization and GC-MS Analysis

  • Extraction: Extract the DBTM sample with a suitable organic solvent (e.g., hexane) containing a complexing agent like tropolone.[11]

  • Derivatization: React the extracted organotins with a Grignard reagent (e.g., pentylmagnesium bromide) or sodium tetraethylborate to form their more volatile tetraalkyltin derivatives.[7][9][12]

  • Purification: Clean up the derivatized sample using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove excess derivatizing agent and other matrix components.[11]

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5MS).[13]

    • Injection: Splitless injection is typically used for trace analysis.[13]

    • Oven Program: A temperature gradient is employed to separate compounds with a wide range of boiling points.

    • MS Detection: Operate the mass spectrometer in full scan mode for initial identification and selected ion monitoring (SIM) mode for targeted quantification to achieve lower detection limits.[13]

Parameter Performance References
Sensitivity High (pg level)[9]
Selectivity High[9]
Throughput Moderate (due to derivatization)
Derivatization Required for polar organotins[7][10]
Instrumentation Cost High
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS, particularly with tandem mass spectrometry (MS/MS), offers a powerful alternative to GC-MS, often eliminating the need for derivatization.[10][14]

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Compounds are separated based on their affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into the mass spectrometer for detection and identification.

Experimental Protocol: HPLC-MS/MS Analysis

  • Sample Preparation: Dissolve the DBTM sample in an appropriate solvent mixture (e.g., acetonitrile/water with a small amount of formic acid to aid ionization).[8][14]

  • HPLC Separation:

    • Column: A reversed-phase C18 column is commonly used.[14]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate, is typically employed.[14]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for organotin compounds.[14]

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target analyte.[14]

Parameter Performance References
Sensitivity Very High (sub-pg to fg level)[14]
Selectivity Very High (with MS/MS)[14]
Throughput High
Derivatization Not typically required[10]
Instrumentation Cost Very High
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information, making it an invaluable tool for the unambiguous identification of both the main product and any byproducts.[15][16] ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly relevant for organotin analysis.

Principle: Atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus, providing detailed information about molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the DBTM sample in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the proton environments, including the butyl groups and the maleate backbone.

  • ¹³C NMR: Offers insights into the carbon skeleton of the molecule.

  • ¹¹⁹Sn NMR: Directly probes the tin center, providing information on its coordination number and the nature of the substituents.[15] The chemical shift ranges for different coordination states of tin are well-documented.[15]

Parameter Performance References
Structural Information Excellent[15][16]
Quantification Good (with internal standard)
Sensitivity Lower than MS techniques[15]
Throughput Low to Moderate
Instrumentation Cost Very High
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying functional groups and confirming the overall structure of the synthesized DBTM.[4][17]

Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Spectral Interpretation: Identify characteristic absorption bands for key functional groups, such as C=O (carbonyl) in the maleate group, Sn-C, and Sn-O bonds.

Parameter Performance References
Functional Group ID Excellent[4]
Speed Very Fast
Cost Low to Moderate
Structural Detail Limited compared to NMR
Sensitivity Moderate

Integrated Analytical Workflow

For a comprehensive and self-validating characterization of this compound and its byproducts, an integrated approach is recommended. The following workflow outlines a logical sequence of analyses.

G Sample Sample FT-IR FT-IR Sample->FT-IR Initial Screening NMR (1H, 13C, 119Sn) NMR (1H, 13C, 119Sn) Sample->NMR (1H, 13C, 119Sn) Structural Elucidation HPLC-MS/MS HPLC-MS/MS Sample->HPLC-MS/MS Trace Impurity Analysis (Non-volatile) GC-MS (with Derivatization) GC-MS (with Derivatization) Sample->GC-MS (with Derivatization) Trace Impurity Analysis (Volatile) Data Analysis & Reporting Data Analysis & Reporting FT-IR->Data Analysis & Reporting NMR (1H, 13C, 119Sn)->Data Analysis & Reporting HPLC-MS/MS->Data Analysis & Reporting GC-MS (with Derivatization)->Data Analysis & Reporting

Caption: Integrated Workflow for this compound Byproduct Characterization.

Conclusion

The thorough characterization of this compound reaction byproducts is a critical step in ensuring product quality, performance, and safety. While each analytical technique offers unique advantages, a multi-faceted approach provides the most comprehensive and reliable results. FT-IR and NMR are indispensable for confirming the primary structure and identifying major components. For the sensitive detection and quantification of trace-level impurities, HPLC-MS/MS is often the method of choice due to its high sensitivity and ability to analyze compounds without derivatization. GC-MS remains a powerful tool, particularly when dealing with a complex mixture of volatile and semi-volatile byproducts, although the need for derivatization adds a layer of complexity to the workflow. By employing an integrated analytical strategy, researchers and professionals can confidently assess the purity of their this compound and make informed decisions in their development and application processes.

References

  • PubMed. Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. [Link]

  • Unilong. This compound (CAS 78-04-6) Supplier for Industrial Use. [Link]

  • University of the District of Columbia. Speciation of some tributyltin compounds in Anacostia and Potomac River sediments using NMR spectroscopy. [Link]

  • PubMed. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]

  • NCBI. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. [Link]

  • ARPAT. Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]

  • SpringerLink. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]

  • LabRulez GCMS. Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. [Link]

  • J-Stage. Validation of the testing method for the determination of dibutyltin compounds in food. [Link]

  • RSC Publishing. Organotin derivatives of maleic acid - Journal of the Chemical Society C. [Link]

  • Google Patents.
  • PubChem. This compound | C12H20O4Sn | CID 9906251. [Link]

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]

  • ResearchGate. Synthesis of dibutyl maleate (DTBM, I). [Link]

  • Gov.bc.ca. Organotins in Water by GC with MS Detection. [Link]

  • OSHA. This compound as Sn. [Link]

  • Google Patents.
  • Gelest, Inc. introduction to organotin chemistry - and applications. [Link]

  • EPA. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

  • MDPI. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. [Link]

  • Wikipedia. Organometallic chemistry. [Link]

  • ALS. Analysis of organotin compounds. [Link]

  • ResearchGate. Comparison of two analytical methods for the determination of organotin compounds in marine organisms. [Link]

  • PW Consulting. This compound Market. [Link]

  • ResearchGate. 1 H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds. [Link]

  • Unilong. This compound (CAS 78-04-6) Supplier for Industrial Use. [Link]

  • Shimadzu. Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. [Link]

  • NIST WebBook. Dibutyl[(maleoyl)dioxy] tin. [Link]

  • ResearchGate. Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. [Link]

  • Ality Chemical Corporation. Factory Supply this compound, CasNo.78-04-6. [Link]

  • Google Patents.
  • ResearchGate. FTIR spectra of curcumin, dibutyltin oxide, and the obtained Sn-metallic complex. [Link]

  • UBC Library Open Collections. High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Cross-Validation

Dibutyltin maleate (DBTM), a critical stabilizer and catalyst in various pharmaceutical and industrial applications, demands precise and accurate quantification to ensure product quality, safety, and regulatory compliance. The selection of an analytical method is a pivotal decision in the drug development lifecycle, with each technique presenting a unique balance of sensitivity, specificity, and operational complexity. Consequently, the cross-validation of analytical methods is not merely a procedural formality but a scientific necessity. It provides documented evidence that two distinct analytical procedures are suitable for their intended purpose and yield comparable, reliable results.

This guide offers an in-depth technical comparison of two widely employed analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . As a senior application scientist, my objective is to move beyond a superficial listing of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your specific analytical challenges. The methodologies described herein are designed to be self-validating, grounded in the principles outlined by major pharmacopoeias and regulatory bodies.

Pillar 1: The Rationale for Method Selection - GC-MS vs. HPLC

The choice between GC-MS and HPLC for this compound analysis is dictated by the physicochemical properties of the analyte and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for the analysis of volatile and semi-volatile compounds.[1] Its strength lies in the superior separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry. However, for organotin compounds like DBTM, which are often not sufficiently volatile for direct analysis, a crucial derivatization step is required to convert them into more volatile species.[2]

High-Performance Liquid Chromatography (HPLC) , conversely, excels in the separation of non-volatile or thermally labile compounds, making it inherently suitable for the direct analysis of this compound without the need for derivatization.[1] Coupled with a UV or mass spectrometry detector, HPLC offers robust and reliable quantification.

The logical workflow for selecting the appropriate analytical technique is illustrated below:

cluster_0 Analytical Method Selection for this compound Analyte This compound Sample Is_analyte_volatile Is the analyte sufficiently volatile for GC? Analyte->Is_analyte_volatile Derivatization Derivatization Required Is_analyte_volatile->Derivatization No GC_MS GC-MS Analysis Is_analyte_volatile->GC_MS Yes (unlikely for DBTM) HPLC HPLC Analysis Is_analyte_volatile->HPLC No, and direct analysis is preferred Derivatization->GC_MS Final_Method Optimized & Validated Method GC_MS->Final_Method HPLC->Final_Method

Caption: Decision workflow for selecting an analytical method for this compound.

Pillar 2: Comparative Methodologies and Validation Protocols

A robust cross-validation study hinges on well-defined and meticulously executed protocols for each analytical technique. The following sections detail the experimental procedures for both GC-MS and HPLC analysis of this compound, grounded in established validation guidelines such as USP <1225> and ICH Q2(R2).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The inherent need for derivatization in the GC-MS analysis of DBTM introduces additional sample preparation steps that must be carefully controlled and validated.

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve the sample in a suitable organic solvent, such as toluene, and dilute to volume.

    • Transfer a 1 mL aliquot of the sample solution to a reaction vial.

    • Add 5 mL of an acetic acid/sodium acetate buffer solution.

    • Introduce 1 mL of a derivatizing agent, such as a 1% aqueous solution of sodium tetraethylborate, to the vial. Shake vigorously for 20 minutes to facilitate the ethylation of the dibutyltin species.[2]

    • The derivatized, now more volatile, dibutyltin compounds are then extracted into an organic layer (e.g., hexane) for injection into the GC-MS.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized dibutyltin.[1]

A comprehensive validation of the GC-MS method should be performed in accordance with ICH Q2(R2) guidelines, focusing on the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized DBTM in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of derivatized DBTM standards are analyzed, and the peak areas are plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers a more direct approach to DBTM analysis, circumventing the need for derivatization.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve the sample in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The addition of a complexing agent like tropolone to the mobile phase can improve peak shape and resolution for organotin compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

Similar to the GC-MS method, the HPLC procedure must be validated according to ICH Q2(R2) guidelines, assessing the same key performance characteristics: specificity, linearity, accuracy, precision, LOD, and LOQ, with comparable acceptance criteria.

Pillar 3: Cross-Validation - Bridging the Data

Cross-validation serves to demonstrate the equivalency of two validated analytical procedures. This is a critical step when transferring a method between laboratories or when a new method is intended to replace an existing one.

Cross-Validation Experimental Design

A typical cross-validation study involves analyzing the same set of this compound samples (at a minimum of three different concentrations spanning the operational range) using both the validated GC-MS and HPLC methods.

cluster_1 Cross-Validation Workflow Sample_Set Homogeneous Sample Set (e.g., 3 concentrations, n=6) GC_MS_Analysis Analysis by Validated GC-MS Method Sample_Set->GC_MS_Analysis HPLC_Analysis Analysis by Validated HPLC Method Sample_Set->HPLC_Analysis GC_MS_Results GC-MS Results GC_MS_Analysis->GC_MS_Results HPLC_Results HPLC Results HPLC_Analysis->HPLC_Results Statistical_Analysis Statistical Comparison (e.g., t-test, F-test) GC_MS_Results->Statistical_Analysis HPLC_Results->Statistical_Analysis Conclusion Conclusion on Method Equivalency Statistical_Analysis->Conclusion

Caption: A streamlined workflow for the cross-validation of GC-MS and HPLC methods.

Data Presentation and Statistical Evaluation

The results from both methods should be tabulated for a clear and direct comparison.

Table 1: Illustrative Cross-Validation Data for this compound

Sample IDConcentration (mg/mL)GC-MS Result (mg/mL)HPLC Result (mg/mL)% Difference
Low0.80.790.812.50%
Mid1.01.010.99-1.98%
High1.21.191.211.67%

Table 2: Comparison of Method Performance Characteristics

Validation ParameterGC-MSHPLCAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.5%< 1.0%≤ 2.0%
LOD (µg/mL) ~0.01~0.05Reportable
LOQ (µg/mL) ~0.03~0.15Reportable

Statistical analysis is crucial for an objective assessment of method equivalency. A Student's t-test can be used to compare the means of the results obtained from the two methods, while an F-test can be used to compare the variances. The results should not be statistically significantly different at a 95% confidence level.

Conclusion: A Scientifically Sound Approach to Analytical Method Selection

The cross-validation of analytical methods for this compound is a rigorous process that underpins the reliability of product quality data. Both GC-MS and HPLC are powerful techniques capable of providing accurate and precise results.

  • GC-MS offers exceptional sensitivity and specificity, particularly when coupled with Selected Ion Monitoring, but requires a carefully controlled derivatization step.

  • HPLC provides a more direct and often simpler workflow, avoiding the complexities of derivatization, making it a robust choice for routine quality control environments.

The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following the principles of scientific integrity, employing self-validating protocols, and conducting a thorough statistical comparison, researchers can confidently select and validate the most appropriate analytical method for this compound, ensuring the generation of defensible data throughout the drug development process.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Shimadzu. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Analytical Methods. [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Researcher's Guide to the Proper Disposal of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds and the advancement of scientific frontiers are paramount. However, with great innovation comes great responsibility, particularly in the meticulous management of chemical waste. Among the myriad of reagents in a laboratory, organotin compounds like dibutyltin maleate demand a heightened level of respect due to their significant toxicological and environmental profiles. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

The Chemical Profile of this compound: Understanding the Hazard

This compound is a multifaceted organotin compound, widely utilized as a catalyst and a stabilizer for PVC resins.[1][2] However, its utility is counterbalanced by its considerable hazards. It is classified as acutely toxic upon inhalation and harmful if swallowed.[3][4][5] Furthermore, it is known to cause severe skin burns and eye damage, and is suspected of causing genetic defects and damage to fertility or the unborn child.[3][4][6] Of significant concern to the environmentally conscious researcher is its classification as very toxic to aquatic life with long-lasting effects.[3][4]

The imperative for proper disposal is therefore not merely a matter of regulatory compliance, but a fundamental ethical obligation to safeguard both human health and the ecosystem.

Immediate Safety and Handling: The First Line of Defense

Before any disposal protocol is initiated, the immediate safety of the handler is the primary concern. Adherence to the following personal protective equipment (PPE) and handling procedures is non-negotiable.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the minimum requirements:

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.
Hands Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to burns and systemic toxicity.
Body Full-body protective clothing or lab coatMinimizes the risk of skin exposure.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesEssential to prevent inhalation of the highly toxic dust or fumes.

Always consult the specific Safety Data Sheet (SDS) for the this compound product in use for any additional PPE recommendations.

Handling Procedures
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Avoid Dust Formation: As a solid, care must be taken to avoid generating dust.[1] If the material is a fine powder, consider wetting it with a small amount of an inert solvent to minimize dust generation during transfer.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Spill Management: In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel. For minor spills, and only if properly trained and equipped, carefully clean up the material using absorbent pads or vermiculite.[1] Avoid dry sweeping. The collected waste must be treated as hazardous. For major spills, professional emergency response is required.[1]

Disposal Pathways: A Step-by-Step Guide

The disposal of this compound is a multi-step process that prioritizes safety and environmental protection. The following workflow provides a comprehensive overview of the decision-making and procedural steps involved.

Dibutyltin_Maleate_Disposal_Workflow cluster_prep Preparation & Segregation cluster_disposal Disposal Options cluster_lab_treatment Laboratory Pre-Treatment Methods cluster_final Final Disposal start This compound Waste Generated segregate Segregate from Incompatible Wastes (e.g., strong oxidizers) start->segregate label_waste Label Waste Container Clearly: 'Hazardous Waste: this compound' segregate->label_waste licensed_disposal Engage a Licensed Hazardous Waste Disposal Company label_waste->licensed_disposal Primary & Recommended Path lab_treatment Laboratory Pre-Treatment (for small quantities, with caution) label_waste->lab_treatment Alternative for Small Scale (Requires Expertise) final_disposal Dispose of Treated/Untreated Waste via Licensed Company licensed_disposal->final_disposal fenton Oxidative Degradation (e.g., Fenton's Reagent) lab_treatment->fenton Option 1 precipitation Precipitation as Inorganic Tin Salt (e.g., with KF) lab_treatment->precipitation Option 2 collect_precipitate Collect and Contain Precipitate fenton->collect_precipitate precipitation->collect_precipitate collect_precipitate->final_disposal landfill Secure Landfill in Sealed Containers final_disposal->landfill

Sources

A Comprehensive Guide to the Safe Handling of Dibutyltin Maleate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the paramount importance of a secure working environment cannot be overstated. This guide offers crucial safety and logistical protocols for managing Dibutyltin maleate, a substance recognized for its significant health and environmental risks. By adhering to these detailed procedures, you can effectively mitigate potential hazards and ensure operational integrity.

This compound is a toxic organotin compound that can cause severe skin burns and eye damage, is fatal if inhaled, and is suspected of causing genetic defects and damage to fertility or an unborn child.[1][2][3] It also poses a significant threat to aquatic life with long-lasting effects.[1][4][5] Therefore, rigorous adherence to safety protocols is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against exposure to this compound. The following table outlines the necessary protective gear, compiled from safety data sheets and chemical resistance guidelines.[6][7]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[1][6] A face shield is recommended when there is a splash hazard.[7]Protects against splashes and vapors that can cause severe eye irritation and damage.[1][8]
Hand Protection Chemically resistant, impervious gloves such as nitrile or neoprene.[9][10] It is critical to select gloves that comply with standards such as EU Directive 89/686/EEC and EN 374.[1] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[1][4]Prevents skin contact, which can lead to severe burns, irritation, and allergic reactions. Dibutyltin compounds are readily absorbed through the skin.[1][11]
Respiratory Protection For operations where engineering controls are insufficient, a full-face respirator with a P3 (EN 143) or N100 (NIOSH) particulate filter and an organic vapor cartridge is necessary.[1][12]Protects against the inhalation of dust or aerosols, which can be fatal.[1][2][12]
Body Protection A flame-retardant lab coat or impervious clothing such as a disposable suit.[7][13]Provides a barrier against accidental skin contact with the chemical.[7]

Operational Plan: From Handling to Disposal

Safe handling of this compound requires a meticulous, step-by-step approach to minimize risk at every stage.

  • Work Area Preparation : Always handle this compound within a designated area, such as a certified chemical fume hood, to control vapor and dust exposure.[9][13] Ensure the work area is clear of incompatible materials like strong oxidizing agents, acids, and bases.[12]

  • Personal Preparation : Before handling, don all required PPE. Ensure that any cuts or abrasions on the skin are adequately covered.[12]

  • Weighing and Transfer : When weighing the solid, do so in a ventilated enclosure or a fume hood to prevent the dispersion of dust. Use non-sparking tools for transfers.

  • In Solution : When working with solutions, use a syringe and needle for transfers to minimize exposure.[13]

  • Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct light.[1][2] Store locked up.[2]

The following diagram illustrates the critical decision points and safety protocols in a typical laboratory workflow involving this compound.

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_hood Work in Fume Hood prep_start->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react exp_monitor Monitor Reaction exp_react->exp_monitor cleanup_decon Decontaminate Glassware exp_monitor->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyltin maleate
Reactant of Route 2
Dibutyltin maleate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.